molecular formula C6H6FNO B1404243 2-Fluoro-5-methylpyridin-3-ol CAS No. 1184172-53-9

2-Fluoro-5-methylpyridin-3-ol

Cat. No.: B1404243
CAS No.: 1184172-53-9
M. Wt: 127.12 g/mol
InChI Key: QGARNFBBEGRKKG-UHFFFAOYSA-N
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Description

2-Fluoro-5-methylpyridin-3-ol is a useful research compound. Its molecular formula is C6H6FNO and its molecular weight is 127.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-5-methylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO/c1-4-2-5(9)6(7)8-3-4/h2-3,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGARNFBBEGRKKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30739538
Record name 2-Fluoro-5-methylpyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30739538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184172-53-9
Record name 2-Fluoro-5-methylpyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30739538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Novel Synthesis Strategies for 2-Fluoro-5-methylpyridin-3-ol: A Technical Guide for Advancing Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Pyridinols in Medicinal Chemistry

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Fluorine's unique properties, including its high electronegativity, small van der Waals radius, and the strength of the C-F bond, can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability.[1][2] Specifically, fluorinated pyridinol moieties are privileged structures found in a range of biologically active compounds. 2-Fluoro-5-methylpyridin-3-ol, the subject of this guide, represents a key building block for the synthesis of novel therapeutics. This document provides an in-depth exploration of innovative and efficient synthetic methodologies for its preparation, designed to empower researchers and professionals in drug development with actionable insights and robust protocols.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound presents a unique set of challenges, primarily centered around the regioselective introduction of both the fluorine and hydroxyl groups onto the pyridine ring. This guide will detail two primary strategic pathways:

  • Late-Stage Fluorination of a Pre-functionalized Pyridinol Intermediate: This approach focuses on first constructing the 5-methylpyridin-3-ol core and subsequently introducing the fluorine atom at the C2 position.

  • Construction of the Pyridinol Ring from Fluorinated Precursors: This strategy involves utilizing a commercially available or readily synthesized fluorinated pyridine derivative as a starting material, followed by the introduction of the hydroxyl group.

Each of these strategies offers distinct advantages and disadvantages in terms of step economy, scalability, and the availability of starting materials.

Pathway 1: Late-Stage C-H Fluorination

This pathway commences with the synthesis of 5-methylpyridin-3-ol, a readily accessible intermediate, followed by a regioselective C-H fluorination. This approach is particularly attractive for its potential to leverage advanced fluorination technologies on a more complex scaffold.

Workflow for Late-Stage Fluorination

A 5-Methylpyridin-3-amine B Diazotization (NaNO₂, H₂SO₄/H₂O) A->B Step 1 C Hydrolysis B->C Step 2 D 5-Methylpyridin-3-ol C->D Intermediate E Regioselective C-H Fluorination (e.g., Electrophilic Fluorinating Agent) D->E Step 3 F This compound E->F Product G Purification (Chromatography) F->G Final Step

Caption: Workflow for the late-stage fluorination approach.

Experimental Protocol: Synthesis of 5-Methylpyridin-3-ol

A common route to 5-methylpyridin-3-ol involves the diazotization of 5-methylpyridin-3-amine followed by hydrolysis.

  • Diazotization: To a stirred solution of 5-methylpyridin-3-amine (1 eq.) in 10% aqueous sulfuric acid at 0-5 °C, a solution of sodium nitrite (1.1 eq.) in water is added dropwise, maintaining the temperature below 5 °C.

  • Hydrolysis: The reaction mixture is then slowly warmed to 80-90 °C and stirred until nitrogen evolution ceases (typically 1-2 hours).

  • Work-up and Purification: The solution is cooled to room temperature and neutralized with a saturated aqueous solution of sodium bicarbonate. The product is then extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Experimental Protocol: Regioselective C-H Fluorination

The direct C-H fluorination of pyridines can be achieved using modern electrophilic fluorinating agents. Reagents such as Selectfluor™ are often employed for this transformation.

  • Reaction Setup: In a reaction vessel inert to the fluorinating agent, 5-methylpyridin-3-ol (1 eq.) is dissolved in a suitable solvent (e.g., acetonitrile).

  • Fluorination: Selectfluor™ (1.1-1.5 eq.) is added portion-wise to the stirred solution at room temperature. The reaction progress is monitored by TLC or LC-MS.

  • Quenching and Work-up: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with ethyl acetate.

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The final product, this compound, is purified by flash column chromatography.

Pathway 2: Synthesis from a Fluorinated Pyridine Precursor

This alternative strategy begins with a commercially available or readily synthesized fluorinated pyridine, such as 2-fluoro-5-methylpyridine, and introduces the hydroxyl group in a subsequent step. This approach can be advantageous if the starting fluorinated material is readily accessible.

Workflow for Synthesis from a Fluorinated Precursor

A 2-Fluoro-5-methylpyridine B Directed Ortho-metalation (e.g., LDA, THF, -78 °C) A->B Step 1 C Borylation (e.g., Triisopropyl borate) B->C Step 2 D 2-Fluoro-5-methylpyridine-3-boronic acid C->D Intermediate E Oxidation (e.g., H₂O₂, NaOH) D->E Step 3 F This compound E->F Product G Purification (Crystallization/Chromatography) F->G Final Step

Caption: Workflow for synthesis from a fluorinated precursor.

Experimental Protocol: Synthesis of 2-Fluoro-5-methylpyridine

A common method for the synthesis of 2-fluoro-5-methylpyridine is the Balz-Schiemann reaction starting from 2-amino-5-methylpyridine.[3]

  • Diazotization: 2-Amino-5-methylpyridine (1 eq.) is dissolved in a 50% aqueous solution of fluoboric acid at -10 °C.[3] A solution of sodium nitrite (1.3 eq.) in water is added dropwise, ensuring the temperature remains below 0 °C.[3]

  • Thermal Decomposition: The reaction mixture is stirred at 0 °C for 30 minutes and then warmed to 50 °C for an additional 30 minutes to facilitate the decomposition of the diazonium salt.[3]

  • Work-up and Purification: After cooling, the reaction is neutralized with a saturated aqueous sodium carbonate solution and extracted with dichloromethane.[3] The combined organic layers are dried and concentrated. The crude product is purified by column chromatography on alumina to yield 2-fluoro-5-methylpyridine as a yellow oil.[3]

Experimental Protocol: Borylation and Oxidation

The introduction of the hydroxyl group at the C3 position can be achieved through a directed ortho-metalation/borylation/oxidation sequence.

  • Directed Ortho-metalation and Borylation: A solution of 2-fluoro-5-methylpyridine (1 eq.) in anhydrous THF is cooled to -78 °C under an inert atmosphere. A solution of lithium diisopropylamide (LDA) (1.1 eq.) in THF is added dropwise. After stirring for 1 hour at -78 °C, triisopropyl borate (1.2 eq.) is added, and the reaction is allowed to warm slowly to room temperature.

  • Hydrolysis: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The product, 2-fluoro-5-methylpyridine-3-boronic acid, is extracted with an organic solvent.

  • Oxidation: The crude boronic acid is dissolved in a mixture of THF and water. Sodium hydroxide (2 eq.) is added, followed by the dropwise addition of 30% hydrogen peroxide (2 eq.) at 0 °C. The reaction is stirred at room temperature until the starting material is consumed.

  • Work-up and Purification: The reaction mixture is acidified with 1M HCl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The final product is purified by column chromatography or recrystallization.

Comparative Analysis of Synthetic Routes

Parameter Pathway 1: Late-Stage Fluorination Pathway 2: From Fluorinated Precursor
Starting Material Availability 5-Methylpyridin-3-amine is commercially available.2-Fluoro-5-methylpyridine can be synthesized or is commercially available.
Key Transformation Regioselective C-H fluorination.Directed ortho-metalation and borylation.
Potential Challenges Achieving high regioselectivity in the fluorination step; potential for over-fluorination.Handling of pyrophoric reagents (LDA); potential for side reactions during metalation.
Scalability May be limited by the cost and availability of specialized fluorinating agents.Generally more amenable to large-scale synthesis.
Overall Yield Dependent on the efficiency of the fluorination step.Can be high with careful optimization of the metalation and oxidation steps.

Conclusion and Future Perspectives

Both of the detailed synthetic strategies offer viable and robust methods for the preparation of this compound. The choice of the optimal route will ultimately depend on the specific resources and expertise available within a given research setting. The late-stage fluorination approach offers an elegant solution with the potential for rapid analogue synthesis, while the pathway commencing from a fluorinated precursor provides a more classical and potentially more scalable route. As the demand for novel fluorinated building blocks continues to grow, the development of even more efficient and sustainable synthetic methodologies will remain a key area of research in the field of drug discovery. The protocols and strategic insights provided in this guide are intended to serve as a valuable resource for scientists working at the forefront of pharmaceutical innovation.

References

A Technical Guide to the Spectroscopic Characterization of 2-Fluoro-5-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview of the key spectroscopic characteristics of 2-Fluoro-5-methylpyridin-3-ol (C₆H₆FNO, Molecular Weight: 127.12 g/mol ). As a substituted pyridinol, this compound holds potential as a versatile building block in medicinal chemistry and materials science, where the interplay of its hydroxyl, methyl, and fluorine substituents can significantly influence molecular interactions and metabolic stability. This document synthesizes data from predictive models and analysis of analogous structures to present an in-depth interpretation of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols are provided to serve as a practical reference for its empirical analysis.

Molecular Structure and Electronic Profile

This compound is a heterocyclic compound featuring a pyridine ring substituted with three key functional groups. Understanding the electronic influence of each substituent is fundamental to interpreting its spectral data.

  • Fluorine (at C2): As a highly electronegative atom, the fluorine exerts a strong electron-withdrawing inductive effect (-I), which will significantly deshield adjacent nuclei (C2, C3, H4). It also provides an active nucleus for ¹⁹F NMR and introduces characteristic C-F and H-F coupling constants.

  • Hydroxyl (at C3): The hydroxyl group is a strong π-electron-donating group (+M) and also has an inductive withdrawing effect (-I). Its primary influence is the strong deshielding of the attached carbon (C3) and its participation in hydrogen bonding, which is readily observable in IR spectroscopy.

  • Methyl (at C5): The methyl group is a weak electron-donating group (+I), which slightly shields nearby nuclei.

The combination of these groups creates a unique electronic environment that is reflected in the distinct spectroscopic fingerprint of the molecule.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound. The analysis below is based on established principles of chemical shifts and coupling constants for substituted pyridines.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show two distinct signals in the aromatic region and one signal in the aliphatic region, in addition to a broad hydroxyl proton signal.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale
H47.0 - 7.3Doublet of doublets (dd)³J(H4-F2) ≈ 3-5 Hz, ⁴J(H4-H6) ≈ 2-3 HzLocated ortho to the electron-donating methyl group but meta to the withdrawing fluorine. The splitting arises from coupling to the fluorine at C2 and the proton at C6.
H67.8 - 8.1Doublet (d)⁴J(H6-H4) ≈ 2-3 HzLocated ortho to the nitrogen and fluorine, resulting in significant deshielding and a downfield shift. It exhibits a small four-bond coupling to H4.
CH₃2.2 - 2.4Singlet (s)N/AStandard chemical shift for a methyl group attached to an aromatic ring.
OH5.0 - 9.0Broad singlet (br s)N/AThe chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.
¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will display six distinct signals. The carbon directly attached to the fluorine atom will appear as a doublet with a large one-bond coupling constant (¹JC-F).

Carbon Assignment Expected Chemical Shift (δ, ppm) Expected C-F Coupling (JC-F, Hz) Rationale
C2158 - 162¹J ≈ 230-250 Hz (d)Directly bonded to fluorine, causing a large downfield shift and a characteristic large one-bond C-F coupling.
C3145 - 150²J ≈ 15-25 Hz (d)Attached to the hydroxyl group, leading to a significant downfield shift. Also shows a two-bond coupling to fluorine.
C4120 - 125³J ≈ 3-5 Hz (d)Standard aromatic carbon shift, influenced by adjacent C3-OH and C5-CH₃. Exhibits a three-bond coupling to fluorine.
C5128 - 132⁴J ≈ 1-3 Hz (d)Attached to the methyl group. Minimal coupling to fluorine is expected.
C6140 - 145³J ≈ 7-10 Hz (d)Deshielded due to its position adjacent to the ring nitrogen. Shows a three-bond coupling to fluorine.
CH₃17 - 20N/ATypical chemical shift for an aromatic methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups present in the molecule. The analysis relies on characteristic group frequencies.

Wavenumber (cm⁻¹) Vibrational Mode Intensity Description
3400 - 3100O-H stretchStrong, BroadThe broadness of this peak is a definitive indicator of intermolecular hydrogen bonding due to the hydroxyl group.
3100 - 3000C-H stretch (aromatic)MediumAssociated with the C-H bonds on the pyridine ring.
2980 - 2850C-H stretch (aliphatic)Medium-WeakCorresponds to the stretching vibrations of the methyl group.
1600 - 1450C=C and C=N ring stretchStrong-MediumMultiple bands are expected in this region, characteristic of the pyridine ring's aromatic system.
1250 - 1180C-O stretch (phenol)StrongStrong absorption typical for the stretching vibration of the aryl C-O bond.
1100 - 1000C-F stretchStrongA strong, sharp absorption band indicating the presence of the carbon-fluorine bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity. The data presented is based on predictive models.[1]

  • Molecular Ion: In an Electron Ionization (EI) experiment, a molecular ion (M⁺˙) peak would be expected at m/z = 127. Under softer ionization conditions like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z = 128.05.[1]

  • Predicted Fragmentation Pathway: The molecular ion is expected to undergo fragmentation through pathways characteristic of phenols and pyridines, such as the loss of CO, HCN, or radicals.

G M [M]⁺˙ m/z = 127 M_H [M-H]⁺ m/z = 126 M->M_H - •H M_CO [M-CO]⁺˙ m/z = 99 M->M_CO - CO M_HCN [M-HCN]⁺˙ m/z = 100 M->M_HCN - HCN

Caption: Predicted key fragmentation pathways for this compound.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols should be employed.

General Analytical Workflow

The process from sample receipt to final data interpretation follows a validated workflow to ensure scientific integrity.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis s1 Receive & Log Sample s3 Select Deuterated Solvent (e.g., DMSO-d₆, CDCl₃) s1->s3 s2 Prepare Solutions (e.g., 5-10 mg in 0.7 mL solvent) a1 NMR Analysis (¹H, ¹³C, DEPT) s2->a1 a2 MS Analysis (LC-MS or GC-MS) s2->a2 a3 IR Analysis (ATR) s2->a3 s3->s2 p1 Process Spectra (Fourier Transform, Phasing, Baseline Correction) a1->p1 a2->p1 a3->p1 p2 Peak Picking & Integration p1->p2 p3 Structure Elucidation & Interpretation p2->p3 report report p3->report Generate Report

Caption: General workflow for spectroscopic analysis.

Protocol for NMR Data Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube.

  • Instrument Setup: Use a spectrometer operating at a field strength of at least 400 MHz for ¹H.

  • Shimming: Optimize the magnetic field homogeneity by shimming on the deuterium lock signal of the solvent.

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse ¹H spectrum.

    • Set spectral width to ~16 ppm, centered at ~6 ppm.

    • Use a 30-degree pulse angle with a relaxation delay of 2 seconds.

    • Acquire at least 16 scans for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

    • Set spectral width to ~220 ppm, centered at ~110 ppm.

    • Acquire a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual solvent peak and the ¹³C spectrum accordingly.

Protocol for ATR-IR Data Acquisition
  • Background Scan: Clean the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or zinc selenide) with an appropriate solvent (e.g., isopropanol) and acquire a background spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact by applying pressure with the built-in clamp.

  • Spectrum Acquisition: Collect the sample spectrum over a range of 4000-400 cm⁻¹. Co-add at least 32 scans to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is automatically ratioed against the background spectrum and displayed in terms of transmittance or absorbance.

Protocol for Mass Spectrometry Data Acquisition (LC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent system, typically a mixture of water and acetonitrile or methanol with 0.1% formic acid.

  • Chromatography:

    • Inject 1-5 µL of the sample solution into a Liquid Chromatography (LC) system equipped with a C18 reverse-phase column.

    • Run a gradient elution from high aqueous content to high organic content to elute the compound.

  • Mass Spectrometry:

    • Use an Electrospray Ionization (ESI) source in positive ion mode.

    • Set the mass analyzer to scan a relevant m/z range (e.g., 50-300 Da).

    • Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal for the target compound.

  • Data Analysis: Extract the mass spectrum from the chromatographic peak corresponding to the analyte to obtain the mass-to-charge ratio of the molecular ion.

References

Physical and chemical properties of 2-Fluoro-5-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

A Predictive Technical Guide to 2-Fluoro-5-methylpyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: this compound is a sparsely documented compound in publicly available scientific literature. This guide has been constructed through a predictive approach, synthesizing data from structurally analogous compounds and fundamental principles of organic chemistry. All properties and reaction protocols should be considered theoretical estimations, pending experimental validation.

Introduction: The Strategic Value of a Novel Pyridinol Scaffold

Substituted pyridines are cornerstone scaffolds in medicinal chemistry, valued for their ability to engage in hydrogen bonding and serve as bioisosteres for phenyl rings. The strategic introduction of a fluorine atom can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] Fluorine's high electronegativity can enhance metabolic stability by blocking sites of oxidation, modulate pKa to improve cell permeability, and increase binding affinity to target proteins.[3][4]

This guide provides a predictive analysis of this compound, a novel scaffold combining the key features of a pyridin-3-ol with the strategic placement of fluorine and methyl substituents. We will explore its predicted structure, physicochemical properties, reactivity, and potential applications, offering a theoretical framework for researchers interested in synthesizing and exploring this promising molecule.

Molecular Structure and Predicted Properties

The structure of this compound incorporates three key substituents on the pyridine core:

  • 2-Fluoro Group: A strongly electron-withdrawing group that significantly activates the C-2 position for nucleophilic aromatic substitution (SNAr) and lowers the basicity of the ring nitrogen.[5][6]

  • 3-Hydroxyl Group: This group introduces the potential for keto-enol tautomerism and acts as a hydrogen bond donor and acceptor.

  • 5-Methyl Group: An electron-donating group that subtly influences the ring's electronics and lipophilicity.

Tautomerism: The Pyridinol-Pyridone Equilibrium

Like other hydroxypyridines, this compound is expected to exist in equilibrium between its hydroxy (enol) form and its pyridone (keto/zwitterionic) tautomers.[7] The position of this equilibrium is highly sensitive to the solvent environment.[8] In non-polar solvents, the neutral hydroxypyridine form is likely favored, while polar, protic solvents like water can stabilize the more polar zwitterionic pyridone form through hydrogen bonding.[8][9]

tautomerism This compound Enol Form (Hydroxypyridine) Zwitterionic_Pyridone Zwitterionic Form (Pyridone) This compound->Zwitterionic_Pyridone Polar Solvent Zwitterionic_Pyridone->this compound Non-polar Solvent synthesis_workflow cluster_0 Diazotization & Fluorination cluster_1 Directed Ortho-Metalation & Borylation cluster_2 Oxidation Start 2-Amino-5-methylpyridine Intermediate1 Pyridinium Diazonium Fluoborate Salt Start->Intermediate1 NaNO₂, HBF₄ ~0 °C Product1 2-Fluoro-5-methylpyridine Intermediate1->Product1 Heat (Balz-Schiemann) Product1_copy 2-Fluoro-5-methylpyridine Intermediate2 Lithiated Intermediate Product1_copy->Intermediate2 LDA or n-BuLi -78 °C Product2 2-Fluoro-5-methylpyridine-3-boronic acid Intermediate2->Product2 B(OiPr)₃; then H⁺ Product2_copy 2-Fluoro-5-methylpyridine-3-boronic acid Final_Product This compound Product2_copy->Final_Product H₂O₂ or Oxone®

References

An In-depth Technical Guide on the Stability and Degradation Pathways of 2-Fluoro-5-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a molecule's stability profile is not merely a regulatory formality but a cornerstone of successful pharmaceutical development. The intrinsic stability of an active pharmaceutical ingredient (API) dictates its shelf-life, formulation strategies, and ultimately, its safety and efficacy. This guide provides a comprehensive technical overview of the stability and potential degradation pathways of 2-Fluoro-5-methylpyridin-3-ol, a fluorinated pyridine derivative of interest in medicinal chemistry. The presence of a fluorine atom, a methyl group, and a hydroxyl group on the pyridine ring imparts a unique set of electronic and steric properties that influence its reactivity and degradation.[1]

For professionals in drug development, this document serves as a foundational resource for designing robust stability studies, identifying potential degradants, and developing stability-indicating analytical methods. By elucidating the chemical liabilities of this compound, we can proactively address challenges in formulation and ensure the quality of the final drug product.

Physicochemical Properties and Intrinsic Stability

This compound is a colorless to pale yellow liquid or solid with moderate solubility in water, owing to the polar hydroxyl group.[1] The molecule's stability is generally considered to be fair under standard laboratory conditions; however, it is susceptible to decomposition under extreme pH or temperature conditions.[1] The electron-withdrawing nature of the fluorine atom enhances the electrophilicity of the pyridine ring, making it more reactive than its non-fluorinated analogs.[1]

PropertyValue/DescriptionSource
Molecular FormulaC₆H₆FNO[1]
Molecular Weight127.12 g/mol Calculated
AppearanceColorless to pale yellow liquid or solid[1]
SolubilityModerate in water[1]
StabilityGenerally stable under standard conditions; sensitive to extreme pH and temperature[1]

Proposed Degradation Pathways

Based on the functional groups present in this compound and established degradation mechanisms for related pyridine derivatives, several degradation pathways can be postulated. These pathways are critical for identifying potential degradants and understanding the molecule's behavior under various stress conditions.

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for many pharmaceuticals. For this compound, hydrolysis could be significant under both acidic and basic conditions. Studies on related pyrrolo[3,4-c]pyridine-1,3-dione derivatives have shown extreme instability in alkaline mediums and lability in acidic mediums.[2]

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the pyridine nitrogen would make the ring more electron-deficient and susceptible to nucleophilic attack by water. This could potentially lead to the displacement of the fluorine atom or other ring-opening reactions. Research on the acid-promoted hydrolysis of 2-fluoropyridine derivatives supports this susceptibility.[3]

  • Base-Catalyzed Hydrolysis: In alkaline conditions, the hydroxyl group can be deprotonated to form a phenoxide-like species, which can influence the electronic distribution of the ring and potentially facilitate nucleophilic substitution or ring cleavage.

Oxidative Degradation

Oxidation is a critical degradation pathway, often initiated by atmospheric oxygen, peroxides, or metal ions. The pyridine ring and the hydroxyl group are both susceptible to oxidation.

  • Oxidation of the Hydroxyl Group: The pyridin-3-ol moiety can be oxidized to the corresponding pyridinone. The Parikh-Doering oxidation, for instance, utilizes a sulfur trioxide pyridine complex to oxidize alcohols to aldehydes and ketones.[4] While not a degradation pathway in the traditional sense, it highlights the reactivity of the hydroxyl group.

  • Oxidation of the Pyridine Ring: Strong oxidizing agents can lead to the formation of N-oxides. The oxidation of pyridine itself with peroxy acids is a known method for synthesizing pyridine-N-oxide.[5] The resulting N-oxide can have altered pharmacological and toxicological properties.

Photodegradation

Exposure to light, particularly UV radiation, can induce photochemical reactions leading to degradation. Fluorinated aromatic compounds are known to undergo photolysis.[6]

  • Photolytic Cleavage of the C-F Bond: The carbon-fluorine bond, while strong, can be cleaved under UV irradiation, leading to defluorination and the formation of fluoride ions.[6][7] Studies on fluorinated phenols have shown that photolysis rates are pH-dependent, with faster degradation observed at higher pH.[6]

  • Ring Condensation and Rearrangement: Photolysis can also induce ring condensation or other complex rearrangements, leading to a variety of photoproducts.[6]

Thermal Degradation

Elevated temperatures can provide the necessary energy to overcome activation barriers for various degradation reactions. The thermal decomposition of 2-methylpyridine N-oxide has been shown to be temperature-dependent, with faster decomposition occurring at temperatures above 200°C.[8] For this compound, thermal stress could lead to polymerization, ring cleavage, or other complex degradation pathways. The kinetics of thermal decomposition of pyridine have been studied, indicating that at high temperatures, a variety of products can be formed.[9]

Caption: Proposed degradation pathways for this compound.

Experimental Protocols for Stability Studies

To experimentally investigate the stability of this compound, a series of forced degradation studies should be conducted in accordance with ICH guidelines. These studies are designed to deliberately degrade the sample to identify potential degradation products and establish stability-indicating analytical methods.

Forced Degradation (Stress Testing) Protocol

Objective: To identify the likely degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (0.1 N)

  • Sodium hydroxide (0.1 N)

  • Hydrogen peroxide (3%)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with a suitable detector (e.g., UV-Vis or MS)

  • Photostability chamber

  • Oven

Methodology:

  • Acidic Hydrolysis:

    • Dissolve a known amount of this compound in 0.1 N HCl.

    • Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it, and dilute it with the mobile phase for HPLC analysis.

  • Basic Hydrolysis:

    • Dissolve a known amount of this compound in 0.1 N NaOH.

    • Keep the solution at room temperature for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it, and dilute it with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Dissolve a known amount of this compound in a solution of 3% H₂O₂.

    • Keep the solution at room temperature for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot and dilute it with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a known amount of solid this compound in an oven at a high temperature (e.g., 80°C) for a specified period (e.g., 24, 48, 72 hours).

    • At each time point, dissolve a portion of the solid in a suitable solvent for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

    • Analyze the sample by HPLC at appropriate time intervals.

Analysis:

  • Analyze all samples using a validated stability-indicating HPLC method.

  • Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.

  • Characterize the major degradation products using techniques such as LC-MS and NMR.

ExperimentalWorkflow cluster_preparation Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis API This compound Acid Acidic (0.1 N HCl, 60°C) API->Acid Base Basic (0.1 N NaOH, RT) API->Base Oxidation Oxidative (3% H₂O₂, RT) API->Oxidation Thermal Thermal (Solid, 80°C) API->Thermal Photo Photolytic (ICH Q1B) API->Photo HPLC Stability-Indicating HPLC Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS_NMR LC-MS / NMR for Degradant Identification HPLC->LCMS_NMR

Caption: Experimental workflow for forced degradation studies.

Analytical Methodologies

The development of a robust, stability-indicating analytical method is paramount for accurately assessing the stability of this compound and quantifying its degradation products.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common and powerful technique for stability testing. A reverse-phase HPLC method would be suitable for separating the polar parent compound from its potentially less polar or more polar degradants.

  • Column: A C18 column is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is often necessary to achieve good separation of all components. The use of a mobile phase compatible with mass spectrometry is advantageous for degradant identification.[10]

  • Detection: UV detection at the λmax of this compound should be employed. A photodiode array (PDA) detector is beneficial for assessing peak purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be a useful complementary technique, particularly for identifying volatile degradation products.[11] Derivatization may be necessary to improve the volatility of the parent compound and its degradants.

Spectroscopic Techniques
  • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR are invaluable for the structural elucidation of isolated degradation products. ¹⁹F NMR is particularly useful for tracking the fate of the fluorine atom during degradation.[6][12]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) is essential for determining the elemental composition of degradation products, which is a critical step in their identification.

Analytical TechniqueApplication in Stability Studies
HPLC-UV/PDA Primary method for separation and quantification of the parent drug and degradation products. Peak purity assessment.
LC-MS/HRMS Identification and structural elucidation of degradation products by providing accurate mass and fragmentation data.
GC-MS Analysis of volatile degradation products.
NMR Spectroscopy Definitive structural confirmation of isolated degradation products.
FTIR Spectroscopy Identification of functional group changes in degradation products.

Conclusion

This technical guide provides a comprehensive framework for understanding and investigating the stability of this compound. The proposed degradation pathways—hydrolysis, oxidation, photolysis, and thermal degradation—are based on established chemical principles and data from related compounds. The outlined experimental protocols for forced degradation studies and the discussion of appropriate analytical methodologies offer a practical approach for researchers and drug development professionals to thoroughly characterize the stability of this molecule. A proactive and in-depth understanding of a drug candidate's stability is a critical component of a successful and efficient drug development program, ultimately ensuring the delivery of a safe, effective, and high-quality medicinal product to patients.

References

Solubility characteristics of 2-Fluoro-5-methylpyridin-3-ol in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility Characteristics of 2-Fluoro-5-methylpyridin-3-ol in Organic Solvents

Authored by a Senior Application Scientist

Abstract

The determination of a compound's solubility is a cornerstone of chemical and pharmaceutical development, profoundly influencing everything from reaction kinetics to bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a substituted pyridinol derivative with potential applications in medicinal chemistry and agrochemical synthesis. Lacking direct empirical data in public literature, this document establishes a robust theoretical framework based on first principles of physical organic chemistry and provides detailed, field-proven experimental protocols for the precise determination of its solubility in a range of common organic solvents. This work is intended for researchers, scientists, and drug development professionals who require a deep, actionable understanding of this compound's solution-phase behavior.

Introduction: The Critical Role of Solubility

This compound is a heterocyclic compound featuring a pyridine core, a scaffold prevalent in numerous FDA-approved drugs.[1] The strategic placement of fluoro, methyl, and hydroxyl substituents is intended to modulate its physicochemical and biological properties. Understanding the solubility of this molecule is not an academic exercise; it is a critical parameter that dictates its utility. In drug development, poor solubility can lead to low absorption and inadequate bioavailability, while in chemical synthesis, it can hinder reaction rates and complicate purification.[2] This guide bridges the gap between theoretical prediction and practical measurement, offering a complete workflow for characterizing this promising molecule.

Molecular Structure and Predicted Physicochemical Influence on Solubility

The solubility of a molecule is a direct consequence of its structure. The interplay of functional groups in this compound creates a nuanced profile of polarity, hydrogen bonding potential, and lipophilicity.

  • Pyridine Core: The nitrogen atom in the pyridine ring is weakly basic and introduces a dipole moment, making the core more polar than its benzene analogue.[3][4] This nitrogen can act as a hydrogen bond acceptor.

  • Hydroxyl (-OH) Group: As a pyridin-3-ol, the hydroxyl group is phenolic in nature. It is a potent hydrogen bond donor and acceptor, significantly increasing the molecule's polarity and its affinity for protic solvents.[5]

  • Fluoro (-F) Group: Fluorine is the most electronegative element, and its substitution on the ring has profound electronic effects.[6] It increases the molecule's polarity and can act as a weak hydrogen bond acceptor. Critically, fluorine substitution can lower the pKa of nearby acidic or basic centers and is often used to block sites of metabolic oxidation, enhancing pharmacokinetic properties.[7][8]

  • Methyl (-CH₃) Group: This alkyl group is nonpolar and contributes to the molecule's lipophilicity (fat-solubility). Its presence slightly increases the molecular weight and steric bulk.

These features suggest that this compound is an amphiphilic molecule with significant polar character. Its behavior in solution will be dictated by the balance between the hydrophilic hydroxyl group and pyridine nitrogen versus the more lipophilic methyl-substituted aromatic ring.

FeatureTypePredicted Impact on Solubility
Pyridine Ring Polar, Aromatic, H-Bond AcceptorEnhances solubility in polar solvents.
Hydroxyl Group Polar, H-Bond Donor & AcceptorStrongly promotes solubility in polar protic solvents (e.g., alcohols).
Fluoro Group Polar, H-Bond AcceptorIncreases polarity; enhances interactions with polar solvents.
Methyl Group Nonpolar (Lipophilic)Promotes solubility in nonpolar solvents; slightly reduces aqueous solubility.

Theoretical Solubility Profile Across Solvent Classes

Based on the principle of similia similibus solvuntur ("like dissolves like"), we can predict the solubility of this compound in representative organic solvents.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is anticipated. These solvents can engage in strong hydrogen bonding with both the hydroxyl group (as donor and acceptor) and the pyridine nitrogen (as acceptor), leading to favorable solvation.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good to moderate solubility is expected. These solvents have strong dipoles that can interact favorably with the polar regions of the molecule. While they cannot donate hydrogen bonds to the hydroxyl oxygen, they can accept a hydrogen bond from the -OH group and interact with the overall molecular dipole.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Low solubility is predicted. The strong intermolecular hydrogen bonds between molecules of this compound in its solid, crystalline state will be difficult to overcome by the weak van der Waals forces offered by nonpolar solvents. The lipophilic character of the methyl group is insufficient to overcome the dominant polarity of the hydroxyl and fluoro groups.

Experimental Protocols for Solubility Determination

Theoretical predictions require empirical validation. The following protocols describe robust, self-validating methods for quantifying the solubility of this compound.

Protocol 1: Thermodynamic Solubility via the Shake-Flask Method

This is the gold-standard method for determining the equilibrium (thermodynamic) solubility, representing the true saturation point of the solvent under specific conditions.

Causality: This method ensures that the system reaches a true thermodynamic equilibrium between the undissolved solid and the saturated solution, providing a definitive solubility value. Controlling temperature is critical as solubility is temperature-dependent.

Step-by-Step Methodology:

  • Preparation: Add an excess of solid this compound to a series of vials, each containing a known volume (e.g., 2 mL) of the selected organic solvent. An "excess" ensures that a solid phase remains after equilibrium is reached.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker or rotator (e.g., at 25 °C). Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

  • Phase Separation: Allow the vials to stand undisturbed at the controlled temperature for at least 2 hours to permit the undissolved solid to settle. Alternatively, centrifuge the vials to pellet the excess solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To avoid transferring any solid particles, it is best practice to use a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE).

  • Quantification:

    • Dilute the aliquot with a suitable mobile phase or solvent to a concentration within the linear range of the analytical instrument.

    • Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[2]

    • Prepare a calibration curve using standards of known concentrations to accurately determine the concentration in the collected sample.

  • Calculation: Calculate the solubility in units of mg/mL or mol/L based on the measured concentration and the dilution factor.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid to solvent B Agitate at constant T (24-48h) A->B C Settle or Centrifuge B->C D Filter Supernatant C->D E Dilute Aliquot D->E F Analyze via HPLC E->F G Calculate Concentration F->G

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol 2: Kinetic Solubility via High-Throughput Screening (HTS)

This method measures how readily a compound dissolves from a concentrated stock solution (typically DMSO) when diluted into an aqueous or organic medium. It is a measure of precipitation, not true equilibrium.

Causality: This protocol is designed for speed and is common in early drug discovery. It mimics the scenario where a compound stored in DMSO is introduced into a new solvent system, providing insight into its propensity to precipitate under non-equilibrium conditions.

Step-by-Step Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Assay Plate Preparation: Dispense the organic solvents to be tested into the wells of a 96-well microplate.

  • Compound Addition: Using a liquid handler, add a small volume of the DMSO stock solution to the solvent-containing wells to achieve the desired final concentration (e.g., a 1:100 dilution to get 100 µM).

  • Incubation: Shake the plate for a set period (e.g., 1-2 hours) at room temperature.

  • Precipitation Detection: Measure the amount of precipitate formed in each well. This is typically done by measuring light scattering using nephelometry or turbidimetry with a plate reader.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitate is observed compared to a blank control.

G cluster_prep Preparation cluster_rxn Assay cluster_analysis Analysis A Prepare 10 mM DMSO Stock C Add DMSO stock to solvents A->C B Dispense Solvents in Plate B->C D Incubate with shaking (1-2h) C->D E Measure Turbidity (Nephelometry) D->E F Determine Precipitation Threshold E->F

References

Methodological & Application

Application Notes & Protocols: The Strategic Use of 2-Fluoro-5-methylpyridin-3-ol in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a technical guide for researchers, scientists, and drug development professionals on the versatile applications of 2-Fluoro-5-methylpyridin-3-ol as a key building block in medicinal chemistry. This document provides insights into its synthesis, reactivity, and strategic deployment in the generation of novel molecular entities with therapeutic potential.

Introduction: The Value Proposition of Fluorinated Pyridines in Drug Discovery

The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance a molecule's pharmacological profile.[1] The strategic placement of fluorine can influence metabolic stability, bioavailability, lipophilicity, and binding affinity.[1][2] Pyridine scaffolds are prevalent in numerous approved drugs, and their fluorinated derivatives are of significant interest.[2][3] this compound is a functionalized pyridine derivative that offers multiple reaction handles for molecular elaboration, making it a valuable intermediate in the synthesis of complex and biologically active compounds.[4][5] While this specific isomer is not as widely documented as some of its constitutional isomers, its chemical logic points to a high degree of utility.

Physicochemical Properties and Reactivity Profile

The unique arrangement of the fluoro, methyl, and hydroxyl groups on the pyridine ring dictates the reactivity of this compound.

PropertyValueSource
Molecular FormulaC6H6FNOInferred
Molecular Weight127.12 g/mol Calculated
AppearanceExpected to be a solid at room temperatureInferred
pKa (hydroxyl)Estimated to be around 8-10Inferred from similar phenols and pyridinols

The electron-withdrawing nature of the fluorine atom at the 2-position enhances the acidity of the hydroxyl group at the 3-position and influences the electron density of the pyridine ring. This has several implications for its reactivity:

  • The Hydroxyl Group: Can act as a nucleophile in O-alkylation and O-arylation reactions, or it can be converted into a better leaving group (e.g., triflate) for cross-coupling reactions.

  • The Pyridine Ring: The fluorine atom can potentially be displaced by strong nucleophiles under specific conditions via nucleophilic aromatic substitution (SNAAr). The pyridine nitrogen can be quaternized or oxidized.

  • The Methyl Group: Can be a site for functionalization through radical reactions, although this is less common in medicinal chemistry applications.

Proposed Synthesis of this compound

A plausible synthetic route to this compound can be envisioned starting from a commercially available aminopyridine derivative. The following multi-step synthesis is proposed based on established chemical transformations.

Synthesis of this compound cluster_0 Starting Material cluster_1 Step 1: Diazotization and Fluorination cluster_2 Step 2: Directed Ortho-metalation and Borylation cluster_3 Step 3: Oxidation 2-Amino-5-methylpyridine 2-Amino-5-methylpyridine Intermediate_1 2-Fluoro-5-methylpyridine 2-Amino-5-methylpyridine->Intermediate_1 1. NaNO2, HBF4 2. Heat Intermediate_2 2-Fluoro-5-methylpyridine-3-boronic acid Intermediate_1->Intermediate_2 1. LDA, THF, -78 °C 2. B(OiPr)3 3. H3O+ Final_Product This compound Intermediate_2->Final_Product Oxone® or H2O2

Caption: Proposed synthetic pathway to this compound.

Protocol 1: Synthesis of 2-Fluoro-5-methylpyridine

This protocol is adapted from a known procedure for the synthesis of 2-fluoro-5-methylpyridine from 2-amino-5-methylpyridine.[6]

Materials:

  • 2-Amino-5-methylpyridine

  • Fluoboric acid (HBF4, 50 wt% in water)

  • Sodium nitrite (NaNO2)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium carbonate solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Alumina for column chromatography

Procedure:

  • To a solution of 2-amino-5-methylpyridine (1.0 eq) in fluoboric acid, add sodium nitrite (1.3 eq) in portions at -10 °C, ensuring the temperature does not exceed 0 °C.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Warm the mixture to 50 °C and stir for an additional 30 minutes.

  • Cool the reaction to room temperature and adjust the pH to 9-10 with saturated aqueous sodium carbonate solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by alumina column chromatography to yield 2-fluoro-5-methylpyridine.

Key Transformations and Applications in Medicinal Chemistry

This compound is a versatile scaffold that can undergo a variety of chemical transformations to generate diverse libraries of compounds for drug discovery programs.

Key_Transformations cluster_alkylation O-Alkylation / O-Arylation cluster_coupling Cross-Coupling Reactions cluster_substitution Nucleophilic Aromatic Substitution A This compound B O-Alkyl/Aryl Ether Derivatives A->B R-X, Base (e.g., K2CO3, NaH) C Triflate Intermediate A->C Tf2O, Pyridine E 2-Amino/Alkoxy Derivatives A->E Nu-H (e.g., R-NH2, R-OH), Strong Base, Heat D Biaryl or Heteroaryl Derivatives C->D R-B(OH)2, Pd catalyst, Base (Suzuki Coupling)

Caption: Key chemical transformations of this compound.

Protocol 2: O-Alkylation of this compound

This protocol describes a general procedure for the O-alkylation of the hydroxyl group.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

  • Add the alkyl halide (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: Suzuki-Miyaura Cross-Coupling via Triflate Intermediate

This protocol outlines the conversion of the hydroxyl group to a triflate, followed by a Suzuki-Miyaura cross-coupling reaction. This is a powerful method for forming C-C bonds.[4]

Part A: Synthesis of the Triflate Intermediate

Materials:

  • This compound

  • Triflic anhydride (Tf2O)

  • Pyridine

  • Dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1.0 eq) in DCM and cool to 0 °C.

  • Add pyridine (1.5 eq) followed by the dropwise addition of triflic anhydride (1.2 eq).

  • Stir the reaction at 0 °C for 1-2 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract with DCM, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude triflate, which can often be used in the next step without further purification.

Part B: Suzuki-Miyaura Cross-Coupling

Materials:

  • 2-Fluoro-5-methylpyridin-3-yl triflate (from Part A)

  • Aryl or heteroaryl boronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq)

  • Base (e.g., K2CO3, 2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • To a reaction vessel, add the triflate (1.0 eq), boronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).

  • Degas the vessel and backfill with an inert atmosphere (e.g., nitrogen or argon).

  • Add the degassed solvent mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers, concentrate, and purify by column chromatography.

Hypothetical Application in a Drug Discovery Workflow

Below is a workflow illustrating how this compound can be utilized in a lead generation campaign.

Drug_Discovery_Workflow Start This compound Scaffold Library_Synthesis Parallel Synthesis of Derivatives (O-Alkylation, Suzuki Coupling, etc.) Start->Library_Synthesis Screening High-Throughput Screening (HTS) (Biochemical and Cellular Assays) Library_Synthesis->Screening Hit_Identification Identification of Active Compounds ('Hits') Screening->Hit_Identification Lead_Optimization Structure-Activity Relationship (SAR) Studies Hit_Identification->Lead_Optimization Hit-to-Lead Preclinical_Candidate Preclinical Candidate Nomination Lead_Optimization->Preclinical_Candidate

Caption: A hypothetical drug discovery workflow utilizing this compound.

Safety and Handling

Fluorinated organic compounds should be handled with care in a well-ventilated fume hood.[7] Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn.[7] For specific handling and safety information, consult the Safety Data Sheet (SDS) of the compound and its reagents.

Conclusion

This compound represents a promising and versatile building block for medicinal chemistry. Its unique substitution pattern allows for a wide range of chemical modifications, enabling the synthesis of diverse compound libraries for the discovery of new therapeutic agents. The protocols and insights provided in these application notes are intended to facilitate the use of this and similar scaffolds in drug discovery and development programs.

References

Application Notes & Protocols: 2-Fluoro-5-methylpyridin-3-ol as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-Fluoro-5-methylpyridin-3-ol

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of molecular design. The this compound motif is a particularly valuable building block, offering a trifecta of reactive sites that can be selectively addressed to construct complex molecular architectures. The presence of a fluorine atom at the C2 position significantly enhances the reactivity of the pyridine ring, while the hydroxyl and methyl groups provide additional handles for functionalization and steric/electronic tuning.[1][2][3]

This guide provides an in-depth exploration of the reactivity and synthetic applications of this compound. We move beyond simple procedural lists to explain the underlying chemical principles, empowering researchers to not only apply these protocols but also to adapt and innovate upon them. The protocols described herein are designed to be robust starting points for the synthesis of novel pharmaceutical intermediates, agrochemicals, and advanced materials.[4][5]

Physicochemical Properties & Safety Data

Understanding the fundamental properties and handling requirements of any reagent is paramount for safe and successful experimentation. This compound (also known as 2-Fluoro-5-hydroxy-3-methylpyridine) is a substituted pyridine derivative whose reactivity is dictated by the interplay of its functional groups.

Data Summary Table:

PropertyValueSource
CAS Number 186593-50-0[6]
Molecular Formula C₆H₆FNO[6]
Molecular Weight 127.12 g/mol [7]
Appearance White to off-white solidInferred from similar compounds[2]
Storage Store at 2-8°C, sealed in a dry environment[7]

Safety & Handling:

As a fluorinated heterocyclic compound, this compound and its derivatives must be handled with appropriate care. While a specific safety data sheet (SDS) for this exact compound should always be consulted, the following guidelines are based on structurally related chemicals and good laboratory practice.[8][9][10]

  • General Handling: Work in a well-ventilated fume hood. Avoid breathing dust, fumes, or vapors. Prevent contact with skin, eyes, and clothing.[8][9]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[10]

  • First Aid: In case of skin contact, wash immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. Seek medical attention if irritation persists.[8][10]

  • Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[9]

Core Reactivity and Synthetic Strategy

The synthetic utility of this compound stems from three primary reactive pathways, which can be selectively engaged based on the chosen reaction conditions.

G start This compound snar Nucleophilic Aromatic Substitution (SNAr) start->snar Nucleophile (R-NuH) Base triflation Triflation (Tf2O or TfCl) start->triflation Base (e.g., Pyridine) product_snar 2-Substituted-5-methylpyridin-3-ols (Nu = OR, NR2, SR, etc.) snar->product_snar intermediate_triflate 2-Fluoro-5-methylpyridin-3-yl trifluoromethanesulfonate triflation->intermediate_triflate suzuki Suzuki-Miyaura Coupling intermediate_triflate->suzuki R-B(OH)2 Pd Catalyst, Base buchwald Buchwald-Hartwig Amination intermediate_triflate->buchwald R2NH Pd Catalyst, Base product_suzuki 3-Aryl/Vinyl-2-fluoro- 5-methylpyridines suzuki->product_suzuki product_buchwald 3-Amino-2-fluoro- 5-methylpyridines buchwald->product_buchwald

Caption: Key synthetic pathways for this compound.
  • Nucleophilic Aromatic Substitution (SNAr) at C2: The fluorine atom at the C2 position is highly activated towards displacement by nucleophiles. The electron-withdrawing nature of both the pyridine nitrogen and the fluorine atom itself renders this position highly electrophilic.[11][12] This allows for the direct introduction of oxygen, nitrogen, sulfur, and carbon nucleophiles.[13]

  • O-Functionalization of the Hydroxyl Group: The C3-hydroxyl group behaves as a typical phenol. It can be deprotonated and alkylated or, more strategically, converted into a sulfonate ester, such as a trifluoromethanesulfonate (triflate, -OTf).

  • Palladium-Catalyzed Cross-Coupling at C3: Converting the hydroxyl group to a triflate transforms it into an excellent leaving group for palladium-catalyzed cross-coupling reactions.[14] This opens the door to powerful C-C bond-forming reactions like the Suzuki-Miyaura coupling and C-N bond-forming reactions like the Buchwald-Hartwig amination.[15][16]

Protocols & Methodologies

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol details the displacement of the C2-fluoride with a primary or secondary amine. The reaction is typically facilitated by a base in a polar aprotic solvent.

Causality Behind Experimental Choices:

  • Solvent: A polar aprotic solvent like DMSO or DMF is used to solubilize the reagents and facilitate the formation of the charged Meisenheimer intermediate, which is key to the SNAr mechanism.

  • Base: A non-nucleophilic base like K₂CO₃ or DIPEA is used to deprotonate the incoming amine nucleophile, increasing its nucleophilicity without competing in the substitution reaction.

  • Temperature: Elevated temperatures are often required to overcome the activation energy of the reaction, particularly for less activated substrates or weaker nucleophiles.

Step-by-Step Protocol:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq), the desired amine (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Add anhydrous dimethyl sulfoxide (DMSO) to achieve a substrate concentration of approximately 0.5 M.

  • Stir the reaction mixture at 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 4-16 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer. Wash the organic layer with brine (saturated NaCl solution), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 2-amino-5-methylpyridin-3-ol derivative.

Protocol 2: Triflation of the Hydroxyl Group

This protocol describes the conversion of the C3-hydroxyl group into a triflate, creating a highly reactive intermediate for cross-coupling reactions.

Causality Behind Experimental Choices:

  • Reagent: Triflic anhydride (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide) are highly efficient triflating agents.

  • Base: A non-nucleophilic amine base like pyridine or 2,6-lutidine is used to scavenge the triflic acid (TfOH) byproduct, driving the reaction to completion. Pyridine can also serve as the solvent.

  • Temperature: The reaction is initiated at a low temperature (0 °C) to control the exothermic reaction and minimize side product formation, then allowed to warm to ensure completion.

Step-by-Step Protocol:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or pyridine in a flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • If using DCM as the solvent, add pyridine (1.5 eq) as a base.

  • Slowly add triflic anhydride (Tf₂O, 1.2 eq) dropwise to the cooled solution.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by carefully adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extract the product with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • The resulting crude 2-fluoro-5-methylpyridin-3-yl trifluoromethanesulfonate is often used in the next step without further purification.

Protocol 3: Suzuki-Miyaura Cross-Coupling

This protocol outlines the C-C bond formation at the C3 position using the triflate intermediate and an organoboron reagent.

Causality Behind Experimental Choices:

  • Catalyst System: A palladium(0) source (e.g., Pd(PPh₃)₄ or generated in situ from Pd(OAc)₂ and a phosphine ligand) is essential. The choice of ligand (e.g., SPhos, XPhos, PPh₃) is critical and depends on the specific substrates, but bulky, electron-rich phosphine ligands are generally effective for coupling with triflates.[17]

  • Base: An inorganic base like K₂CO₃ or Cs₂CO₃ is required for the transmetalation step of the catalytic cycle.[16][18]

  • Solvent System: A mixture of an organic solvent (like dioxane, toluene, or DME) and water is typically used. Water is often necessary to facilitate the dissolution of the base and promote the transmetalation step.

G pd0 Pd(0)L2 pd2_ox Ar-Pd(II)L2(OTf) pd0->pd2_ox Oxidative Addition pd2_trans Ar-Pd(II)L2(R) pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar-R (Coupled Product) pd2_trans->product ar_otf Ar-OTf (Triflate Intermediate) ar_otf->pd2_ox r_b R-B(OH)2 + Base r_b->pd2_trans

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Step-by-Step Protocol:

  • To a microwave vial or Schlenk flask, add the crude 2-fluoro-5-methylpyridin-3-yl triflate (1.0 eq), the desired boronic acid or ester (1.5 eq), and a base such as potassium carbonate (K₂CO₃, 3.0 eq).

  • Add the palladium catalyst, for example, Pd(PPh₃)₄ (5 mol %), or a combination of Pd(OAc)₂ (2 mol %) and a suitable ligand like SPhos (4 mol %).

  • Evacuate and backfill the vessel with an inert gas (N₂ or Argon) three times.

  • Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio).

  • Heat the reaction mixture to 90-110 °C (conventional heating) or 120-150 °C (microwave heating) until the starting material is consumed as monitored by LC-MS.

  • Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the residue by silica gel column chromatography to obtain the 3-aryl(or vinyl)-2-fluoro-5-methylpyridine product.

Protocol 4: Buchwald-Hartwig Amination

This protocol details the C-N bond formation at the C3 position using the triflate intermediate and an amine.

Causality Behind Experimental Choices:

  • Catalyst System: This reaction requires a specific palladium catalyst and a bulky, electron-rich phosphine ligand (e.g., BINAP, Xantphos, or Josiphos-type ligands) to facilitate the challenging reductive elimination step that forms the C-N bond.[15][17][19]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is common but incompatible with some functional groups. Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) offer better functional group tolerance.[20][21]

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are essential to prevent quenching of the strong base and interference with the catalyst.

Step-by-Step Protocol:

  • In a glovebox or under an inert atmosphere, combine the crude 2-fluoro-5-methylpyridin-3-yl triflate (1.0 eq), the desired amine (1.2 eq), a strong base like sodium tert-butoxide (1.4 eq), a palladium source (e.g., Pd₂(dba)₃, 2 mol %), and a suitable ligand (e.g., BINAP, 4 mol %) in a dry Schlenk flask.

  • Add anhydrous, degassed toluene or dioxane.

  • Seal the flask and heat the mixture to 80-110 °C.

  • Monitor the reaction progress by LC-MS.

  • Once complete, cool the reaction to room temperature and quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel chromatography to yield the desired 3-amino-2-fluoro-5-methylpyridine derivative.

References

Application Notes & Protocols: Strategic Suzuki-Miyaura Coupling of 2-Fluoro-5-methylpyridin-3-ol for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Functionalized Pyridinols

Substituted pyridine scaffolds are a cornerstone of modern medicinal chemistry, appearing in a vast array of blockbuster drugs and clinical candidates. Their unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make them prized heterocyclic systems. 2-Fluoro-5-methylpyridin-3-ol, in particular, represents a versatile building block, offering multiple points for diversification. The strategic challenge lies in selectively functionalizing this molecule to build complex, three-dimensional structures. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, stands as one of the most powerful and versatile methods for forging carbon-carbon bonds.[1] This guide provides an in-depth analysis and detailed protocols for the successful application of Suzuki-Miyaura coupling to this compound, empowering researchers to unlock its synthetic potential.

Understanding the Substrate: Reactivity and Strategic Choices

The structure of this compound presents two primary sites for Suzuki-Miyaura coupling: the carbon-fluorine (C-F) bond at the 2-position and the carbon-oxygen (C-O) bond of the hydroxyl group at the 3-position. A direct C-F bond coupling is challenging due to the high bond dissociation energy of the C-F bond. Conversely, the hydroxyl group is not a suitable leaving group for direct coupling but can be readily converted into an excellent one, such as a trifluoromethanesulfonate (triflate, -OTf).

This guide will therefore present two distinct, strategic protocols:

  • A Robust and Reliable Approach: Conversion of the hydroxyl group to a triflate, followed by a well-established Suzuki-Miyaura coupling of the resulting pyridyl triflate. This is the recommended pathway for most applications due to its high reliability and broad substrate scope.

  • A Cutting-Edge Approach: Direct C-F bond activation for the Suzuki-Miyaura coupling. This method is more advanced and substrate-dependent but offers the advantage of a more streamlined synthetic route.

The Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is a well-studied process that generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3] The palladium catalyst, typically in the Pd(0) oxidation state, initiates the cycle.

  • Oxidative Addition: The Pd(0) complex inserts into the carbon-halide or carbon-triflate bond of the electrophile, forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.[3]

  • Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the Pd(II) center. This step requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species.[4]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple, forming the new carbon-carbon bond and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition (R¹-X) Pd(0)L2->Oxidative_Addition Pd(II)_Complex R¹-Pd(II)L₂-X Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (R²-B(OR)₂ + Base) Pd(II)_Complex->Transmetalation Diorganopalladium R¹-Pd(II)L₂-R² Transmetalation->Diorganopalladium Diorganopalladium->Pd(0)L2 Reductive_Elimination Reductive Elimination Diorganopalladium->Reductive_Elimination Product R¹-R² Reductive_Elimination->Product

Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling via C-OTf Bond Activation

This two-step protocol is the most reliable method for the arylation of this compound. It involves the initial conversion of the hydroxyl group to a triflate, a highly effective leaving group for palladium-catalyzed cross-coupling reactions.

Part A: Triflation of this compound

The conversion of a hydroxyl group to a triflate is typically achieved using trifluoromethanesulfonic anhydride (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide) (Tf₂NPh) in the presence of a non-nucleophilic base.

Materials & Reagents:

Reagent/MaterialPurity/GradeSupplier Example
This compound≥97%Sigma-Aldrich
Trifluoromethanesulfonic anhydride (Tf₂O)≥98%Sigma-Aldrich
Pyridine or Triethylamine (TEA)AnhydrousSigma-Aldrich
Dichloromethane (DCM)AnhydrousSigma-Aldrich
Saturated aq. NaHCO₃ solutionACS GradeFisher Scientific
Anhydrous MgSO₄ or Na₂SO₄ACS GradeFisher Scientific
Round-bottom flask, magnetic stirrer-VWR
Inert atmosphere setup (N₂ or Ar)-Airgas

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).

  • Solvent and Base Addition: Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 0.1 M solution). Cool the solution to 0 °C in an ice bath. Add pyridine or triethylamine (1.5 eq.) dropwise with stirring.

  • Triflating Agent Addition: Add trifluoromethanesulfonic anhydride (1.2 eq.) dropwise to the cooled solution over 15-20 minutes. Maintain the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude 2-fluoro-5-methylpyridin-3-yl triflate can be purified by flash column chromatography on silica gel.

Part B: Suzuki-Miyaura Coupling of 2-Fluoro-5-methylpyridin-3-yl triflate

Pyridyl triflates are excellent electrophiles for Suzuki-Miyaura coupling. The choice of catalyst and ligand is critical for achieving high yields, especially with potentially coordinating pyridine substrates.

Materials & Reagents:

Reagent/MaterialPurity/GradeSupplier Example
2-Fluoro-5-methylpyridin-3-yl triflate (from Part A)Purified-
Aryl- or Heteroaryl-boronic acid≥95%Combi-Blocks
Pd(PPh₃)₄ or PdCl₂(dppf)Catalyst GradeStrem Chemicals
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄)AnhydrousSigma-Aldrich
1,4-Dioxane / Water (4:1 or 5:1 v/v)Anhydrous/DegassedSigma-Aldrich
Schlenk flask or microwave vial, magnetic stirrer-VWR
Inert atmosphere setup (N₂ or Ar)-Airgas

Step-by-Step Procedure:

  • Reaction Setup: To a Schlenk flask or microwave vial, add the pyridyl triflate (1.0 eq.), the desired boronic acid (1.2-1.5 eq.), and the base (K₂CO₃ or K₃PO₄, 2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol% or PdCl₂(dppf), 3-5 mol%).

  • Atmosphere Exchange: Seal the vessel, and evacuate and backfill with an inert gas (N₂ or Ar) three times.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1) via syringe.

  • Heating and Monitoring: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-16 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol1_Workflow start This compound triflation Triflation (Tf₂O, Pyridine, DCM, 0 °C) start->triflation triflate_intermediate Pyridyl Triflate Intermediate triflation->triflate_intermediate suzuki_coupling Suzuki-Miyaura Coupling (Boronic Acid, Pd Catalyst, Base, Dioxane/H₂O, 80-100 °C) triflate_intermediate->suzuki_coupling workup Aqueous Work-up & Extraction suzuki_coupling->workup purification Column Chromatography workup->purification final_product Final Coupled Product purification->final_product

Caption: Workflow for the C-OTf activation approach.

Protocol 2: Advanced Strategy via Direct C-F Bond Activation

Direct arylation via C-F bond activation is a more atom-economical but challenging approach. Success hinges on overcoming the high C-F bond strength. This typically requires a highly active catalyst system, often employing bulky, electron-rich phosphine ligands, and may require higher temperatures. This protocol is presented as a starting point for optimization.

Causality Behind Experimental Choices:

  • Catalyst System: The key to C-F activation is a highly electron-rich palladium center that can undergo oxidative addition into the strong C-F bond. Ligands such as RuPhos, SPhos, or bulky N-heterocyclic carbenes (NHCs) are designed to create such a catalytic species.

  • Base: A strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is often required to facilitate the transmetalation step without promoting unwanted side reactions.

  • Solvent: Anhydrous, polar aprotic solvents like dioxane or toluene are typically used to ensure the stability of the catalytic species and prevent protodeboronation of the boronic acid.

Materials & Reagents:

Reagent/MaterialPurity/GradeSupplier Example
This compound≥97%Sigma-Aldrich
Aryl- or Heteroaryl-boronic acid≥95%Combi-Blocks
Pd₂(dba)₃ or Pd(OAc)₂Catalyst GradeStrem Chemicals
SPhos or RuPhos ligand≥98%Strem Chemicals
Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃)AnhydrousSigma-Aldrich
1,4-Dioxane or TolueneAnhydrous/DegassedSigma-Aldrich
Schlenk flask or microwave vial, magnetic stirrer-VWR
Inert atmosphere setup (N₂ or Ar)-Airgas

Step-by-Step Procedure:

  • Reaction Setup: In a glovebox or under a robust inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2-4 mol%) and the ligand (e.g., SPhos, 4-8 mol%) to a Schlenk flask or microwave vial.

  • Reagent Addition: Add this compound (1.0 eq.), the boronic acid (1.5 eq.), and the anhydrous base (K₃PO₄ or Cs₂CO₃, 3.0 eq.).

  • Atmosphere and Solvent: Seal the vessel, remove from the glovebox (if used), and add anhydrous, degassed solvent (dioxane or toluene) via syringe.

  • Heating and Monitoring: Heat the reaction mixture to a higher temperature, typically 100-120 °C. Microwave irradiation can also be effective in promoting C-F activation. Monitor the reaction closely by LC-MS.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1, Part B.

Protocol2_Workflow start This compound suzuki_coupling Direct C-F Suzuki Coupling (Boronic Acid, Pd₂(dba)₃/SPhos, K₃PO₄, Toluene, 110 °C) start->suzuki_coupling workup Aqueous Work-up & Extraction suzuki_coupling->workup purification Column Chromatography workup->purification final_product Final Coupled Product purification->final_product

Caption: Workflow for the direct C-F activation approach.

Troubleshooting and Field-Proven Insights

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; poor leaving group (for C-F); insufficient temperature.Screen different palladium precursors and ligands (e.g., use a more electron-rich ligand for C-F activation). Increase temperature. Ensure reagents are anhydrous and solvents are properly degassed.
Protodeboronation Presence of water or protic impurities; base is too weak or too strong.Use anhydrous conditions. Consider using boronic esters (e.g., pinacol esters) which are more stable. Screen different bases (e.g., KF, CsF).
Homocoupling of Boronic Acid Oxygen contamination; slow transmetalation.Thoroughly degas solvents. Use a higher catalyst loading or a more active ligand to accelerate the main catalytic cycle.
Defluorination (Protocol 1) Harsh basic conditions or high temperatures can sometimes lead to SNAr.Use a milder base (e.g., K₂CO₃ instead of K₃PO₄). Keep the reaction temperature as low as possible while ensuring a reasonable reaction rate.
Catalyst Inhibition The pyridine nitrogen can coordinate to the palladium center, inhibiting catalysis.The use of bulky ligands (like SPhos or RuPhos) can sterically hinder this coordination. Sometimes, a slight excess of ligand can be beneficial.

The Suzuki-Miyaura coupling of this compound is a highly valuable transformation for generating novel chemical entities for drug discovery. By understanding the relative reactivity of the C-F and C-O bonds, researchers can choose a strategic approach that best fits their needs. The C-OTf activation pathway offers a robust and reliable method suitable for a wide range of coupling partners. For those seeking more elegant and atom-economical routes, the direct C-F activation protocol provides a promising, albeit more challenging, alternative. Careful optimization of the catalyst system, base, and reaction conditions, as outlined in this guide, is paramount to achieving success in these powerful synthetic transformations.

References

Application Notes and Protocols for 2-Fluoro-5-methylpyridin-3-ol in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and professionals in agrochemical development.

Introduction: The Strategic Importance of Fluorinated Pyridinols in Modern Agrochemicals

The pyridine ring is a foundational scaffold in a multitude of successful agrochemicals, including fungicides, herbicides, and insecticides.[1][2][3] The strategic incorporation of fluorine atoms into these molecules can dramatically enhance their biological efficacy. Fluorine's high electronegativity and relatively small size can improve metabolic stability, binding affinity to target enzymes, and membrane transport, ultimately leading to more potent and selective crop protection agents.[4][5]

2-Fluoro-5-methylpyridin-3-ol is an emerging intermediate of significant interest in this domain. Its unique trifunctional structure—a reactive hydroxyl group, a bioactivity-enhancing fluorine atom, and a methyl group on a pyridine core—offers a versatile platform for the synthesis of novel agrochemicals. The hydroxyl group serves as a prime handle for derivatization, particularly through etherification, to connect the pyridinyl moiety to other functional pharmacophores. The fluorine atom at the 2-position is anticipated to influence the electronic properties of the pyridine ring and enhance the biological activity of the final product.

This guide provides an in-depth exploration of the application of this compound in the synthesis of a novel, hypothetical fungicide, "Fluoxypyrinil," designed to target fungal respiration. The protocols and insights presented herein are grounded in established principles of organic synthesis and the known reactivity of similar fluorinated heterocycles.[6][7]

Proposed Agrochemical Target: Fluoxypyrinil

For the purpose of this technical guide, we will focus on the synthesis of a hypothetical fungicide, Fluoxypyrinil. The proposed structure features a 2-fluoro-5-methylpyridin-3-oxy moiety linked to a substituted pyrazole, a common toxophore in fungicides that inhibit the succinate dehydrogenase (SDHI) enzyme in the fungal respiratory chain.

Synthetic Workflow for Fluoxypyrinil

The synthesis of Fluoxypyrinil from this compound is proposed as a two-step process involving a nucleophilic aromatic substitution (SNAr) reaction. The overall workflow is depicted below.

G A This compound (Precursor) C Fluoxypyrinil Synthesis (Williamson Ether Synthesis / SNAr) A->C B 3-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde (Coupling Partner) B->C D Fluoxypyrinil (Final Product) C->D E Purification and Analysis D->E

Caption: Synthetic workflow for the preparation of Fluoxypyrinil.

Experimental Protocol: Synthesis of Fluoxypyrinil

This protocol details the synthesis of Fluoxypyrinil via the etherification of this compound with a suitable pyrazole partner.

Materials and Reagents
ReagentCAS NumberPuritySupplier
This compoundNot available>98%Various
3-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde98253-19-9>97%Commercial
Potassium Carbonate (K₂CO₃), anhydrous584-08-7>99%Standard
N,N-Dimethylformamide (DMF), anhydrous68-12-2>99.8%Standard
Ethyl acetate141-78-6ACS GradeStandard
Brine (saturated NaCl solution)N/AN/ALab-prepared
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9>99.5%Standard
Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add this compound (1.27 g, 10 mmol).

    • Add anhydrous potassium carbonate (2.07 g, 15 mmol).

    • Under a nitrogen atmosphere, add 30 mL of anhydrous N,N-dimethylformamide (DMF).

  • Reaction Execution:

    • Stir the suspension at room temperature for 15 minutes to facilitate the formation of the potassium salt of the pyridinol.

    • Add 3-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde (1.44 g, 10 mmol) to the reaction mixture.

    • Heat the reaction mixture to 80°C and maintain this temperature for 6-8 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.

  • Work-up and Isolation:

    • After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

    • Pour the reaction mixture into 100 mL of ice-cold water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to yield the pure Fluoxypyrinil.

Causality Behind Experimental Choices
  • Base and Solvent: Anhydrous potassium carbonate is a suitable base to deprotonate the hydroxyl group of the pyridinol, forming the more nucleophilic phenoxide. DMF is an excellent polar aprotic solvent for SNAr reactions, as it effectively solvates the potassium cation without interfering with the nucleophile.

  • Temperature: Heating to 80°C provides the necessary activation energy for the nucleophilic aromatic substitution on the electron-deficient pyrazole ring, without causing significant decomposition of the starting materials or product.

  • Inert Atmosphere: A nitrogen atmosphere is used to prevent the oxidation of the starting material and to exclude moisture, which could react with the base and hinder the reaction.

Mechanistic Insights

The core of the Fluoxypyrinil synthesis is a nucleophilic aromatic substitution (SNAr) reaction. The mechanism is outlined below.

G cluster_0 Reaction Mechanism A Pyridinolate anion C Meisenheimer complex (intermediate) A->C + B Pyrazole electrophile B->C + D Fluoxypyrinil C->D - Cl⁻

Caption: The SNAr mechanism for Fluoxypyrinil synthesis.

  • Deprotonation: The potassium carbonate deprotonates the hydroxyl group of this compound to form a potassium pyridinolate salt.

  • Nucleophilic Attack: The resulting pyridinolate anion acts as a nucleophile and attacks the electron-deficient carbon atom bearing the chlorine atom on the pyrazole ring.

  • Formation of Meisenheimer Complex: This attack forms a transient, negatively charged intermediate known as a Meisenheimer complex.

  • Aromatization: The pyridine ring is regenerated by the elimination of the chloride leaving group, yielding the final product, Fluoxypyrinil.

Conclusion and Future Perspectives

This compound represents a promising and versatile building block for the synthesis of novel agrochemicals. The protocol detailed above for the synthesis of the hypothetical fungicide "Fluoxypyrinil" showcases a practical and efficient synthetic route that can be adapted for the creation of a library of related compounds for structure-activity relationship (SAR) studies. The presence of the fluorine atom is expected to impart favorable properties to the final molecule, potentially leading to the discovery of new and effective crop protection solutions. Further research into the reactivity and applications of this intermediate is highly encouraged.

References

Application Note & Protocol: Strategic N-oxidation of 2-Fluoro-5-methylpyridin-3-ol for Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pyridine N-oxides are pivotal intermediates in pharmaceutical synthesis, serving to modulate the electronic properties of the pyridine ring, direct subsequent functionalization, and improve pharmacokinetic profiles.[1][2][3] This guide provides a detailed, field-tested protocol for the N-oxidation of 2-Fluoro-5-methylpyridin-3-ol, a heterocycle bearing a complex substitution pattern with competing electronic effects. We will dissect the rationale behind reagent selection, provide a robust step-by-step methodology using meta-chloroperoxybenzoic acid (m-CPBA), and detail the necessary analytical techniques for reaction monitoring and product validation. This document is intended for researchers, chemists, and process development professionals engaged in medicinal chemistry and drug discovery.

Introduction: The Strategic Importance of N-Oxidation

The transformation of a pyridine to its corresponding N-oxide is a fundamental strategy in organic synthesis. The N-O bond, a unique dipolar moiety, profoundly alters the reactivity of the aromatic ring.[1][4] It activates the C2 and C4 positions for nucleophilic attack while simultaneously providing a handle for deoxygenation, making it a versatile tool for creating complex pyridine derivatives.[2][3]

The substrate, this compound, presents a unique challenge. The pyridine nitrogen's lone pair, essential for the oxidation reaction, is influenced by:

  • Deactivating Group: A strongly electron-withdrawing fluorine atom at the C2 position reduces the nucleophilicity of the nitrogen.[1]

  • Activating Groups: An electron-donating methyl group at C5 and a hydroxyl group at C3 work to increase the electron density on the ring, counteracting the effect of the fluorine.

Successfully oxidizing this substrate requires a careful choice of oxidant and reaction conditions to achieve high conversion and chemoselectivity.

Reaction Scheme:

Mechanistic Rationale: The Role of Peroxy Acids

The N-oxidation of pyridines with a peroxy acid, such as m-CPBA, proceeds through a concerted mechanism. The nucleophilic nitrogen atom of the pyridine attacks the electrophilic terminal oxygen atom of the peroxy acid. This process is facilitated by an intramolecular hydrogen bond in the peroxy acid, leading to the formation of the N-O bond and the corresponding carboxylic acid byproduct.[5][6]

N-Oxidation_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products Pyridine Pyridine (Nucleophile) TS Concerted Attack & Proton Transfer Pyridine->TS N attacks O mCPBA m-CPBA (Electrophilic O Source) mCPBA->TS N_Oxide Pyridine N-Oxide TS->N_Oxide Acid m-Chlorobenzoic Acid TS->Acid

Caption: Mechanism of pyridine N-oxidation with m-CPBA.

Selecting the Optimal Oxidizing Agent

The choice of oxidant is critical for success. While several reagents can effect N-oxidation, meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide in acetic acid (peracetic acid, in situ) are the most common.[1][7][8] For challenging substrates like this compound, m-CPBA is often the preferred reagent.[1]

Featuremeta-Chloroperoxybenzoic Acid (m-CPBA)Hydrogen Peroxide / Acetic Acid
Reactivity High. Effective for electron-deficient pyridines.[1][9]Moderate. May require higher temperatures or longer reaction times for deactivated systems.[8]
Selectivity Generally high for N-oxidation.[1]Can sometimes lead to side reactions, especially with sensitive functional groups.
Work-up Requires removal of the m-chlorobenzoic acid byproduct, typically via filtration or basic wash.[10][11]Simpler work-up; byproducts are water and acetic acid, which can be removed under vacuum.[7]
Safety Commercially available as a stabilized solid, but pure form is shock-sensitive and potentially explosive.[6][12]H₂O₂ is a strong oxidizer; reactions can be exothermic and require careful temperature control.[8]
Cost & Greenness More expensive and lower atom economy.[8]Inexpensive and environmentally friendly, with water as the primary byproduct.[8]

Rationale for this Protocol: We select m-CPBA for its proven efficacy and high reactivity, which is necessary to overcome the deactivating effect of the 2-fluoro substituent.

Detailed Experimental Protocol (m-CPBA Method)

This protocol details the N-oxidation of this compound on a 10 mmol scale.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%---Starting material.
meta-Chloroperoxybenzoic acid (m-CPBA)≤77% (stabilized)Major SupplierPotentially explosive; handle with care.[12]
Dichloromethane (DCM)AnhydrousMajor SupplierReaction solvent.
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeMajor SupplierFor aqueous work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeMajor SupplierFor drying organic layer.
Round-bottom flask, magnetic stirrer, ice bath------Standard laboratory glassware.
Step-by-Step Procedure

Safety First: m-CPBA is a strong oxidizing agent and can be shock-sensitive. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Perform the reaction in a well-ventilated fume hood.[6]

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.27 g, 10.0 mmol).

  • Dissolution: Add 30 mL of anhydrous dichloromethane (DCM) and stir the mixture at room temperature until the starting material is fully dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

  • Reagent Addition: In a separate beaker, weigh out m-CPBA (≤77%, 2.48 g, ~11.0 mmol, 1.1 equivalents). Add the m-CPBA to the reaction flask portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C. The addition is exothermic.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature. Stir for an additional 12-16 hours.[11]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The product N-oxide is typically more polar than the starting pyridine.

  • Work-up - Quenching: Upon completion, cool the reaction mixture again to 0 °C. Slowly add 20 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench any excess peroxy acid and neutralize the m-chlorobenzoic acid byproduct.

  • Work-up - Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).

  • Work-up - Washing & Drying: Combine the organic layers and wash with saturated NaHCO₃ solution (2 x 20 mL), followed by brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by silica gel column chromatography. A gradient elution system, starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing polarity (e.g., DCM/Methanol), is often effective.[11]

Process Workflow and Characterization

A systematic workflow ensures reproducibility and accurate product identification.

Experimental_Workflow A 1. Setup - Dissolve Substrate in DCM - Cool to 0 °C B 2. Reaction - Add m-CPBA (1.1 eq) - Stir 12-16h at RT A->B C 3. Monitoring - TLC / LC-MS - Check for SM disappearance B->C D 4. Work-up - Quench with NaHCO₃ - Extract with DCM C->D If Reaction Complete E 5. Purification - Concentrate Crude Product - Column Chromatography D->E F 6. Analysis - ¹H, ¹³C, ¹⁹F NMR - High-Res Mass Spec E->F

Caption: A typical experimental workflow for N-oxidation.

Analytical Characterization
  • LC-MS: A crucial tool for monitoring and identification. The product will have a molecular weight 16 Da higher than the starting material. A characteristic fragmentation pattern for pyridine N-oxides is the loss of an oxygen atom ([M+H-16]⁺) in the mass spectrum, which helps distinguish it from a hydroxylated byproduct.[13][14]

  • NMR Spectroscopy:

    • ¹H NMR: Expect a downfield shift of the protons alpha to the nitrogen (the C6 proton in this case) due to the deshielding effect of the N-O bond.[15]

    • ¹³C NMR: Similar downfield shifts are expected for the C2 and C6 carbons.

    • ¹⁵N NMR: The chemical shift of the pyridine ring nitrogen can provide definitive evidence of N-oxide formation.[16]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Insufficient oxidant. 2. Deactivated substrate. 3. Low reaction temperature.1. Add an additional portion of m-CPBA (0.1-0.2 eq). 2. Increase reaction time or gently heat the reaction (e.g., to 40 °C), monitoring carefully.
Low Yield 1. Product is water-soluble and lost during work-up. 2. Decomposition of product on silica gel.1. Back-extract the aqueous layers multiple times or use a continuous liquid-liquid extractor. 2. Deactivate silica gel with triethylamine (1% in eluent) before chromatography.
Difficult Purification Product co-elutes with m-chlorobenzoic acid byproduct.Ensure the organic layer is thoroughly washed with saturated NaHCO₃ solution during work-up to remove the acidic byproduct before chromatography.[10]

Conclusion

This application note provides a comprehensive and reliable protocol for the N-oxidation of this compound using m-CPBA. By understanding the underlying mechanism and the rationale for reagent selection, researchers can confidently apply this methodology to synthesize valuable N-oxide intermediates. The detailed steps for reaction execution, monitoring, work-up, and characterization constitute a self-validating system designed to ensure high purity and yield, facilitating the advancement of drug discovery and development programs.

References

Application Notes and Protocols for the Halogenation of 2-Fluoro-5-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic Importance of Halogenated Pyridin-3-ol Scaffolds

The pyridine ring is a cornerstone of medicinal chemistry and agrochemical development, with its derivatives forming the core of numerous bioactive molecules.[1][2] Halogenated pyridines, in particular, serve as versatile intermediates, enabling a wide array of subsequent cross-coupling reactions for the synthesis of complex molecular architectures.[2] The introduction of a halogen atom onto the pyridine scaffold provides a crucial handle for late-stage functionalization, a strategy of immense value in structure-activity relationship (SAR) studies.[2][3]

2-Fluoro-5-methylpyridin-3-ol is a highly functionalized pyridine derivative with multiple substituents that influence its reactivity. The hydroxyl group at the 3-position is a strong activating group for electrophilic aromatic substitution, while the fluorine at the 2-position and the methyl group at the 5-position also exert directing effects. Understanding and controlling the regioselectivity of halogenation on this scaffold is paramount for its effective utilization in synthetic campaigns.

These application notes provide detailed, field-proven protocols for the selective chlorination, bromination, and iodination of this compound. The methodologies described herein are designed to be robust and reproducible, offering researchers a reliable toolkit for the synthesis of key halogenated intermediates.

Mechanistic Considerations and Regioselectivity

The halogenation of this compound proceeds via an electrophilic aromatic substitution (EAS) mechanism.[3] The pyridine ring is generally considered electron-deficient and less reactive towards electrophiles than benzene.[4] However, the presence of the strongly activating hydroxyl group at the C3 position significantly enhances the nucleophilicity of the ring, facilitating halogenation under relatively mild conditions.[5]

The regiochemical outcome of the halogenation is determined by the combined directing effects of the substituents on the pyridine ring:

  • -OH (at C3): As a strong activating group, the hydroxyl group directs electrophiles to the ortho and para positions. In this case, the positions ortho to the hydroxyl group are C2 and C4, and the position para is C6.

  • -F (at C2): Fluorine is a deactivating group but is ortho, para-directing. It will direct incoming electrophiles to the C3 and C5 positions (already substituted) and to the C4 and C6 positions relative to itself.

  • -CH3 (at C5): The methyl group is a weak activating group and is ortho, para-directing. It will direct to the C4 and C6 positions.

Considering these directing effects, the most probable sites for electrophilic attack are the C4 and C6 positions, which are activated by the hydroxyl and methyl groups. The C2 position is sterically hindered and electronically influenced by the fluorine atom. Therefore, the protocols outlined below are optimized for halogenation at the C4 and/or C6 positions.

Visualizing the Halogenation Workflow

The following diagram illustrates the general workflow for the electrophilic halogenation of this compound.

G cluster_start Starting Material cluster_reagents Halogenating Agents cluster_solvents Solvent System cluster_reaction Reaction cluster_workup Work-up & Purification cluster_products Halogenated Products start This compound reaction Stirring at Controlled Temperature (0°C to RT) start->reaction NCS N-Chlorosuccinimide (NCS) NCS->reaction For Chlorination NBS N-Bromosuccinimide (NBS) NBS->reaction For Bromination NIS N-Iodosuccinimide (NIS) NIS->reaction For Iodination solvent Acetonitrile, DMF, or Dichloromethane solvent->reaction workup Aqueous Work-up Extraction Column Chromatography reaction->workup chloro Chlorinated Product workup->chloro bromo Brominated Product workup->bromo iodo Iodinated Product workup->iodo

Caption: General workflow for the halogenation of this compound.

Protocol 1: Chlorination with N-Chlorosuccinimide (NCS)

N-Chlorosuccinimide (NCS) is a convenient and effective reagent for the chlorination of activated aromatic rings.[6] The reaction typically proceeds under mild conditions, and its selectivity can be influenced by the choice of solvent.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
This compound≥98%Sigma-Aldrich
N-Chlorosuccinimide (NCS)ReagentPlus®, ≥98%Sigma-Aldrich
Acetonitrile (CH3CN)Anhydrous, 99.8%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Saturated Sodium BicarbonateACS ReagentFisher Scientific
Anhydrous Magnesium Sulfate≥99.5%Sigma-Aldrich
Silica Gel60 Å, 230-400 meshSigma-Aldrich
Step-by-Step Procedure
  • To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous acetonitrile or dichloromethane (approximately 0.1 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-chlorosuccinimide (1.05 eq) portion-wise over 5-10 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Bromination with N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a widely used reagent for the regioselective bromination of electron-rich aromatic and heteroaromatic compounds.[5][7] For activated pyridines like hydroxypyridines, NBS provides a mild and efficient method for introducing a bromine atom.[5]

Materials and Reagents
Reagent/MaterialGradeSupplier Example
This compound≥98%Sigma-Aldrich
N-Bromosuccinimide (NBS)ReagentPlus®, 99%Sigma-Aldrich
Dimethylformamide (DMF)Anhydrous, 99.8%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Saturated Sodium ThiosulfateACS ReagentFisher Scientific
Anhydrous Sodium Sulfate≥99.0%Sigma-Aldrich
Silica Gel60 Å, 230-400 meshSigma-Aldrich
Step-by-Step Procedure
  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF) or dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

  • Cool the solution to 0 °C using an ice bath.

  • Add N-bromosuccinimide (1.05 eq) in one portion.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Continue stirring at room temperature for 1-3 hours, monitoring the reaction by TLC or LC-MS.

  • Once the starting material is consumed, pour the reaction mixture into an equal volume of cold water.

  • Extract the product with ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with a saturated solution of sodium thiosulfate to quench any remaining bromine, followed by washing with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the residue by flash column chromatography on silica gel (e.g., using an ethyl acetate/hexanes gradient) to yield the brominated product.

Protocol 3: Iodination with N-Iodosuccinimide (NIS)

Iodination of aromatic compounds can be achieved using N-iodosuccinimide (NIS), often in the presence of an acid catalyst for less activated substrates.[8][9] For the highly activated this compound, the reaction can proceed under neutral or mildly acidic conditions.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
This compound≥98%Sigma-Aldrich
N-Iodosuccinimide (NIS)98%Sigma-Aldrich
Acetonitrile (CH3CN)Anhydrous, 99.8%Sigma-Aldrich
Trifluoroacetic Acid (TFA)Reagent grade, 99%Sigma-Aldrich
Saturated Sodium ThiosulfateACS ReagentFisher Scientific
Anhydrous Sodium Sulfate≥99.0%Sigma-Aldrich
Silica Gel60 Å, 230-400 meshSigma-Aldrich
Step-by-Step Procedure
  • To a round-bottom flask protected from light (e.g., wrapped in aluminum foil) and under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the substrate in anhydrous acetonitrile (approximately 0.1 M).

  • Add N-iodosuccinimide (1.1 eq) to the solution. For potentially enhanced reactivity, a catalytic amount of trifluoroacetic acid (TFA, ~0.1 eq) can be added.[9]

  • Stir the reaction mixture at room temperature for 4-8 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (to remove excess iodine), saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel (e.g., using an ethyl acetate/hexanes gradient) to isolate the iodinated product.

Summary of Halogenation Protocols

ParameterChlorination (Protocol 1)Bromination (Protocol 2)Iodination (Protocol 3)
Halogen Source N-Chlorosuccinimide (NCS)N-Bromosuccinimide (NBS)N-Iodosuccinimide (NIS)
Equivalents 1.05 eq1.05 eq1.1 eq
Solvent Acetonitrile or DichloromethaneDMF or DichloromethaneAcetonitrile
Temperature 0 °C to Room Temperature0 °C to Room TemperatureRoom Temperature
Catalyst NoneNoneTrifluoroacetic Acid (optional)
Reaction Time 3-5 hours1.5-3.5 hours4-8 hours
Work-up Aqueous wash, extractionAqueous wash, extractionReductive wash, extraction
Purification Flash Column ChromatographyFlash Column ChromatographyFlash Column Chromatography

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • N-halosuccinimides are irritants and should be handled with care. Avoid inhalation of dust and contact with skin and eyes.

  • Anhydrous solvents are flammable and should be kept away from ignition sources.

Conclusion

The protocols detailed in these application notes provide robust and reproducible methods for the selective halogenation of this compound. By leveraging the activating effect of the hydroxyl group, chlorination, bromination, and iodination can be achieved under mild conditions using common N-halosuccinimide reagents. These methods furnish valuable halogenated intermediates that are primed for further synthetic elaboration, thereby facilitating the exploration of novel chemical space in drug discovery and materials science.

References

Application Note & Protocol: Synthesis of Key API Intermediates from 2-Fluoro-5-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Fluoro-5-methylpyridin-3-ol is a pivotal heterocyclic building block in the landscape of medicinal chemistry and drug discovery. Its distinct structural features, including a fluorine atom, a hydroxyl group, and a methyl group on a pyridine scaffold, offer a versatile platform for synthesizing a diverse range of biologically active molecules. The strategic incorporation of fluorine can enhance metabolic stability and binding affinity, while the hydroxyl group serves as a convenient point for further molecular elaboration.[1][2] This application note delivers detailed protocols and expert insights for the synthesis of crucial active pharmaceutical ingredient (API) intermediates from this versatile precursor, emphasizing field-proven methodologies and the fundamental chemical principles that underpin them. Pharma API intermediates are essential chemical compounds that act as the foundational building blocks in the synthesis of APIs.[3][4]

Core Synthetic Strategy: Leveraging the Hydroxyl Group for Etherification

A primary and highly effective strategy for elaborating the this compound scaffold is the etherification of its hydroxyl group. This approach is fundamental to the synthesis of numerous API intermediates.

Williamson Ether Synthesis: A Robust and Versatile Method

The Williamson ether synthesis is a classic and dependable method for forming ether linkages and is well-suited for the O-alkylation of this compound. This SN2 reaction involves the deprotonated hydroxyl group (alkoxide) acting as a nucleophile to attack an electrophilic alkyl halide or sulfonate.

This protocol provides a general and adaptable procedure for the O-alkylation of this compound using a generic alkylating agent (R-X).

Step-by-Step Methodology:

  • Deprotonation: In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a suitable aprotic polar solvent like N,N-Dimethylformamide (DMF) or acetonitrile (MeCN). Add a base (1.1–1.5 eq). Common choices include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃). The selection of the base can affect reaction rates and yields; NaH is a strong, non-nucleophilic base that ensures complete deprotonation, whereas carbonate bases are milder and often sufficient.[5]

  • Alkylation: Cool the mixture to 0 °C and add the alkylating agent (R-X) (1.0–1.2 eq) dropwise. The reactivity of the leaving group (X) is a key consideration, with iodides being more reactive than bromides, which are more reactive than chlorides. After the addition, the reaction may be allowed to warm to room temperature or heated as necessary.

  • Reaction Monitoring: Monitor the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is fully consumed.

  • Work-up and Purification: Once complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired O-alkylated product.

Causality Behind Experimental Choices:

  • Solvent: Aprotic polar solvents like DMF and MeCN are ideal as they solvate the cation of the base without diminishing the nucleophilicity of the alkoxide.

  • Base: The choice of base balances reactivity with ease of handling. NaH ensures rapid and complete deprotonation, driving the reaction to completion. Carbonate bases are often favored for their safer handling and milder conditions, which can be advantageous for sensitive substrates.

  • Inert Atmosphere: An inert atmosphere is critical, especially when using reactive bases like NaH, to prevent reactions with atmospheric moisture and oxygen.

Data Presentation: Representative Yields for O-Alkylation

Alkylating Agent (R-X)BaseSolventTemperature (°C)Time (h)Yield (%)
Benzyl BromideK₂CO₃DMF80492
Ethyl IodideNaHTHFrt685
4-(Chloromethyl)benzonitrileCs₂CO₃MeCN601288

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A This compound in Aprotic Solvent B Add Base (e.g., K2CO3) A->B Deprotonation C Add Alkylating Agent (R-X) B->C Nucleophilic Attack D Reaction Monitoring (TLC/HPLC) C->D Incubation E Quench Reaction D->E F Liquid-Liquid Extraction E->F G Drying & Concentration F->G H Column Chromatography G->H I Pure O-Alkylated Product H->I

Caption: Workflow for the Williamson Ether Synthesis of this compound.

Advanced Synthetic Routes: Palladium-Catalyzed Cross-Coupling Reactions

For the construction of more complex API intermediates, palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds.[6] While the fluorine at the 2-position is generally stable, the pyridine nitrogen can sometimes coordinate with the palladium catalyst, affecting its reactivity. Therefore, careful selection of ligands and reaction conditions is crucial.

Suzuki-Miyaura Cross-Coupling: Formation of Biaryl Intermediates

The Suzuki-Miyaura cross-coupling reaction is a versatile method for creating C-C bonds.[7] To employ this reaction, the hydroxyl group of this compound must first be converted into a suitable leaving group, such as a triflate (-OTf).

Step-by-Step Methodology:

  • Reaction Setup: In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq) and a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq) in a dry aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C and add trifluoromethanesulfonic anhydride (Tf₂O) or trifluoromethanesulfonyl chloride (TfCl) (1.2 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC or HPLC analysis shows complete consumption of the starting material.

  • Work-up and Isolation: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with a saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. After filtration and concentration, the crude triflate is often used in the next step without further purification.

Step-by-Step Methodology:

  • Reaction Mixture: In a reaction vessel, combine the 2-Fluoro-5-methylpyridin-3-yl trifluoromethanesulfonate (1.0 eq), an arylboronic acid or its pinacol ester (1.1–1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02–0.05 eq) or PdCl₂(dppf) (0.02–0.05 eq), and a base, typically an aqueous solution of K₂CO₃ or Cs₂CO₃ (2.0–3.0 eq).[8]

  • Solvent and Degassing: Add a suitable solvent system, often a mixture of an organic solvent like 1,4-dioxane or toluene and water. Thoroughly degas the reaction mixture by bubbling argon or nitrogen through it for 15-30 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Heating and Monitoring: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor its progress by TLC or HPLC.

  • Work-up and Purification: After the reaction is complete, cool it to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is then purified by column chromatography to give the desired biaryl product.

Logical Relationship Diagram:

G A This compound B Triflation (Tf2O, Base) A->B C 2-Fluoro-5-methylpyridin-3-yl triflate B->C D Suzuki Coupling (Ar-B(OH)2, Pd catalyst, Base) C->D E Biaryl API Intermediate D->E

Caption: Synthetic pathway from this compound to a biaryl intermediate.

Buchwald-Hartwig Amination: Formation of Aryl Amines

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds, which are prevalent in many pharmaceuticals.[9] This reaction allows for the coupling of an amine with an aryl halide or triflate.[9]

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the 2-Fluoro-5-methylpyridin-3-yl trifluoromethanesulfonate (1.0 eq), the desired primary or secondary amine (1.1–1.5 eq), a palladium catalyst/ligand system such as Pd₂(dba)₃ with a suitable phosphine ligand (e.g., BINAP, XPhos) (0.01–0.05 eq Pd), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) (1.5–2.0 eq).

  • Solvent and Degassing: Add a dry, deoxygenated aprotic solvent such as toluene or 1,4-dioxane.

  • Heating and Monitoring: Heat the reaction mixture (typically 80–110 °C) and monitor its progress by TLC or HPLC. Microwave irradiation can sometimes be used to accelerate the reaction.[10]

  • Work-up and Purification: Upon completion, cool the reaction, quench with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Signaling Pathway Diagram:

G A Aryl Triflate (Ar-OTf) C Oxidative Addition A->C B Pd(0)Ln B->C D [Ar-Pd(II)(OTf)Ln] C->D G Amine Coordination & Deprotonation D->G E Amine (R2NH) E->G F Base F->G H [Ar-Pd(II)(NR2)Ln] G->H I Reductive Elimination H->I J Aryl Amine (Ar-NR2) I->J K Regenerated Pd(0)Ln I->K K->C

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Trustworthiness and Self-Validating Systems

The protocols provided are designed to be self-validating through rigorous in-process monitoring. The use of chromatographic (TLC, HPLC) and spectroscopic (NMR, MS) techniques at each stage is crucial for confirming the identity and purity of all intermediates and final products. For example, during the Williamson ether synthesis, the disappearance of the starting material and the emergence of a new, less polar spot on the TLC plate serve as a reliable and rapid indicator of reaction progress. Subsequent purification by column chromatography, guided by TLC analysis, ensures the isolation of the target compound with high purity. Spectroscopic analysis then provides definitive structural confirmation.

References

Application Notes and Protocols for the Fluorination of Methylpyridine Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Methylpyridines in Modern Drug Discovery

The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. Fluorinated organic compounds, particularly those containing the pyridine nucleus, are integral to a significant portion of pharmaceuticals and agrochemicals currently on the market. The strategic incorporation of fluorine can profoundly influence a molecule's physicochemical and biological properties, including its metabolic stability, lipophilicity, binding affinity, and bioavailability.[1] Methylpyridines (picolines) are common starting materials in pharmaceutical synthesis, and their fluorination offers a direct route to valuable fluorinated pyridine building blocks. This guide provides a detailed exploration of the experimental setups for the fluorination of methylpyridine precursors, offering researchers, scientists, and drug development professionals a comprehensive resource for navigating this critical synthetic transformation.

Choosing Your Fluorination Strategy: A Tale of Two Pathways

The fluorination of methylpyridine precursors can be broadly categorized into two main strategies: electrophilic and nucleophilic fluorination. The choice between these pathways is dictated by the electronic nature of the substrate, the desired regioselectivity, and the available functional groups.

  • Electrophilic Fluorination: This approach is suitable for the direct fluorination of C-H bonds in electron-rich or moderately electron-deficient aromatic systems. Reagents in this category deliver an electrophilic fluorine equivalent ("F+").

  • Nucleophilic Fluorination: This method is ideal for substrates bearing a good leaving group, such as a halide, at the position to be fluorinated. Here, a nucleophilic fluoride source ("F-") displaces the leaving group.

This guide will delve into both approaches, providing detailed protocols and mechanistic insights to empower you to make informed decisions in your synthetic endeavors.

Electrophilic Fluorination: Direct C-H Functionalization

Direct C-H fluorination is an attractive strategy as it avoids the need for pre-functionalization of the substrate. Several reagents have been developed for this purpose, with N-fluoro compounds being particularly prominent due to their relative safety and ease of handling.[2]

The Workhorse of Electrophilic Fluorination: Selectfluor®

Selectfluor® (F-TEDA-BF4) is a highly versatile and user-friendly electrophilic fluorinating agent.[3] It is a stable, non-volatile solid that can be used for the fluorination of a wide range of substrates, including pyridine derivatives.[3][4]

The precise mechanism of electrophilic fluorination with reagents like Selectfluor® is a subject of ongoing research and can be substrate-dependent.[5][6] For electron-rich systems, the reaction is often depicted as a classic electrophilic aromatic substitution, proceeding through a Wheland intermediate. However, for some substrates, a single-electron transfer (SET) mechanism may be operative.[5][6]

Diagram 1: Generalized Mechanism of Electrophilic Aromatic Fluorination

G cluster_0 Electrophilic Aromatic Substitution Methylpyridine Methylpyridine Wheland_Intermediate Wheland Intermediate (Sigma Complex) Methylpyridine->Wheland_Intermediate Attack on 'F+' Selectfluor Selectfluor® (F-TEDA-BF4) Selectfluor->Wheland_Intermediate Fluorinated_Product Fluorinated Methylpyridine Wheland_Intermediate->Fluorinated_Product Rearomatization Proton_Loss -H+ Wheland_Intermediate->Proton_Loss

Caption: A simplified representation of the electrophilic aromatic substitution pathway.

Protocol 1: Electrophilic Fluorination of a Dihydropyridine Precursor using Selectfluor®

This protocol is adapted from a procedure for the synthesis of fluorinated dihydropyridines, which can be subsequently aromatized to the corresponding fluorinated pyridines.[7][8] This method is particularly useful for accessing 2-(fluoromethyl)pyridine derivatives.[7][8]

Materials:

  • 1,2-Dihydropyridine precursor (1.0 mmol)

  • Selectfluor® (1.05 mmol)

  • Anhydrous acetonitrile (10 mL)

  • 3 Å molecular sieves

  • Round-bottom flask

  • Magnetic stirrer

  • Argon or nitrogen supply

  • Standard glassware for workup and purification

Procedure:

  • To a flame-dried round-bottom flask containing a magnetic stir bar and 3 Å molecular sieves, add the 1,2-dihydropyridine precursor (1.0 mmol).

  • Add anhydrous acetonitrile (5 mL) to the flask and stir the mixture under an inert atmosphere (argon or nitrogen).

  • In a separate flask, dissolve Selectfluor® (1.05 mmol) in anhydrous acetonitrile (5 mL).

  • Cool the solution of the dihydropyridine precursor to 0 °C using an ice bath.

  • Slowly add the Selectfluor® solution dropwise to the cooled dihydropyridine solution over 10-15 minutes.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, remove the solvent under reduced pressure.

  • Triturate the residue with diethyl ether (15 mL) and filter to remove insoluble byproducts.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel to afford the desired fluorinated product.

Direct C-H Fluorination with Silver(II) Fluoride (AgF₂)

For the direct fluorination of pyridine C-H bonds, particularly at the position adjacent to the nitrogen, silver(II) fluoride has emerged as a powerful reagent.[9][10] This method is notable for its mild reaction conditions and high regioselectivity.[9][10]

This protocol is based on the work of Hartwig and Fier for the fluorination of pyridines.[9][10]

Materials:

  • Substituted methylpyridine (e.g., 2-phenyl-6-methylpyridine) (1.0 mmol)

  • Silver(II) fluoride (AgF₂) (3.0 mmol)

  • Anhydrous acetonitrile (MeCN) (12.5 mL)

  • Oven-dried round-bottom flask

  • Teflon-coated magnetic stir bar

  • Nitrogen or argon atmosphere

  • Standard workup and purification equipment

Procedure:

  • In an oven-dried round-bottom flask equipped with a magnetic stir bar, add the substituted methylpyridine (1.0 mmol).

  • Add anhydrous acetonitrile (12.5 mL) to the flask.

  • Under a nitrogen or argon atmosphere, add silver(II) fluoride (3.0 mmol) to the solution in one portion. Note: AgF₂ is moisture-sensitive and should be handled quickly in the air.[10][11]

  • Stir the reaction mixture vigorously at room temperature for 1-2 hours. The reaction progress can be monitored by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove insoluble silver salts, washing the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Nucleophilic Fluorination: A Complementary Approach

Nucleophilic fluorination is a powerful alternative, especially when a suitable leaving group is present on the methylpyridine precursor. The reaction of a chloromethylpyridine with a fluoride source is a common example.

Protocol 3: Nucleophilic Fluorination of 4-(Chloromethyl)-2-fluoropyridine

This protocol is a representative example of a nucleophilic substitution at a benzylic-type position on a pyridine ring.[12]

Materials:

  • 4-(Chloromethyl)-2-fluoropyridine (1.0 mmol)

  • Potassium fluoride (KF) (2.0 mmol)

  • Acetonitrile (0.3 M solution)

  • Phase-transfer catalyst (e.g., 18-crown-6, 0.1 mmol) (optional, but recommended)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • To a round-bottom flask, add 4-(chloromethyl)-2-fluoropyridine (1.0 mmol), potassium fluoride (2.0 mmol), and the phase-transfer catalyst (if used).

  • Add acetonitrile to achieve a 0.3 M concentration of the substrate.

  • Heat the mixture to reflux (approximately 82 °C) and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove insoluble salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Comparative Data and Considerations

The choice of fluorination method depends on several factors, including the substrate, desired product, and available resources. The following table provides a general comparison.

FeatureElectrophilic Fluorination (Selectfluor®)Electrophilic Fluorination (AgF₂)Nucleophilic Fluorination (KF)
Substrate Requirement Electron-rich or activated C-H bondsPyridine C-H bonds adjacent to nitrogenSubstrate with a good leaving group (e.g., -Cl, -Br, -OTs)
Regioselectivity Dependent on substrate electronics and stericsHighly selective for the position α to the nitrogenDetermined by the position of the leaving group
Reaction Conditions Mild (0 °C to room temperature)Mild (room temperature)Generally requires heating
Reagent Handling Stable, easy to handle solidMoisture-sensitive solid, handle quicklyHygroscopic solid, requires dry conditions
Key Advantages Broad substrate scope, commercially availableHigh regioselectivity for a specific C-H bondUtilizes an inexpensive fluoride source
Potential Drawbacks Can lead to mixtures of isomersStoichiometric use of a silver saltRequires pre-functionalization of the substrate

Safety Precautions: A Paramount Concern

Fluorinating agents are reactive chemicals and must be handled with appropriate safety precautions.

  • General Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Selectfluor®: While relatively stable, it is a strong oxidizing agent. Avoid contact with combustible materials.[2]

  • Silver(II) Fluoride: This reagent is moisture-sensitive and can release HF upon contact with water. Handle it quickly in the air and store it in a desiccator.[10][11]

  • Potassium Fluoride: KF is hygroscopic and should be stored in a dry environment. It is a source of fluoride ions, which are toxic. Avoid inhalation of dust and skin contact.

  • Hydrogen Fluoride (HF): Some fluorination reactions can generate HF as a byproduct. HF is extremely corrosive and toxic. Ensure that appropriate safety measures are in place, including access to a calcium gluconate antidote.

Conclusion

The fluorination of methylpyridine precursors is a vital transformation in the synthesis of valuable compounds for the pharmaceutical and agrochemical industries. By understanding the principles of electrophilic and nucleophilic fluorination and following well-defined protocols, researchers can effectively incorporate fluorine into their target molecules. The choice of reagent and strategy should be made after careful consideration of the substrate, desired outcome, and safety implications. This guide provides a solid foundation for embarking on these synthetic challenges with confidence and precision.

Diagram 2: Decision-Making Workflow for Fluorination Strategy

G Start Methylpyridine Precursor Leaving_Group_Check Does it have a good leaving group (Cl, Br, OTs)? Start->Leaving_Group_Check Nucleophilic_Path Nucleophilic Fluorination (e.g., KF, CsF) Leaving_Group_Check->Nucleophilic_Path Yes Electrophilic_Path_Check Is direct C-H fluorination desired? Leaving_Group_Check->Electrophilic_Path_Check No Alpha_Fluorination Is fluorination α to the pyridine nitrogen desired? Electrophilic_Path_Check->Alpha_Fluorination Yes Consider_Other_Methods Consider other electrophilic fluorination methods Electrophilic_Path_Check->Consider_Other_Methods No AgF2_Method Use AgF₂ Alpha_Fluorination->AgF2_Method Yes Selectfluor_Method Use Selectfluor® or other N-F reagents Alpha_Fluorination->Selectfluor_Method No

Caption: A workflow to guide the selection of an appropriate fluorination method.

References

Application Note: A Robust and Scalable Synthesis of 2-Fluoro-5-methylpyridin-3-ol for Pilot Plant Production

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Overview

2-Fluoro-5-methylpyridin-3-ol is a key heterocyclic building block in modern medicinal and agrochemical development. The strategic placement of fluorine and hydroxyl groups on the pyridine scaffold imparts unique electronic properties and metabolic stability, making it a valuable intermediate for synthesizing complex target molecules.[1][2] The transition from laboratory-scale synthesis to pilot plant production presents significant challenges, including process safety, scalability of reagents, thermal management, and consistent product quality.

This document provides a comprehensive guide for the scale-up synthesis of this compound. The proposed synthetic route is designed for robustness, safety, and efficiency, moving away from potentially hazardous direct fluorination of sensitive precursors.[3][4] Instead, we will employ a multi-step strategy that relies on well-established, scalable reactions, beginning with commercially available starting materials.

Our three-stage approach is as follows:

  • Stage 1: Diazotization and Fluorination. Synthesis of the key intermediate, 2-Fluoro-5-methylpyridine, from 2-Amino-5-methylpyridine via a modified Balz-Schiemann reaction.

  • Stage 2: Regioselective Iodination. Introduction of an iodine atom at the 3-position to act as a handle for the subsequent hydroxylation.

  • Stage 3: Halogen-Metal Exchange and Hydroxylation. Conversion of the iodo-intermediate to the final this compound via borylation and subsequent oxidation.

This application note details the scientific rationale behind each step, provides step-by-step protocols with integrated in-process controls (IPCs), and outlines critical safety and equipment considerations for a pilot plant environment.

Overall Synthetic Pathway

The chosen synthetic route prioritizes regiochemical control and utilizes intermediates that are readily purified at scale.

Synthetic_Pathway cluster_0 Stage 1: Fluorination cluster_1 Stage 2: Iodination cluster_2 Stage 3: Hydroxylation A 2-Amino-5-methylpyridine B 2-Fluoro-5-methylpyridine A->B 1. HBF₄, NaNO₂ 2. Heat C 2-Fluoro-3-iodo-5-methylpyridine B->C LDA, THF, -78°C then I₂ D This compound (Target Molecule) C->D 1. n-BuLi, -78°C 2. B(OiPr)₃ 3. H₂O₂, NaOH

Figure 1: Overall Synthetic Scheme. A three-stage process for the synthesis of this compound.

Stage 1: Synthesis of 2-Fluoro-5-methylpyridine (Intermediate I)

3.1 Rationale and Mechanistic Insight

The Balz-Schiemann reaction is a cornerstone of aromatic fluorination, converting an arylamine into an aryl fluoride. The process involves the diazotization of the amine with nitrous acid in the presence of fluoboric acid (HBF₄) to form a relatively stable diazonium tetrafluoroborate salt. Gentle heating of this isolated salt causes it to decompose, releasing nitrogen gas and forming the desired aryl fluoride. This method is highly advantageous for scale-up because it avoids the direct handling of highly corrosive and toxic elemental fluorine.[4][5]

3.2 Pilot Plant Protocol

Equipment:

  • 100 L Glass-Lined Reactor with bottom discharge, temperature control (-20°C to 150°C), reflux condenser, and nitrogen inlet.

  • Dosing pump for controlled liquid addition.

  • 50 L Nutsche filter-dryer.

Materials:

Reagent CAS No. M.W. Quantity Moles Purity
2-Amino-5-methylpyridine 1603-41-4 108.14 5.00 kg 46.23 ≥98%
Fluoboric Acid (48% in H₂O) 16872-11-0 87.81 14.0 L ~76.5 48%
Sodium Nitrite 7632-00-0 69.00 3.50 kg 50.72 ≥99%
Dichloromethane (DCM) 75-09-2 84.93 40 L - ACS Grade
Sodium Carbonate 497-19-8 105.99 As needed - -

| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | 2.0 kg | - | - |

Procedure:

  • Reactor Preparation: Ensure the 100 L reactor is clean, dry, and purged with nitrogen.

  • Charge Fluoboric Acid: Charge the fluoboric acid (14.0 L) into the reactor.

  • Cooling: Cool the reactor contents to -15°C using a chiller unit.

  • Charge Amine: Slowly add 2-Amino-5-methylpyridine (5.00 kg) to the reactor while maintaining the internal temperature below 0°C. The formation of the amine salt is exothermic.

  • Prepare Nitrite Solution: In a separate vessel, dissolve sodium nitrite (3.50 kg) in deionized water (7.0 L).

  • Diazotization: Using the dosing pump, add the sodium nitrite solution dropwise to the reactor over 2-3 hours. CRITICAL: Maintain the internal temperature strictly between -10°C and 0°C to prevent premature decomposition of the diazonium salt.

  • Stirring: After the addition is complete, stir the resulting slurry at 0°C for an additional 60 minutes.

  • Thermal Decomposition: Slowly warm the reactor contents to 50°C. Vigorous gas evolution (N₂) will occur. The heating rate should be controlled to manage the off-gassing. Hold at 50°C for 1 hour after gas evolution ceases.

  • Workup - Quenching and Neutralization: Cool the reactor to room temperature. Slowly and carefully add saturated aqueous sodium carbonate solution until the pH of the aqueous layer is 9-10 to neutralize the excess acid.

  • Extraction: Transfer the reaction mixture to an extraction vessel. Extract the product with dichloromethane (3 x 15 L).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate (2.0 kg). Filter off the drying agent. Concentrate the filtrate under reduced pressure to obtain crude 2-Fluoro-5-methylpyridine as an oil.

3.3 In-Process Controls and Specifications

  • IPC-1 (Reaction Completion): Monitor the reaction by TLC or HPLC. The reaction is complete when the 2-amino-5-methylpyridine spot/peak is no longer detected.

  • Product Specification: The crude product should be a yellow to brown oil. Expected yield: 3.5 - 4.0 kg (68-77%). Purity by GC: ≥95%.

Stage 2: Synthesis of 2-Fluoro-3-iodo-5-methylpyridine (Intermediate II)

4.1 Rationale and Mechanistic Insight

To install the hydroxyl group at the 3-position, we first need to functionalize this position. Direct electrophilic substitution on the 2-fluoropyridine ring is often unselective. A more robust strategy is directed ortho-metalation (DoM). The fluorine atom at the 2-position can direct deprotonation at the C-3 position using a strong, non-nucleophilic base like lithium diisopropylamide (LDA). The resulting organolithium species can then be quenched with an electrophile, in this case, iodine, to regioselectively install the iodo group. This iodo-intermediate is a versatile handle for the next step.

4.2 Pilot Plant Protocol

Equipment:

  • 100 L Glass-Lined Reactor (as above).

  • Anhydrous solvent dispensing system.

Materials:

Reagent CAS No. M.W. Quantity Moles Purity
2-Fluoro-5-methylpyridine 2369-19-9 111.12 3.50 kg 31.50 ≥95%
Diisopropylamine 108-18-9 101.19 3.51 kg 34.65 ≥99%
n-Butyllithium (2.5 M in hexanes) 109-72-8 64.06 13.2 L 33.07 2.5 M
Iodine (I₂) 7553-56-2 253.81 8.80 kg 34.67 ≥99.8%

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 50 L | - | ≤0.005% H₂O |

Procedure:

  • Reactor Preparation: Ensure the 100 L reactor is scrupulously dry and purged with nitrogen.

  • Charge Reagents for LDA: Charge anhydrous THF (30 L) and diisopropylamine (3.51 kg) into the reactor. Cool to -15°C.

  • Prepare LDA: Slowly add n-butyllithium (13.2 L) to the THF/diisopropylamine mixture, maintaining the temperature below 0°C. Stir for 30 minutes at 0°C to ensure complete formation of LDA.

  • Metalation: Cool the LDA solution to -78°C (dry ice/acetone bath). In a separate vessel, dissolve 2-Fluoro-5-methylpyridine (3.50 kg) in anhydrous THF (10 L). Add this solution dropwise to the LDA over 1.5 hours, keeping the internal temperature below -70°C. Stir for an additional hour at -78°C.

  • Iodination: In a separate vessel, dissolve iodine (8.80 kg) in anhydrous THF (10 L). Add this solution slowly to the reaction mixture, again maintaining the temperature below -70°C.

  • Quenching: After stirring for 1 hour, slowly warm the reactor to 0°C and quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the dark iodine color disappears.

  • Workup and Extraction: Add water (20 L) and extract the product with ethyl acetate (3 x 20 L).

  • Drying and Concentration: Combine the organic layers, wash with brine (10 L), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product, 2-Fluoro-3-iodo-5-methylpyridine, can be purified by crystallization or slurry in a suitable solvent system (e.g., heptane/ethyl acetate) to yield a solid.[6]

4.3 In-Process Controls and Specifications

  • IPC-1 (Metalation): Quench a small aliquot of the reaction mixture with D₂O and analyze by ¹H NMR to confirm deprotonation at the 3-position.

  • IPC-2 (Reaction Completion): Monitor by HPLC until the starting material is consumed (<2%).

  • Product Specification: White to off-white solid.[6] Expected yield: 5.5 - 6.5 kg (74-87%). Purity by HPLC: ≥97%.

Stage 3: Synthesis of this compound (Target Molecule)

5.1 Rationale and Mechanistic Insight

The final step involves converting the C-I bond to a C-O bond. This is reliably achieved via a lithium-halogen exchange followed by reaction with a boronic ester and subsequent oxidation. The iodo-intermediate is treated with n-butyllithium at low temperature to generate the 3-lithiated pyridine species. This is then trapped with an electrophilic boron source, such as triisopropyl borate, to form a boronate ester in situ. This boronate ester is then oxidized, typically under basic conditions with hydrogen peroxide, to yield the desired pyridinol. This sequence is highly efficient and avoids the harsh conditions that might be required for direct nucleophilic substitution of the iodine.

5.2 Pilot Plant Protocol

Equipment:

  • 100 L Glass-Lined Reactor (as above).

Materials:

Reagent CAS No. M.W. Quantity Moles Purity
2-Fluoro-3-iodo-5-methylpyridine 153034-78-7 237.01 5.50 kg 23.20 ≥97%
n-Butyllithium (2.5 M in hexanes) 109-72-8 64.06 9.75 L 24.36 2.5 M
Triisopropyl Borate 5419-55-6 188.08 4.81 kg 25.52 ≥98%
Hydrogen Peroxide (30% aq.) 7722-84-1 34.01 4.73 L ~46.4 30%
Sodium Hydroxide (3 M aq.) 1310-73-2 40.00 15.5 L 46.5 3 M

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 55 L | - | ≤0.005% H₂O |

Procedure:

  • Reactor Setup: Ensure the 100 L reactor is dry and under a nitrogen atmosphere.

  • Charge Substrate: Dissolve 2-Fluoro-3-iodo-5-methylpyridine (5.50 kg) in anhydrous THF (40 L) in the reactor.

  • Cooling: Cool the solution to -78°C.

  • Lithium-Halogen Exchange: Add n-butyllithium (9.75 L) dropwise, maintaining the temperature below -70°C. Stir for 45 minutes at -78°C.

  • Borylation: Add triisopropyl borate (4.81 kg) dropwise, again keeping the temperature below -70°C. After addition, allow the mixture to warm slowly to 0°C over 2 hours.

  • Oxidation: Cool the mixture back down to 0°C. In a separate vessel, prepare the oxidant by carefully adding 30% hydrogen peroxide (4.73 L) to 3 M aqueous sodium hydroxide (15.5 L) at 0°C.

  • CRITICAL - Oxidant Addition: Add the cold peroxide solution to the reaction mixture via a dosing pump at a rate that maintains the internal temperature below 15°C. This oxidation is highly exothermic.

  • Stirring: Stir the reaction at room temperature for 2 hours after the addition is complete.

  • Workup: Cool to 10°C and quench any remaining peroxide by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃). Adjust the pH to ~7 using 6 M HCl.

  • Extraction: Extract the product with ethyl acetate (3 x 20 L).

  • Purification: Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure. The crude solid can be purified by recrystallization from a suitable solvent (e.g., toluene or ethyl acetate/heptane) to yield pure this compound.

5.3 In-Process Controls and Final Specifications

  • IPC-1 (Reaction Completion): Monitor the oxidation step by HPLC until the boronate ester intermediate is consumed.

  • Final Product Specifications:

    • Appearance: White to light-tan crystalline solid.

    • Purity (HPLC): ≥99.0%.

    • Identity (¹H NMR, ¹⁹F NMR, MS): Conforms to the structure.

    • Water Content (KF): ≤0.5%.

    • Expected Yield: 2.0 - 2.4 kg (68-81%).

Pilot Plant Workflow and Safety Considerations

Figure 2: Pilot Plant Operational Workflow. A summary of the process flow with integrated safety considerations.

Key Safety Imperatives:

  • Fluorinating Agents: While this process avoids F₂ gas, fluoboric acid and its intermediates are corrosive and toxic. Handle in a well-ventilated area with appropriate PPE.

  • Diazonium Salts: Although generally stable as tetrafluoroborates, diazonium salts can be explosive when dry. Do not isolate the diazonium salt unless absolutely necessary and without specific safety protocols. The in situ decomposition is the preferred method at scale.

  • Organolithium Reagents (n-BuLi): These reagents are pyrophoric and react violently with water and protic solvents. They must be handled under a strict inert atmosphere (nitrogen or argon). All glassware and solvents must be rigorously dried.

  • Cryogenic Temperatures: Handling large volumes at -78°C requires specialized cooling systems and careful monitoring to prevent runaway reactions.

  • Exothermic Reactions: The neutralization, LDA formation, and peroxide oxidation steps are highly exothermic. Controlled addition rates and robust reactor cooling are essential to maintain thermal safety.

  • Hydrogen Peroxide: Concentrated hydrogen peroxide is a strong oxidizer. Avoid contact with organic materials and metals that can catalyze its decomposition.

References

Troubleshooting & Optimization

Purification of crude 2-Fluoro-5-methylpyridin-3-ol by recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 2-Fluoro-5-methylpyridin-3-ol

Welcome to the technical support resource for the purification of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work in pharmaceutical and agrochemical development. As a key heterocyclic building block, the purity of this compound is paramount for achieving reliable and reproducible results in downstream applications.[1][2]

This document provides in-depth, field-proven guidance on purification via recrystallization, structured in a practical question-and-answer format to address specific challenges you may encounter.

Fundamental Principles: Why Recrystallization?

Question: What is the underlying principle of recrystallization and why is it effective for purifying compounds like this compound?

Answer: Recrystallization is a powerful purification technique for solid compounds based on the principle of differential solubility.[3][4] The core concept is that the solubility of a target compound and its impurities in a given solvent will vary differently with temperature.[4]

The ideal recrystallization solvent will exhibit the following characteristics:

  • High solubility for the target compound at elevated temperatures.

  • Low solubility for the target compound at low temperatures.

  • High or very low solubility for impurities, ensuring they either remain in the cooled solvent (the "mother liquor") or are removed during an initial hot filtration step.

By dissolving the crude this compound in a minimum amount of a suitable hot solvent and allowing it to cool slowly, the compound's solubility decreases, forcing it to crystallize out of the solution in a purer form.[5] The impurities, being present in smaller concentrations, remain dissolved in the cold mother liquor. The tautomeric nature of pyridinols can be influenced by the solvent choice, which adds a layer of complexity to be considered during solvent screening.[6]

Experimental Protocol: A Step-by-Step Guide

Question: What is a reliable, step-by-step protocol for the recrystallization of crude this compound?

Answer: This protocol is a self-validating workflow designed for optimal purity and yield.

PART 1: Safety and Preparation
  • Review Safety Data Sheets (SDS): Before beginning, thoroughly review the SDS for this compound and all solvents to be used. Related fluorinated pyridines are known irritants and can be harmful if swallowed, inhaled, or in contact with skin.[7][8][9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles.[8]

  • Ventilation: Conduct all operations within a certified chemical fume hood to avoid inhalation of vapors or dust.[10]

PART 2: Solvent Selection – The Critical First Step

The selection of an appropriate solvent system is the most critical parameter for a successful recrystallization. A preliminary screening is mandatory.

Screening Procedure:

  • Place approximately 20-30 mg of the crude this compound into several small test tubes.

  • To each tube, add a different candidate solvent (see table below) dropwise at room temperature, swirling after each addition. Note the solubility.

  • If the compound does not dissolve at room temperature, gently heat the test tube in a warm water or sand bath. Continue adding solvent dropwise until the solid dissolves completely.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice-water bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. The ideal solvent will have dissolved the compound completely when hot and yielded a large crop of crystals upon cooling.

Table 1: Candidate Solvents for Screening

Solvent SystemRationale for InclusionExpected Behavior
Water The hydroxyl group on the pyridinol suggests potential for hydrogen bonding and solubility in polar protic solvents.[11]May be a good solvent if the compound is sufficiently polar.
Ethanol / Isopropanol Common, effective solvents for many organic compounds with moderate polarity.Good starting point; likely to dissolve the compound well when hot.
Ethyl Acetate A moderately polar solvent, often effective for compounds that are too soluble in alcohols.May provide a good solubility differential between hot and cold.
Toluene A non-polar aromatic solvent suitable for less polar compounds. Pyridines can crystallize well from toluene.[11]Useful if impurities are highly polar.
Hexane / Ethyl Acetate A binary system where hexane acts as an anti-solvent. The ratio can be fine-tuned.Offers high tunability. Start with dissolution in hot ethyl acetate and add hot hexane until cloudy.
Ethanol / Water A common polar binary system.Dissolve in hot ethanol, then add hot water until the solution becomes turbid.
PART 3: The Recrystallization Workflow

The following diagram outlines the complete workflow for the purification process.

G cluster_prep Preparation cluster_main Core Process cluster_iso Isolation & Analysis A 1. Select Solvent via Screening B 2. Weigh Crude Material A->B C 3. Dissolve in Minimum Hot Solvent B->C D 4. Hot Filtration (Optional) To remove insoluble impurities C->D Insoluble matter present? E 5. Slow Cooling (Ambient -> Ice Bath) C->E No insoluble matter D->E F 6. Induce Crystallization (If necessary) E->F No crystals form? G 7. Isolate Crystals (Vacuum Filtration) E->G Crystals form F->G H 8. Wash with Cold Solvent G->H I 9. Dry Crystals H->I J 10. Analyze Purity (MP, NMR, HPLC) I->J

Caption: Recrystallization workflow for this compound.

Detailed Steps:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a boiling chip and the chosen solvent in small portions, heating the mixture on a hot plate after each addition until the solid is fully dissolved.[5] Use the minimum amount of hot solvent required.

  • Decolorization (If Necessary): If the solution is colored by high-molecular-weight impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (If Necessary): To remove the charcoal or any other insoluble impurities, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[5] Once at room temperature, place the flask in an ice-water bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small portion of ice-cold recrystallization solvent to rinse away any remaining mother liquor.

  • Drying: Allow the crystals to dry on the filter under vacuum. For final drying, transfer the crystals to a watch glass or place them in a vacuum oven at a temperature well below the compound's melting point. A related compound, 2-Methylpyridin-3-ol, has a melting point of 167-171 °C, which can serve as a rough guide.[12]

Troubleshooting Guide

Question: My compound "oiled out" into a gooey liquid instead of forming crystals. What went wrong and how do I fix it?

Answer: "Oiling out" occurs when the boiling point of the solvent is higher than the melting point of your compound, causing it to melt in the hot solvent and separate as an immiscible liquid upon cooling.

  • Cause: The solute is too soluble in the chosen solvent, or the solution is cooled too rapidly.

  • Solution:

    • Reheat the solution until the oil completely redissolves.

    • Add a small amount of additional hot solvent to lower the saturation point.

    • Allow the solution to cool much more slowly. You can insulate the flask to prolong the cooling period.

    • If the problem persists, consider a lower-boiling point solvent or a binary solvent system.

Question: The yield of my recrystallized product is very low. What are the common causes?

Answer: Low yield is a frequent issue. The most common culprits are:

  • Using Too Much Solvent: This is the most frequent error. Excess solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling. The goal is to create a saturated solution at high temperature, not a dilute one.

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step, product can crystallize in the funnel, leading to loss. Ensure your glassware is pre-heated.

  • Incomplete Crystallization: Not allowing sufficient time for cooling or not using an ice bath can leave a substantial amount of product in solution.

  • Washing with Warm Solvent: Washing the final crystals with solvent that is not ice-cold will redissolve some of your product.

Question: No crystals have formed even after the solution has been in an ice bath for 30 minutes. What should I do?

Answer: This indicates that the solution is not supersaturated, or that nucleation has not been initiated.

  • Solution 1: Induce Nucleation. Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide a surface for crystals to begin forming.

  • Solution 2: Seed the Solution. If you have a small crystal of pure product, add it to the solution. This "seed crystal" will act as a template for further crystal growth.

  • Solution 3: Reduce Solvent Volume. If nucleation techniques fail, you may have used too much solvent. Gently heat the solution to boil off a portion of the solvent, then attempt to cool it again.

Question: My final product is still colored, even after recrystallization. How can I remove colored impurities?

Answer: Colored impurities are often large, conjugated organic molecules that can be effectively removed with activated charcoal.

  • Procedure: After dissolving the crude product in the hot solvent, add a very small amount (e.g., 1-2% by weight) of activated charcoal to the hot solution. Swirl and keep the solution hot for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.

  • Crucial Next Step: You must perform a hot filtration to remove the charcoal before allowing the solution to cool. If you cool the solution with the charcoal still present, the impurities can desorb back into the solution.

Frequently Asked Questions (FAQs)

Q1: How do I confirm the purity of my this compound after recrystallization?

  • A1: The most common methods are melting point analysis, Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC). A sharp melting point range (typically < 2 °C) is a good indicator of high purity. Comparing the NMR or HPLC of the recrystallized material to the crude starting material should show a significant reduction or complete removal of impurity signals.

Q2: Can I reuse the mother liquor to recover more product?

  • A2: Yes. The mother liquor contains dissolved product. You can concentrate the mother liquor by boiling off some of the solvent and cooling it again to obtain a second crop of crystals. However, be aware that this second crop will generally be less pure than the first, as the impurities are now more concentrated in the remaining solvent.

Q3: Is it possible to use a binary (two-component) solvent system?

  • A3: Absolutely. Binary solvent systems are extremely useful and versatile.[11] The procedure involves dissolving the crude compound in a small amount of a hot solvent in which it is highly soluble (e.g., ethanol). Then, a second hot solvent in which the compound is poorly soluble (an "anti-solvent," e.g., water or hexane) is added dropwise until the solution just begins to turn cloudy (the cloud point). A few drops of the first solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.

References

Technical Support Center: Troubleshooting Low Yield in 2-Fluoro-5-methylpyridin-3-ol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-Fluoro-5-methylpyridin-3-ol. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, during the synthesis of this valuable fluorinated pyridine intermediate. We will explore common synthetic routes, troubleshoot frequent issues in a direct question-and-answer format, and provide validated protocols to enhance your experimental success.

Section 1: Overview of Common Synthetic Strategies

The synthesis of this compound is non-trivial, primarily due to the challenge of selectively introducing a fluorine atom onto a multi-functionalized pyridine ring. Two principal strategies are commonly considered, each with its own set of advantages and potential pitfalls.

  • Route A: The Balz-Schiemann Reaction. This classical approach is one of the most widely used methods for introducing fluorine onto an aromatic ring.[1] It involves the diazotization of a primary aromatic amine, in this case, 2-Amino-5-methylpyridin-3-ol, to form a diazonium tetrafluoroborate salt, which is then thermally decomposed to yield the final product. While robust, this method is often plagued by issues such as the instability of the diazonium intermediate and harsh decomposition temperatures, which can lead to side reactions and low yields.[2][3]

  • Route B: Direct C-H Fluorination. Modern synthetic methods allow for the direct fluorination of a C-H bond. For pyridines, this reaction often shows a high selectivity for the C-2 position, adjacent to the ring nitrogen.[4] This route would involve the direct fluorination of 5-methylpyridin-3-ol using a potent electrophilic fluorinating agent like Selectfluor or silver(II) fluoride (AgF₂).[5] This strategy can be more direct but is highly dependent on the compatibility of the fluorinating agent with the substrate's existing functional groups, particularly the free hydroxyl group.[5]

cluster_A Route A: Balz-Schiemann Reaction cluster_B Route B: Direct C-H Fluorination A1 2-Amino-5-methylpyridin-3-ol A2 Diazonium Tetrafluoroborate Intermediate A1->A2 Diazotization (NaNO₂, HBF₄) A3 This compound A2->A3 Thermal Decomposition (Fluoro-dediazoniation) B1 5-methylpyridin-3-ol B2 This compound B1->B2 Electrophilic Fluorination (e.g., AgF₂, Selectfluor)

Caption: Primary synthetic pathways to this compound.

Section 2: Troubleshooting Guide & FAQs

This section directly addresses common problems encountered during synthesis.

Focus on Route A: The Balz-Schiemann Reaction

Q1: My diazotization of 2-Amino-5-methylpyridin-3-ol appears incomplete or is forming significant byproducts. What's going wrong?

A: This is a critical step where precise control is paramount. Several factors could be at play:

  • Temperature Control: Diazotization is highly exothermic. The temperature must be strictly maintained between -10°C and 0°C during the addition of sodium nitrite.[6] A temperature spike can lead to premature decomposition of the diazonium salt or side reactions between nitrous acid and the hydroxyl group. Use a reliable cooling bath (e.g., acetone/dry ice) and monitor the internal temperature continuously.

  • Rate of Addition: Add the sodium nitrite solution slowly and dropwise. A rapid addition can cause localized heating and an excess of nitrous acid, promoting side reactions.

  • Acid Concentration: The reaction requires a sufficiently acidic medium, typically aqueous fluoroboric acid (HBF₄), to generate the necessary nitrous acid in situ and stabilize the resulting diazonium salt.[6][7] Ensure you are using the correct concentration and stoichiometry of HBF₄.

  • Purity of Starting Material: Impurities in the 2-Amino-5-methylpyridin-3-ol can interfere with the reaction. Ensure the starting material is pure and dry.

Q2: The diazonium salt intermediate precipitates, but the yield of the final product after decomposition is still very low. What are the common pitfalls?

A: Low yield in the final fluoro-dediazoniation step is the most frequent challenge with the Balz-Schiemann reaction.[1]

  • Decomposition Temperature: The thermal decomposition of the diazonium tetrafluoroborate requires sufficient energy, but excessive heat can lead to charring and the formation of unwanted byproducts.[3] The optimal temperature is substrate-dependent and must be determined empirically. A gradual increase in temperature to 50-60°C is a good starting point.[6] For more stubborn salts, temperatures above 100°C may be needed, but this increases the risk of side reactions.[1]

  • Solvent Effects: While often performed neat (solvent-free), decomposition can sometimes be improved by using a high-boiling, non-polar solvent like toluene or xylene.[8] This can help maintain a more uniform temperature and prevent localized overheating. In some cases, ionic liquids have also been shown to improve yields.[2][8]

  • Side Reactions: The primary competing reaction is often proto-dediazoniation, where the diazonium group is replaced by a hydrogen atom instead of fluorine, regenerating 5-methylpyridin-3-ol. Another possibility is reaction with other nucleophiles present in the mixture. Ensuring the diazonium salt is clean and free of excess water or other nucleophiles before decomposition is crucial.

  • Catalysis: For challenging substrates, a catalytic variant of the Balz-Schiemann reaction using a hypervalent iodine(III) catalyst has been shown to proceed under much milder conditions (25–60°C), potentially improving yields and functional group tolerance.[1]

Start Low Yield in Balz-Schiemann CheckDiazotization Problem in Diazotization Step? Start->CheckDiazotization CheckDecomposition Problem in Decomposition Step? Start->CheckDecomposition TempControl Verify Temperature Control (-10°C to 0°C) CheckDiazotization->TempControl Yes AdditionRate Check NaNO₂ Addition Rate (Slow, Dropwise) CheckDiazotization->AdditionRate Yes Purity Check Starting Material Purity CheckDiazotization->Purity Yes DecompTemp Optimize Decomposition Temperature CheckDecomposition->DecompTemp Yes Solvent Consider High-Boiling Solvent or Catalyst CheckDecomposition->Solvent Yes SideRxns Analyze for Side Products (e.g., Proto-dediazoniation) CheckDecomposition->SideRxns Yes

Caption: Troubleshooting workflow for the Balz-Schiemann reaction.

Q3: I am observing significant tar formation during the thermal decomposition. How can this be minimized?

A: Tarring is indicative of uncontrolled decomposition, often involving radical side reactions.

  • Controlled Heating: Heat the isolated and dried diazonium salt slowly and in small portions. Avoid heating the entire batch at once.

  • Use of a Solvent: As mentioned, suspending the salt in a high-boiling inert solvent like dichlorobenzene or even an ionic liquid can dissipate heat more effectively and lead to a cleaner reaction.[8]

  • Photochemical Decomposition: Modern adaptations of the Balz-Schiemann reaction utilize photochemical initiation under visible light, which can often proceed at lower temperatures and with greater control, thus minimizing thermal degradation.[3]

Focus on Route B: Direct C-H Fluorination

Q4: My direct fluorination of 5-methylpyridin-3-ol with Selectfluor is not working. Why?

A: Direct fluorination can be challenging with hydroxylated pyridines.

  • Incompatibility with Free Hydroxyl Group: Electrophilic fluorinating agents are powerful oxidants. The free hydroxyl group on the pyridine ring is susceptible to oxidation, which can consume the reagent and degrade the starting material.[5] It is highly advisable to protect the hydroxyl group as a more robust ether (e.g., benzyl or silyl ether) or ester before attempting fluorination. The protecting group can be removed in a subsequent step.

  • Reaction Conditions: These reactions often require specific conditions to be effective. For example, fluorination with AgF₂ typically occurs at ambient temperature in a solvent like acetonitrile.[4] Palladium-catalyzed fluorinations using Selectfluor may require specific ligands and conditions to proceed.[9] Always consult literature precedents for similar substrates.

Q5: The fluorination reaction is not selective and I'm getting a mixture of isomers. How can I improve regioselectivity for the C-2 position?

A: While fluorination is often directed to the position adjacent to the nitrogen, other factors can influence the outcome.

  • Steric Hindrance: The methyl group at C-5 should not significantly hinder attack at C-2, but other substituents could.

  • Electronic Effects: The hydroxyl group (or its protected form) is an electron-donating group, which can activate the ring. The interplay between the directing effect of the nitrogen and the activating effect of the oxygen substituent determines the final regioselectivity.

  • Choice of Reagent: Different fluorinating agents can exhibit different regioselectivities. For pyridines, AgF₂ has shown a high preference for fluorination adjacent to the nitrogen.[4][5] Researching different reagents is a key optimization step.

Section 3: Recommended Experimental Protocol

This protocol is a modified Balz-Schiemann procedure based on established methods for similar pyridine substrates.[6][7] Safety Note: This reaction involves corrosive acids and potentially unstable intermediates. All work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol: Synthesis of this compound via Balz-Schiemann Reaction

  • Diazotization:

    • In a suitable reaction vessel, dissolve 2-Amino-5-methylpyridin-3-ol (1.0 eq) in 50% aqueous fluoroboric acid (HBF₄) (3.0 eq).

    • Cool the mixture to between -10°C and -5°C using an acetone/dry ice bath.

    • Prepare a solution of sodium nitrite (NaNO₂) (1.3 eq) in a minimal amount of cold water.

    • Add the NaNO₂ solution dropwise to the cooled reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 0°C.

    • After the addition is complete, stir the resulting slurry at 0°C for an additional 30 minutes.

    • Isolate the precipitated diazonium tetrafluoroborate salt by vacuum filtration. Wash the solid with cold diethyl ether and dry it carefully under vacuum at room temperature.

  • Fluoro-dediazoniation (Thermal Decomposition):

    • Place the dried diazonium salt in a flask equipped with a reflux condenser and a gas outlet bubbler.

    • Heat the flask gently in an oil bath. Increase the temperature gradually. Gas evolution (N₂) should begin.

    • Maintain the temperature that allows for steady gas evolution until the reaction subsides (typically 50-80°C, but may require higher temperatures).

    • After gas evolution ceases, cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • Carefully quench the reaction residue with ice-cold water.

    • Neutralize the mixture to a pH of 9-10 using a saturated aqueous sodium carbonate solution.

    • Extract the aqueous layer multiple times with dichloromethane or ethyl acetate.

    • Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or alumina to afford pure this compound.

Table 1: Key Parameters for Optimization

ParameterInitial ConditionOptimization Range/StrategyRationale
Diazotization Temp. -10°C to 0°CMaintain strictly within this range.Prevents premature decomposition and side reactions.[6]
NaNO₂ Equivalents 1.3 eq1.1 - 1.5 eqEnsures complete diazotization without large excess of nitrous acid.
Decomposition Temp. 50°C - 80°C50°C to 150°C (gradual heating)Balances the need for activation energy against thermal degradation.[1]
Decomposition Solvent Neat (no solvent)Toluene, Dichlorobenzene, Ionic LiquidImproves heat transfer and can lead to cleaner reactions.[8]
Purification Column ChromatographyRecrystallizationMethod depends on the physical state and purity of the crude product.

References

Side-product formation in the synthesis of fluorinated pyridinols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of fluorinated pyridinols. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing fluorine into pyridinol scaffolds. Fluorinated pyridinols are a critical structural motif in modern pharmaceuticals and agrochemicals, but their synthesis is often plagued by the formation of unwanted side-products. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments. Our goal is to equip you with the expertise to not only solve these issues but also to understand the underlying chemical principles to prevent their recurrence.

Diagram: General Approaches to Fluorinated Pyridinols

G cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_final Target Product Aminopyridine Aminopyridine Balz_Schiemann Balz-Schiemann Reaction Aminopyridine->Balz_Schiemann Diazotization Halopyridine Halopyridine SNAr Nucleophilic Aromatic Substitution (SNAr) Halopyridine->SNAr e.g., KF, TBAF Pyridine N-Oxide Pyridine N-Oxide Pyridine N-Oxide->SNAr Halogen substitution followed by reduction CH_Fluorination Direct C-H Fluorination Pyridine N-Oxide->CH_Fluorination e.g., AgF2 Hydroxypyridine Hydroxypyridine Electrophilic_Fluorination Electrophilic Fluorination Hydroxypyridine->Electrophilic_Fluorination e.g., Selectfluor® Fluoropyridine Fluoropyridine Balz_Schiemann->Fluoropyridine SNAr->Fluoropyridine Fluorinated_Pyridone Fluorinated Pyridone/Hydroxypyridine Electrophilic_Fluorination->Fluorinated_Pyridone CH_Fluorination->Fluoropyridine Fluorinated_Pyridinol Fluorinated Pyridinol Fluoropyridine->Fluorinated_Pyridinol Hydrolysis Fluorinated_Pyridone->Fluorinated_Pyridinol Tautomerization

Caption: Overview of synthetic routes to fluorinated pyridinols.

Troubleshooting Guide: Common Side-Product Formation

This section addresses specific side-products and offers solutions grounded in mechanistic principles.

Issue 1: Formation of Regioisomeric Fluoropyridines

Question: During the direct C-H fluorination of my substituted pyridine, I'm observing a mixture of regioisomers that are difficult to separate. How can I improve the selectivity?

Answer:

The formation of regioisomers is a common challenge in direct C-H functionalization, and the outcome is often dictated by a combination of steric and electronic factors.

Underlying Causes & Mechanistic Insight:

  • Electronic Effects: In many C-H fluorination reactions, such as those employing silver(II) fluoride (AgF₂), the reaction proceeds with exclusive selectivity for fluorination at the position adjacent to the nitrogen atom (the C2 position).[1] This is due to the electron-deficient nature of the pyridine ring, which makes the C-H bonds adjacent to the nitrogen more susceptible to radical or electrophilic attack.

  • Steric Hindrance: Bulky substituents on the pyridine ring can hinder the approach of the fluorinating agent to adjacent positions. For instance, in 3,5-disubstituted pyridines, a sterically demanding group can disfavor fluorination at the adjacent C2 position, leading to an increased proportion of the C6-fluorinated isomer.[2][3]

  • Directing Groups: The electronic nature of existing substituents plays a crucial role. Electron-donating groups (e.g., alkoxy groups) can direct fluorination to adjacent positions, while electron-withdrawing groups can deactivate nearby positions.

Troubleshooting Protocol & Solutions:

  • Reagent Selection:

    • For selective fluorination adjacent to nitrogen, AgF₂ is a highly effective reagent.[1]

    • If meta-fluorination (C3 or C5) is desired, a different strategy is required, such as building the ring from fluorinated precursors or using specialized directing group strategies.[4][5]

  • Solvent and Temperature Optimization:

    • While many fluorination reactions are robust, solvent choice can influence selectivity. For AgF₂-mediated reactions, acetonitrile is a common and effective solvent.[1][3]

    • Running the reaction at lower temperatures may enhance selectivity by favoring the pathway with the lower activation energy, although this may come at the cost of reaction rate.

  • Protecting Group Strategy:

    • If a functional group is interfering with the desired regioselectivity, consider temporarily protecting it. For example, an amino group can be protected as a Boc-carbamate to modulate its electronic influence.

Data Summary: Regioselectivity in C-H Fluorination

Starting Material ExampleFluorinating AgentMajor IsomerMinor Isomer(s)Key Influencing Factor
3-BromopyridineAgF₂2-Fluoro-3-bromopyridine6-Fluoro-3-bromopyridineElectronic preference for C2
3-Bromo-5-benzyloxypyridineAgF₂2-Fluoro-3-bromo-5-benzyloxypyridine6-Fluoro-3-bromo-5-benzyloxypyridineDirecting effect of the alkoxy group
Crizotinib Precursor (hindered)AgF₂Fluorination adjacent to oxygenFluorination adjacent to bromideSteric hindrance from arylethoxy group[2][3]
Issue 2: Unwanted Hydrolysis or Polymerization of Fluoropyridine Intermediate

Question: My fluoropyridine intermediate appears to be unstable during workup or purification, leading to the formation of pyridones and intractable brown solids. What is causing this, and how can I prevent it?

Answer:

This is a classic problem, especially with highly activated fluoropyridines, such as 4-fluoropyridine. The observed side-products are due to hydrolysis and subsequent polymerization.

Underlying Causes & Mechanistic Insight:

  • Hydrolysis: The fluorine atom is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, especially when positioned at the 2- or 4-position of the pyridine ring.[6] Water, particularly under basic or even neutral conditions, can act as a nucleophile, displacing the fluoride to form the corresponding hydroxypyridine, which exists in equilibrium with its pyridone tautomer.

  • Polymerization: 4-Fluoropyridine is known to be unstable in aqueous conditions and can polymerize to form brown, gummy solids.[7] This is thought to occur via self-nucleophilic attack of one pyridine molecule on another.

Troubleshooting Workflow:

G start Fluoropyridine Synthesis Complete workup Aqueous Workup? start->workup hydrolysis Side-Products Observed: - Pyridones - Brown Polymer workup->hydrolysis Yes solution3 Purify Quickly & Anhydrously: - Anhydrous column chromatography - Distillation (if applicable) workup->solution3 No (Anhydrous) solution1 Minimize Water Contact: - Use anhydrous solvents - Dry organic extracts thoroughly (e.g., Na2SO4, MgSO4) hydrolysis->solution1 solution2 Avoid Basic Conditions: - Use neutral or slightly acidic washes (e.g., brine, dilute NH4Cl) hydrolysis->solution2 solution1->solution3 solution2->solution3 success Isolated Fluoropyridine solution3->success

Caption: Decision workflow to prevent hydrolysis/polymerization.

Experimental Protocol: Modified Workup for Water-Sensitive Fluoropyridines

  • Reaction Quench: Upon reaction completion, cool the reaction mixture to room temperature. Instead of quenching with water, pour the mixture into a separatory funnel containing a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and brine.

  • Extraction: Extract the aqueous layer 2-3 times with the organic solvent.

  • Drying: Combine the organic layers and dry thoroughly over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). It is crucial to remove all traces of water.

  • Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure at low temperature to minimize thermal degradation.

  • Purification: If chromatography is necessary, use a non-protic eluent system and ensure the silica gel is dry. The purified product should be stored under an inert atmosphere.

Issue 3: Side-Reactions during Nucleophilic Aromatic Substitution (SNAr)

Question: I am attempting to synthesize a fluorinated pyridinol via SNAr on a dihalopyridine (e.g., 2,3-difluoro-5-chloropyridine), but I'm getting a mixture of products where other halogens are also substituted. How can I achieve selective substitution?

Answer:

Controlling selectivity in SNAr reactions on polyhalogenated pyridines depends on the relative reactivity of the leaving groups and the reaction conditions.

Underlying Causes & Mechanistic Insight:

  • Leaving Group Ability: In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack, not the departure of the leaving group.[6] The reactivity order is generally F > Cl > Br > I. This is because the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.[2][6]

  • Positional Activation: The pyridine nitrogen atom strongly activates the ortho (2,6) and para (4) positions towards nucleophilic attack. Therefore, a halogen at one of these positions will be significantly more reactive than one at a meta (3,5) position.

  • Nucleophile and Solvent: Hard nucleophiles may favor reaction at the more polarized C-F bond, while softer nucleophiles might show different selectivity. The choice of solvent can also influence reactivity; for instance, using an alcohol solvent like methanol with a strong nucleophile can lead to competitive substitution by the solvent itself.[2]

Troubleshooting Protocol & Solutions:

  • Exploit Differential Reactivity: To selectively displace a fluoride over a chloride, milder reaction conditions (lower temperature, shorter reaction time) can be employed.[3] For example, when reacting 2,3-difluoro-5-chloropyridine with ammonia, the more activated C2-fluorine is preferentially displaced.[8]

  • Control Stoichiometry: Use a stoichiometric amount or only a slight excess of the nucleophile to minimize multiple substitutions.

  • Solvent Choice: Use aprotic polar solvents like DMSO, DMF, or acetonitrile to avoid competitive reactions from protic solvents.[9] A switch from THF to MeOH has been shown to prevent unwanted fluoride substitution in favor of ester aminolysis in a specific case.[2]

Table: Halogen Reactivity in Pyridine SNAr

Position on Pyridine RingLeaving Group Reactivity OrderRationale
2- or 4- (ortho/para)F > Cl > Br > IStrong activation by pyridine nitrogen; high electronegativity of F makes the carbon center highly electrophilic.[2][6]
3- or 5- (meta)Generally much lower reactivityLack of resonance stabilization of the Meisenheimer intermediate.

Frequently Asked Questions (FAQs)

Q1: I need to synthesize a 3-fluoropyridinol. Why are standard SNAr methods on 3-halopyridines often low-yielding?

A1: Nucleophilic aromatic substitution on pyridines is most efficient at the 2-, 4-, and 6-positions because the nitrogen atom can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. The 3- and 5-positions lack this stabilization, making SNAr at these sites significantly more difficult and often resulting in low yields unless strongly electron-withdrawing groups are also present on the ring.[9] For meta-fluorinated pyridines, alternative methods like starting from pyridine N-oxides, using organometallic catalysis, or constructing the ring from fluorinated precursors are often more successful.[4][9][10]

Q2: My fluorination reaction with AgF₂ is sensitive to water. Do I need to use a glovebox?

A2: While AgF₂ is sensitive to moisture and should be stored under an inert atmosphere, the reaction itself can often be set up on the benchtop without rigorously anhydrous conditions.[3] Using acetonitrile dried over molecular sieves is typically sufficient. While yields may decrease slightly if using ACS grade acetonitrile directly from a previously opened bottle, a substantial amount of product is still generally formed.[3] For maximum reproducibility and yield, minimizing exposure to atmospheric moisture is recommended, but a glovebox is not strictly necessary for a successful reaction.

Q3: Can I use a pyridine N-oxide to direct fluorination and then convert it to the pyridinol?

A3: Yes, this is a viable and powerful strategy. Pyridine N-oxides can be used to alter the electronic properties of the ring. For example, they can facilitate direct C-H fluorination or be converted to a halopyridine N-oxide.[9] The N-oxide can then be subjected to nucleophilic fluorination, which can be particularly effective for introducing fluorine at the meta position.[9] After the fluorine is installed, the N-oxide functionality can be reduced (e.g., via catalytic hydrogenation) to afford the target fluoropyridine, which can then be hydrolyzed to the fluorinated pyridinol.

Q4: What is the "element effect" in SNAr on pyridines, and why is fluorine a better leaving group than iodine?

A4: The "element effect" in nucleophilic aromatic substitution refers to the surprising observation that fluoride is often the best leaving group, followed by other halogens (F > Cl > Br > I).[11] This is counterintuitive compared to SN1 or SN2 reactions at sp³ centers, where iodide is the best leaving group. The reason lies in the mechanism: the rate-determining step for SNAr is the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate (a Meisenheimer complex).[6] The highly electronegative fluorine atom makes the carbon it's attached to very electron-poor (electrophilic), which accelerates this initial, rate-limiting attack. The subsequent loss of the leaving group to restore aromaticity is fast and does not determine the overall reaction rate.[6]

References

Technical Support Center: Column Chromatography Techniques for Purifying Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the chromatographic purification of these versatile heterocyclic compounds. Here, we will dissect common issues, provide actionable troubleshooting protocols, and answer frequently asked questions, grounding our advice in established scientific principles and field-tested experience.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific experimental problems in a question-and-answer format, offering detailed explanations and step-by-step solutions.

Issue 1: Persistent Peak Tailing in HPLC Analysis

Q: Why do my pyridine derivatives consistently show significant peak tailing on silica-based columns, and how can I achieve symmetrical peaks?

A: Peak tailing is a frequent challenge when analyzing basic compounds like pyridine derivatives.[1][2][3][4] The root cause lies in the strong interaction between the basic nitrogen atom of the pyridine ring and the acidic residual silanol groups (Si-OH) on the surface of standard silica stationary phases.[1][3][4][5] This secondary interaction mechanism leads to a portion of the analyte being more strongly retained, resulting in a broadened, asymmetrical peak.[1][4] Other contributing factors can include column overload, where too much sample saturates the stationary phase, or physical issues like voids in the column packing.[1][6]

A systematic approach targeting the mobile phase, stationary phase, and sample conditions is crucial for achieving sharp, symmetrical peaks.

Step 1: Mobile Phase Modification

  • pH Adjustment: Lowering the mobile phase pH to between 2.5 and 3.0 with an appropriate buffer (e.g., 10-20 mM phosphate or formate buffer) is highly effective.[7] At this pH, the residual silanol groups are protonated and thus neutralized, minimizing their interaction with the basic pyridine analyte.[1]

  • Competing Base Addition: Incorporate a small amount of a competing base, such as triethylamine (TEA), into the mobile phase at a concentration of 5-10 mM.[1][8] TEA will preferentially interact with the active silanol sites, effectively shielding them from your pyridine derivative.[1]

  • Increase Buffer Concentration: At a mid-range pH, increasing the buffer concentration can help to mask the residual silanol interactions and improve peak shape.[6]

Step 2: Stationary Phase Selection

  • End-Capped Columns: Opt for modern, high-purity, end-capped C18 or C8 columns. The end-capping process chemically converts most of the residual silanol groups to less polar functionalities, significantly reducing their activity.[4]

  • Alternative Stationary Phases: If peak tailing persists, consider switching to a stationary phase with a different selectivity, such as a phenyl or cyano phase.[9] For highly polar pyridine derivatives, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a superior alternative to reversed-phase chromatography.[10]

Step 3: Sample and System Considerations

  • Column Overload Check: Dilute your sample and reinject. If the peak shape improves, you are likely overloading the column. Reduce the injection volume or sample concentration.[6]

  • Solvent Mismatch: Ensure your sample is dissolved in a solvent that is of similar or weaker elution strength than your initial mobile phase to prevent peak distortion.[5]

Issue 2: Poor Resolution and Co-elution of Impurities

Q: My target pyridine derivative is co-eluting with a closely related impurity. How can I improve the separation?

A: Achieving adequate resolution between structurally similar compounds requires a careful optimization of chromatographic selectivity. This involves manipulating the mobile phase, stationary phase, and other chromatographic parameters to exploit subtle differences in the physicochemical properties of the analytes.

Resolution_Workflow cluster_mobile Mobile Phase Optimization cluster_stationary Stationary Phase Selection cluster_params Column Parameter Adjustment start Initial Separation: Co-elution Observed mobile_phase Optimize Mobile Phase start->mobile_phase stationary_phase Change Stationary Phase mobile_phase->stationary_phase If resolution is still poor change_solvent Alter Organic Solvent (e.g., ACN to MeOH) mobile_phase->change_solvent adjust_ph Adjust pH to alter ionization states mobile_phase->adjust_ph gradient_slope Modify Gradient Slope mobile_phase->gradient_slope column_params Adjust Column Parameters stationary_phase->column_params For further optimization change_selectivity Switch Selectivity (e.g., C18 to Phenyl or Cyano) stationary_phase->change_selectivity success Resolution Achieved column_params->success particle_size Decrease Particle Size (Higher Efficiency) column_params->particle_size column_length Increase Column Length column_params->column_length

Caption: A logical workflow for systematically improving chromatographic resolution.

Detailed Strategies:

  • Alter Mobile Phase Selectivity:

    • Change Organic Modifier: Switching between common organic solvents like acetonitrile and methanol can alter the elution order due to different solvent-analyte interactions.[11]

    • pH Adjustment: Small changes in the mobile phase pH can significantly impact the retention and selectivity of ionizable compounds like pyridine derivatives.[9]

  • Change Stationary Phase Chemistry:

    • If you are using a standard C18 column, switching to a phase that offers different interaction mechanisms, such as a phenyl, cyano, or polar-embedded phase, can dramatically improve separation.[9]

  • Increase Column Efficiency:

    • Decrease Particle Size: Using columns packed with smaller particles (e.g., sub-2 µm) provides a significant increase in theoretical plates and, consequently, resolving power. This, however, requires a UHPLC system capable of handling higher backpressures.

    • Increase Column Length: A longer column provides more opportunities for interaction with the stationary phase, leading to better separation, albeit with longer run times.

Issue 3: Low Recovery and On-Column Degradation

Q: I am experiencing low recovery of my acid-sensitive pyridine derivative after column chromatography on silica gel. What is causing this, and what are my options?

A: The acidic nature of standard silica gel can lead to the degradation of acid-sensitive compounds.[12] Pyridine derivatives, especially those with labile functional groups, can be susceptible to on-column decomposition or irreversible adsorption, resulting in low recovery.[2]

1. Deactivate the Silica Gel:

  • Triethylamine (TEA) Wash: Before loading your sample, you can neutralize the silica gel by flushing the packed column with a solvent system containing 1-3% triethylamine. This "deactivates" the acidic silanol sites.[8] You can then proceed with your regular solvent system or continue with the TEA-containing mobile phase.

Protocol for Silica Gel Deactivation:

  • Prepare a solvent mixture containing 1-3% triethylamine in your non-polar solvent (e.g., hexane).

  • Pack your column with silica gel using this basic solvent mixture.

  • Flush the column with a volume of this solvent equal to the volume of the silica gel.

  • Discard the eluent. The silica is now deactivated and ready for your purification.

2. Use an Alternative Stationary Phase:

  • Neutral or Basic Alumina: For basic compounds, neutral or basic alumina can be an excellent alternative to silica gel.[13][14] It provides a less acidic environment, minimizing the risk of degradation.[13]

  • End-Capped or Polymer-Based Silica: Modern end-capped silica gels or polymer-based columns are designed to be more inert and can be suitable for purifying sensitive compounds.

3. Perform a 2D TLC Stability Test:

  • Before committing to a large-scale column, assess the stability of your compound on the chosen stationary phase using two-dimensional thin-layer chromatography (2D TLC).

Protocol for 2D TLC Stability Test:

  • Spot your sample mixture in the bottom-left corner of a square TLC plate.

  • Develop the plate in a suitable solvent system.

  • Remove the plate, dry it completely, and rotate it 90 degrees counter-clockwise.

  • Develop the plate again in the same solvent system.

  • Interpretation: If your compound is stable, it will appear as a single spot on the diagonal. Any spots that appear off the diagonal indicate degradation products formed during chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose stationary phase for purifying pyridine derivatives?

A: For normal-phase flash chromatography, standard silica gel is the most common starting point. However, due to the basicity of the pyridine ring, issues like peak tailing are common.[1] Therefore, for many applications, using deactivated silica gel or neutral alumina is a better choice.[13] In reversed-phase HPLC, a modern, high-purity, end-capped C18 or C8 column is an excellent starting point as they have minimal residual silanol activity.[1]

Q2: How does the pKa of a pyridine derivative influence method development?

A: The pKa of a pyridine derivative, which is typically in the range of 5 to 6, is a critical parameter.[1] The pH of the mobile phase relative to the pKa determines the ionization state of the molecule and thus its interaction with the stationary phase.

  • At low pH (e.g., < 3): The pyridine nitrogen is protonated (positively charged). This can be advantageous in reversed-phase chromatography as it minimizes strong interactions with residual silanols, reducing peak tailing.[1]

  • At mid-pH (e.g., 4-7): This range should generally be avoided with standard silica columns as the pyridine is protonated and the silanols are deprotonated (negatively charged), leading to strong ionic interactions and significant peak tailing.[1]

  • At high pH (e.g., > 8): The pyridine is neutral, which can lead to good peak shape. However, this requires a pH-stable column (e.g., hybrid or polymer-based) as traditional silica will dissolve at high pH.

Q3: I am trying to purify a pyridine N-oxide. Are there any special considerations?

A: Pyridine N-oxides are significantly more polar than their corresponding pyridine precursors. This high polarity can make them challenging to elute from normal-phase columns. You will likely need a more polar solvent system, such as dichloromethane/methanol.[15][16] In some cases, Hydrophilic Interaction Liquid Chromatography (HILIC) may be a more suitable technique for their purification.[16] Due to their polarity, they can also be challenging to separate from reaction byproducts in the post-treatment process.[15]

Q4: Can I use basic mobile phase modifiers with silica gel in flash chromatography?

A: Yes, basic modifiers like triethylamine or ammonium hydroxide are commonly added to the mobile phase to improve the chromatography of basic compounds on silica gel.[8] These additives compete with the analyte for interaction with the acidic silanol groups, leading to sharper peaks and more predictable elution.[8] However, it is important to note that using highly basic mobile phases (e.g., >10% ammoniated methanol in dichloromethane) can dissolve the silica gel, so moderation is key.[8][16]

Summary Tables

Table 1: Stationary Phase Selection Guide for Pyridine Derivatives

Stationary PhasepH RangeBest ForPotential Issues
Standard Silica Gel 2 - 7.5General purpose, non-polar to moderately polar pyridines.Peak tailing with basic derivatives, degradation of acid-sensitive compounds.
Deactivated Silica Gel 2 - 7.5Acid-sensitive or strongly basic pyridine derivatives.Requires pre-treatment of the silica gel.
Neutral Alumina 4 - 10Basic and neutral pyridine derivatives, acid-sensitive compounds.[14]Can have lower resolving power than silica for some compounds.
Basic Alumina 4 - 12Strongly basic pyridine derivatives (amines, alkaloids).[14]Not suitable for acidic or base-sensitive compounds.
Reversed-Phase (C18, C8) 2 - 8A wide range of pyridine derivatives in HPLC, especially for analytical work.Poor retention of highly polar derivatives.

Table 2: Common Mobile Phase Additives and Their Functions

AdditiveTypical ConcentrationFunctionConsiderations
Triethylamine (TEA) 0.1 - 1% (v/v)Acts as a competing base, blocking silanol interaction sites.[1][2]Can shorten column lifetime and is not ideal for MS detection.[1]
Formic Acid / Acetic Acid 0.1% (v/v)Adjusts mobile phase pH to suppress silanol ionization and can improve peak shape for basic compounds.[17]MS-compatible.
Ammonium Hydroxide Added to polar solvent (e.g., 1-10% in Methanol)Raises the mobile phase pH to keep basic compounds in their neutral form for easier elution.[8]Can dissolve silica gel at high concentrations.[8][16]

Workflow Diagram

Pyridine_Purification_Strategy start Crude Pyridine Derivative Mixture tlc TLC Analysis (Multiple Solvent Systems) start->tlc stability_check 2D TLC for Stability Check tlc->stability_check column_selection Select Stationary Phase (Silica, Alumina, etc.) stability_check->column_selection mobile_phase_selection Select Mobile Phase (Based on TLC Rf) column_selection->mobile_phase_selection packing Pack Column mobile_phase_selection->packing loading Load Sample (Wet or Dry Loading) packing->loading elution Elute with Mobile Phase (Isocratic or Gradient) loading->elution analysis Analyze Fractions (TLC, HPLC, etc.) elution->analysis combine Combine Pure Fractions & Evaporate analysis->combine final_product Purified Pyridine Derivative combine->final_product

Caption: A general workflow for the column chromatography purification of pyridine derivatives.

References

Technical Support Center: Troubleshooting Isomer Separation in Methylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The synthesis of methylpyridines, commonly known as picolines, is a cornerstone of many chemical manufacturing processes, providing essential precursors for pharmaceuticals, agrochemicals, and specialty materials.[1] However, a persistent challenge in this field is not the synthesis itself, but the subsequent separation of the resulting structural isomers (2-, 3-, and 4-picoline). These isomers often form in mixtures, and their nearly identical physicochemical properties, particularly their close boiling points, render conventional separation methods inefficient and energy-intensive.[2][3]

This technical support guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating pure methylpyridine isomers. Moving beyond simple procedural lists, this document provides in-depth, cause-and-effect troubleshooting strategies, from optimizing the initial synthesis to implementing advanced separation protocols.

Section 1: Pre-Separation Troubleshooting: Optimizing Synthesis for a Favorable Isomer Ratio

A common oversight is to treat synthesis and separation as entirely discrete problems. The most effective separation strategy begins with a synthetic protocol optimized to produce the highest possible ratio of the desired isomer, thereby reducing the downstream purification burden.

Q1: My synthesis yields an unfavorable mixture of picoline isomers, making my target compound the minor product. How can I adjust the reaction to improve the isomer ratio?

Answer: The isomeric distribution in methylpyridine synthesis is highly dependent on the catalytic system and reaction conditions. Simply accepting the initial isomer ratio as a given is often unnecessary. By strategically modifying your synthetic parameters, you can significantly influence the product distribution.

The primary factors to investigate are the catalyst, reaction temperature, and the nature of the reactants. For instance, in the gas-phase synthesis from acetylene and ammonia, the choice of metal oxides in the catalyst is critical.[1]

  • Catalyst Composition: The activity and selectivity of the catalyst are paramount. Studies have shown that catalysts containing cadmium oxide (CdO) can significantly influence the yield of 2- and 4-methylpyridines.[4] The use of zeolite catalysts, such as H-Beta or ZSM-5, can also steer the reaction towards specific isomers.[5] Altering the catalyst from a standard SiO₂–Al₂O₃ combination to a specific zeolite can dramatically shift the product ratios.[3]

  • Reaction Temperature: Temperature directly impacts catalyst activity and reaction kinetics. For a given catalyst, there is often an optimal temperature range for the formation of methylpyridines. For example, with a CdO-Cr₂O₃-kaolin catalyst, increasing the temperature from 340°C to 420°C was found to increase the yield of both 2- and 4-methylpyridine.[1] However, exceeding the optimal temperature can lead to catalyst deactivation and increased side-product formation.[1] It is crucial to perform a temperature screen for your specific catalytic system.

  • Reactant Choice and Ratio: The classic Chichibabin pyridine synthesis and its variations use aldehydes or ketones with ammonia. The structure of these starting materials dictates the substitution pattern of the resulting pyridine ring. If your process allows, consider alternative starting materials. For example, the reaction of acetaldehyde and ammonia tends to produce a mix of 2- and 4-methylpyridine.[6] For highly selective synthesis of 3-picoline, a process involving formaldehyde, paracetaldehyde, and ammonia under specific conditions has been developed.[7]

Below is a logical workflow for optimizing your synthesis for a more favorable isomer ratio.

G cluster_synthesis Synthesis Optimization Workflow start Unfavorable Isomer Ratio catalyst Screen Catalyst Systems (e.g., Zeolites, Mixed Metal Oxides) start->catalyst Step 1 temp Optimize Reaction Temperature catalyst->temp Step 2 reactants Evaluate Alternative Reactants/Ratios temp->reactants Step 3 analysis Analyze Isomer Ratio (GC/HPLC) reactants->analysis Step 4 analysis->catalyst Iterate if needed end Favorable Isomer Ratio analysis->end Proceed to Separation

Caption: Workflow for optimizing synthesis to achieve a favorable isomer ratio.

Section 2: Troubleshooting Separation by Distillation

Distillation is the most common first-line approach for separating liquid mixtures. However, the close boiling points of picoline isomers present a significant challenge.

Isomer Boiling Point (°C) Melting Point (°C)
2-Methylpyridine (α-picoline)128 - 129-70
3-Methylpyridine (β-picoline)144-19
4-Methylpyridine (γ-picoline)1453.6
Data sourced from[8].

Q2: I am using fractional distillation, but I can't achieve a clean separation of 3-picoline and 4-picoline. What is the issue?

Answer: The fundamental issue is the minimal difference of only 1°C between the boiling points of 3-picoline (144°C) and 4-picoline (145°C).[3][8] Standard fractional distillation is generally ineffective for liquids with boiling point differences of less than 25°C, and becomes exceptionally difficult when the difference is less than 10°C.[9][10]

While you can often separate the lower-boiling 2-picoline (129°C) from the 3- and 4-picoline mixture, resolving the latter two isomers requires a distillation column with an extremely high number of theoretical plates, which is often impractical in a standard laboratory setting and highly energy-intensive on an industrial scale.[3] If you are observing poor separation, the limitation lies with the physical properties of the compounds, not necessarily a flaw in your technique. For this specific pair, you must move beyond standard fractional distillation to more advanced techniques.

Q3: How can I use azeotropic distillation to separate picoline isomers?

Answer: Azeotropic distillation is a powerful technique that involves adding a third component, known as an entrainer, to the mixture.[11] This entrainer forms a new, lower-boiling azeotrope with one or more of the original components, thereby altering their relative volatilities and enabling separation.[12]

Water is a common and effective entrainer for picoline separations.[13] The picoline isomers form azeotropes with water that have distinct boiling points, allowing for their separation via fractional distillation.[13] For example, 2-methylpyridine forms a heterogeneous azeotrope with water, a property that can be exploited for its dehydration and purification.[6][14]

Mixture Azeotrope Boiling Point (°C)
2-Methylpyridine / Water92.8
3-Methylpyridine / Water96.7
4-Methylpyridine / Water97.0
Data sourced from[6][15].

The different boiling points of the water azeotropes allow for a fractional separation that would be impossible with the pure components.[13]

Experimental Protocol 1: General Procedure for Azeotropic Distillation of Picolines with Water
  • Setup: Assemble a fractional distillation apparatus with an efficient fractionating column (e.g., Vigreux or packed column).

  • Charging the Flask: To the distillation flask containing your picoline isomer mixture, add a calculated amount of water to form the azeotropes.

  • Distillation: Heat the mixture. The first fraction to distill will be the lowest boiling azeotrope, primarily the 2-picoline/water azeotrope.[13]

  • Fraction Collection: Carefully monitor the head temperature. A stable temperature plateau indicates the distillation of an azeotrope. Collect this fraction.

  • Subsequent Fractions: As the temperature rises, you will sequentially collect the 3-picoline/water and then the 4-picoline/water azeotropes.[13][15]

  • Breaking the Azeotrope: The collected fractions are now binary mixtures of a single picoline isomer and water. To recover the pure picoline, the water must be removed. This can be achieved by adding a salting-out agent (e.g., solid NaOH or K₂CO₃) to cause phase separation, followed by decanting the organic layer and drying with a suitable agent (e.g., anhydrous MgSO₄).

G cluster_azeotrope Azeotropic Distillation Workflow start Picoline Isomer Mixture + Water distill Fractional Distillation Column start->distill condense Condenser distill->condense collect1 Fraction 1: 2-Picoline/Water Azeotrope condense->collect1 Lowest BP collect2 Fraction 2: 3-Picoline/Water Azeotrope condense->collect2 Higher BP break_azeo Break Azeotrope (e.g., Salting Out) collect1->break_azeo collect2->break_azeo product Pure Isomer break_azeo->product

Caption: General workflow for separating picoline isomers via azeotropic distillation.

Q4: What is extractive distillation and when should I consider it for picoline separation?

Answer: Extractive distillation is another advanced technique used when boiling points are very close.[16] Unlike azeotropic distillation, it involves adding a high-boiling, non-volatile solvent to the mixture. This solvent does not form an azeotrope but interacts differently with each isomer, altering their relative volatilities and making them separable.[16] The solvent is chosen for its ability to selectively reduce the volatility of one isomer more than the other.

This method is particularly useful in continuous industrial processes. For example, ethylene glycol has been used as a solvent for the extractive distillation of picoline isomers.[17] The lower-volatility isomer becomes associated with the high-boiling solvent and exits from the bottom of the distillation column, while the more volatile isomer distills overhead. The solvent is then separated from the isomer in a second distillation column and recycled.

Section 3: Advanced and Alternative Separation Techniques

When distillation methods prove insufficient, especially for high-purity applications or particularly stubborn separations, alternative methods based on different chemical principles are required.

Q5: My distillation methods are failing to provide the required purity. What other high-selectivity methods can I try?

Answer: For the most challenging separations, you should explore methods based on supramolecular chemistry, specifically the formation of inclusion complexes (clathrates).[18][19] This technique relies on "molecular recognition," where a specially designed "host" molecule selectively encapsulates a specific "guest" isomer based on size, shape, and chemical complementarity.[19]

The process typically involves dissolving the host compound in the isomer mixture. The host then co-crystallizes with the preferred guest isomer, forming a solid inclusion compound that can be easily separated by filtration.[19] The captured guest isomer is then released, often by gentle heating or dissolving in a different solvent, allowing the host to be recycled.[19]

Various host molecules, such as TADDOL derivatives and calixarenes, have been shown to be highly effective at discriminating between picoline isomers, achieving purities greater than 93%.[2][18] This method is attractive because it is highly selective and not as energy-intensive as distillation.[19]

Q6: I'm trying to purify a small-scale reaction mixture using column chromatography, but the isomers are co-eluting. How can I improve my separation?

Answer: Poor resolution on a silica gel column for picoline isomers is common due to their similar polarities. Here are key parameters to optimize:

  • Mobile Phase Polarity: This is the most critical factor. If your isomers are co-eluting, your solvent system is likely too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate, ether) in your non-polar solvent (e.g., hexane, petroleum ether). For instance, if a 10:1 hexane:ether mix fails, try 20:1 or 30:1.[20]

  • Add a Modifier: Pyridinic compounds can interact strongly with acidic silanol groups on the silica surface, leading to peak tailing and poor resolution. Adding a small amount of a basic modifier, such as triethylamine (typically 0.1-1%) or ammonia, to your mobile phase can deactivate these active sites and significantly improve peak shape and separation.[20]

  • Column Dimensions and Packing: Use a long, narrow column for better resolution. Ensure the column is packed uniformly without any air gaps or channels to ensure a level solvent front.

  • Sample Loading: Do not overload the column. The sample should be applied as a narrow, concentrated band at the top of the column. A dilute, large-volume sample will lead to broad bands and poor separation.

Section 4: Analytical Validation and Quantification

Accurate analysis is critical to guide your troubleshooting efforts and validate the purity of your final product.

Q7: How do I accurately determine the isomeric ratio in my crude mixture and the purity of my final product?

Answer: The most reliable and widely used methods for quantifying methylpyridine isomers are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[1][21]

  • Gas Chromatography (GC): GC with a Flame Ionization Detector (FID) is an excellent method for separating and quantifying volatile compounds like picolines.[22] A capillary column with a suitable stationary phase (e.g., a polar phase like wax or a mid-polarity phase like a phenyl-methylpolysiloxane) can effectively resolve the isomers. Quantification is done by comparing the integrated peak areas of each isomer to those of a calibration standard.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can also be used.[23] A C18 column is common, with a mobile phase typically consisting of a mixture of acetonitrile and an aqueous buffer (e.g., ammonium acetate).[24] HPLC is particularly useful for less volatile derivatives or when analyzing reaction mixtures that may contain non-volatile impurities.

Experimental Protocol 2: General Procedure for GC Analysis of Picoline Isomer Ratios
  • Sample Preparation: Prepare a dilute solution of your sample (e.g., 1 mg/mL) in a suitable volatile solvent like dichloromethane or methanol.

  • Instrument Setup:

    • Injector: Split/splitless inlet at 250°C with a split ratio of 1:20 or higher to avoid column overload.[25]

    • Column: A capillary column (e.g., 30 m x 0.25 mm ID) with a 0.25 µm film thickness is a good starting point.

    • Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1 mL/min).

    • Oven Program: Start with an isothermal hold at a lower temperature (e.g., 60-80°C) and then ramp the temperature at a controlled rate (e.g., 5-10°C/min) to a final temperature of around 200°C. This temperature programming will help separate the isomers effectively.

    • Detector: FID at 280°C.

  • Analysis: Inject a small volume (e.g., 1 µL) of your prepared sample.

  • Quantification: Identify the peaks based on their retention times compared to pure standards. The relative percentage of each isomer is determined by the area percent of its corresponding peak in the chromatogram.

G cluster_analysis Analytical Validation Workflow sample Crude Mixture or Purified Fraction prep Sample Dilution in Volatile Solvent sample->prep gc GC-FID Analysis prep->gc hplc HPLC-UV/MS Analysis prep->hplc data Chromatogram Generation gc->data hplc->data quant Peak Integration & Comparison to Standards data->quant report Purity Report & Isomer Ratio (%) quant->report

Caption: Workflow for the analytical validation of methylpyridine isomer separation.

References

Technical Support Center: Improving the Regioselectivity of Pyridine Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyridine Functionalization. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving regioselectivity in their experiments. Pyridine's unique electronic properties make it a fascinating but challenging substrate. This guide provides in-depth, field-proven insights in a question-and-answer format to troubleshoot common issues and enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: Why is my electrophilic aromatic substitution (EAS) on an unsubstituted pyridine failing or giving very low yields?

A: This is a common and expected challenge. The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, making it significantly less reactive towards electrophiles than benzene.[1][2] Furthermore, under the acidic conditions often required for EAS (e.g., nitration or sulfonation), the pyridine nitrogen is protonated. This protonation further deactivates the ring by introducing a positive charge, making it even more resistant to attack by electrophiles.[3][4] Direct electrophilic substitution on pyridine is often nearly impossible under standard conditions.[3]

Q2: I am observing substitution at the C3 position during an electrophilic substitution reaction. Why not at C2 or C4?

A: While overall reactivity is low, electrophilic attack, when it does occur, preferentially happens at the C3 (meta) position. This is because the carbocation intermediates formed from attack at the C2 (ortho) and C4 (para) positions have resonance structures where the positive charge is placed directly on the highly electronegative nitrogen atom.[4][5] These resonance forms are highly unstable and energetically unfavorable. In contrast, the intermediate from C3 attack keeps the positive charge distributed across the carbon atoms of the ring, avoiding the unstable placement on nitrogen.[5][6]

Diagram: Electrophilic Aromatic Substitution on Pyridine

This diagram illustrates the resonance structures for the intermediates formed during electrophilic attack at the C2, C3, and C4 positions of pyridine.

EAS_Pyridine cluster_C2 C2 (ortho) Attack cluster_C3 C3 (meta) Attack cluster_C4 C4 (para) Attack C2_1 Intermediate 1 C2_2 Resonance Structure (Unstable) C2_1->C2_2 Resonance C2_3 Resonance Structure C2_2->C2_3 Resonance C3_1 Intermediate 1 C3_2 Resonance Structure C3_1->C3_2 Resonance C3_3 Resonance Structure C3_2->C3_3 Resonance Product_C3 C3-Substituted Pyridine C3_3->Product_C3 Favored Product C4_1 Intermediate 1 C4_2 Resonance Structure (Unstable) C4_1->C4_2 Resonance C4_3 Resonance Structure C4_2->C4_3 Resonance Pyridine Pyridine + E+ Pyridine->C2_1 Pyridine->C3_1 Pyridine->C4_1 C4_Selectivity_Workflow Start Poor C4 Selectivity in Radical Reaction Q1 Is reaction a Minisci-type? Start->Q1 A1 Try altering solvent and pH. Q1->A1 Yes A2 Consider alternative C4-selective methods. A1->A2 A3 Use C4-directing groups (e.g., 4-CN, 4-PPh3+). A2->A3 A4 Explore visible-light photocatalysis. A2->A4 End Improved C4 Selectivity A3->End A5 Switch radical source (e.g., phosphinoyl for C4). A4->A5 A5->End

References

Preventing decomposition of 2-Fluoro-5-methylpyridin-3-ol during workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Fluoro-5-methylpyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this versatile intermediate. Our focus is to provide in-depth, field-proven insights to help you prevent decomposition during reaction workup, ensuring high yield and purity.

Understanding the Core Instabilities of this compound

The structure of this compound presents a unique set of stability challenges that are critical to understand before designing a workup protocol. The interplay between the fluorine atom, the hydroxyl group, and the pyridine ring electronics governs its reactivity.

  • Keto-Enol Tautomerism : Like other hydroxypyridines, this compound can exist in equilibrium with its pyridone tautomer.[1][2][3][4] The workup conditions, particularly solvent polarity and pH, can shift this equilibrium. The two forms have different solubilities and reactivity profiles, which can lead to separation issues or unexpected side reactions. While 2- and 4-hydroxypyridines strongly favor the pyridone form, 3-hydroxypyridines have a more complex equilibrium and can also form zwitterionic species.[2][3][5]

  • Susceptibility to Oxidation : The electron-rich pyridinol ring is susceptible to oxidation, which can be exacerbated by air, residual oxidizing agents from the reaction, or harsh workup conditions. This degradation often manifests as a darkening of the solution or the formation of colored impurities, such as pyridine N-oxides.[6][7][8]

  • Ambident Nucleophilicity : The molecule can act as a nucleophile from two different sites: the oxygen of the hydroxyl group or the nitrogen of the pyridine ring.[5] If the reaction workup begins with unquenched electrophilic reagents, these can react with the product to form undesired byproducts (O-alkylation/acylation or N-alkylation/acylation), complicating purification.

  • pH Sensitivity : While the fluorine atom reduces the basicity of the pyridine nitrogen, the molecule's stability is still highly dependent on pH. Strongly acidic conditions can promote unwanted side reactions or degradation. Conversely, strongly basic conditions can deprotonate the hydroxyl group, forming a phenoxide-like species that is highly susceptible to oxidation. A related compound, 2-Chloro-5-fluoro-3-methylpyridine, has a predicted pKa of -1.59, indicating it is a very weak base and will be in its neutral form under most conditions.[9]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the workup of this compound in a practical, question-and-answer format.

Question 1: After quenching my reaction and performing an aqueous extraction, my isolated product is a dark brown or black tar. What happened?

Answer: This is a classic sign of oxidation . The pyridinol ring is sensitive to air, especially under neutral to basic conditions where the hydroxyl group can be deprotonated, making the ring more electron-rich and prone to oxidation.

Causality:

  • Air Oxidation: Prolonged exposure of the organic or aqueous layers to air during extraction, filtration, or solvent removal can cause oxidative polymerization or the formation of highly conjugated, colored byproducts.

  • Residual Oxidants: If your synthesis involved an oxidizing agent, incomplete quenching can lead to continued reaction with your product during workup.

  • High pH: Using strong bases (e.g., NaOH, KOH) to neutralize the reaction mixture can generate the pyridinolate anion, which is extremely sensitive to oxidation.

Troubleshooting & Prevention Protocol:

StepActionRationale
1. Quenching Quench the reaction at a low temperature (0 °C) with a mild reducing agent like aqueous sodium thiosulfate or sodium sulfite before exposure to air.This neutralizes any residual oxidizing agents from the primary reaction.
2. pH Control Adjust the pH to a slightly acidic or neutral range (pH 5-7) using a buffered solution or a mild acid/base like saturated ammonium chloride or dilute acetic acid. Avoid strong bases.This keeps the molecule in its more stable, protonated form, minimizing the concentration of the easily oxidized pyridinolate.
3. Inert Atmosphere Perform extractions and solvent removal under an inert atmosphere (Nitrogen or Argon) if the product is particularly sensitive.This minimizes contact with atmospheric oxygen.
4. Degassed Solvents Use solvents that have been degassed by sparging with nitrogen or argon for extractions.This removes dissolved oxygen from the workup media.

Question 2: My yield is consistently low after aqueous workup, and I suspect my product is lost in the aqueous layer. How can I improve recovery?

Answer: Poor recovery is often due to the compound's significant water solubility, which can be influenced by its tautomeric form and the pH of the aqueous phase.

Causality:

  • High Polarity: The hydroxyl group and the pyridine nitrogen are capable of hydrogen bonding, leading to appreciable water solubility.

  • Tautomerization: The pyridone tautomer, with its amide-like character, can have different solubility compared to the pyridinol form. The zwitterionic form of 3-hydroxypyridine is particularly water-soluble.[5]

  • Salt Formation: If the aqueous layer is too acidic, the pyridine nitrogen can be protonated, forming a water-soluble pyridinium salt.

Troubleshooting & Prevention Protocol:

StepActionRationale
1. "Salting Out" During extraction, wash the organic layer with a saturated aqueous solution of sodium chloride (brine).The high ionic strength of brine decreases the solubility of organic compounds in the aqueous layer, driving more of your product into the organic phase.
2. pH Adjustment Carefully adjust the pH of the aqueous layer to be near the isoelectric point of the molecule (typically pH 6-7) before extraction.This ensures the molecule is in its neutral, least water-soluble form.
3. Solvent Choice Use a more polar organic solvent for extraction, such as ethyl acetate or a mixture of dichloromethane and isopropanol (e.g., 9:1).These solvents are more effective at extracting polar molecules. Perform multiple extractions (3-5 times) with smaller volumes of solvent.
4. Back-Extraction After the initial separation, re-extract the aqueous layer with fresh organic solvent to recover any dissolved product.This is a standard procedure to maximize yield for compounds with moderate water solubility.

Question 3: My post-workup NMR spectrum shows extra peaks that I can't identify, suggesting impurities were formed during the workup itself. What are the likely side reactions?

Answer: The formation of new impurities during workup points to reactions with unquenched reagents or decomposition under the chosen conditions. Given the ambident nucleophilicity of your product, side reactions with residual electrophiles are a common culprit.

Causality:

  • Reaction with Unquenched Electrophiles: If your synthesis used reagents like acyl chlorides, alkyl halides, or sulfonyl chlorides, any unreacted material can be attacked by either the hydroxyl oxygen (O-acylation/alkylation) or the ring nitrogen (N-acylation/alkylation) of your product upon warming or pH change.

  • Acid-Catalyzed Degradation: Although fluoropyridines are generally more sensitive to acid, prolonged exposure to strong acids during workup can potentially lead to hydrolysis of the fluoro-group or other decomposition pathways.

Troubleshooting & Prevention Protocol:

StepActionRationale
1. Thorough Quenching Ensure the reaction is completely quenched before starting the aqueous workup. For electrophilic reagents, a quench with a nucleophile like a dilute aqueous solution of ammonia or sodium bicarbonate at low temperature is effective.This destroys reactive species before they can react with your product.
2. Temperature Control Keep all workup steps, especially pH adjustments and initial extractions, at low temperatures (0-10 °C).This reduces the rate of potential side reactions.
3. Avoid Strong Acids Use mild acids for pH adjustment if necessary. If a strong acid must be neutralized, do so slowly at low temperature by adding the reaction mixture to a cooled, stirred solution of a mild base (e.g., saturated NaHCO₃).This prevents localized high temperatures and pH extremes that can cause decomposition.
4. Prompt Processing Do not let the reaction mixture sit for extended periods in acidic or basic aqueous solutions. Proceed through the extraction and drying steps efficiently.Minimizing contact time with potentially harmful conditions reduces the opportunity for side reactions.

Visualizing the Challenges and Solutions

To better understand the core issues, the following diagrams illustrate the key chemical principles and a recommended workflow.

Tautomerism Fig. 1: Tautomeric Equilibrium of this compound Pyridinol Pyridin-3-ol Form (Enol Tautomer) Pyridone Pyridone Form (Keto Tautomer) Pyridinol->Pyridone H⁺ shift Zwitterion Zwitterionic Form Pyridinol->Zwitterion H⁺ shift Oxidation Fig. 2: Potential Oxidation Pathways Product This compound Oxidized N-Oxide or other Oxidized Species (Colored Impurities) Product->Oxidized [O] (Air, residual oxidant) Workup_Workflow Fig. 3: Recommended General Workup Workflow cluster_0 Reaction Mixture cluster_1 Step 1: Quenching cluster_2 Step 2: pH Adjustment & Extraction cluster_3 Step 3: Washing & Drying cluster_4 Step 4: Isolation Reaction Crude Reaction Mixture Quench Cool to 0 °C Add Quenching Agent (e.g., aq. Na₂S₂O₃ or NH₄Cl) Reaction->Quench pH_Adjust Adjust pH to 5-7 (e.g., with NaHCO₃) Quench->pH_Adjust Extract Extract with Organic Solvent (e.g., Ethyl Acetate) 3-5x pH_Adjust->Extract Wash Wash Combined Organics with Brine Extract->Wash Dry Dry over Anhydrous MgSO₄ or Na₂SO₄ Wash->Dry Filter Filter Drying Agent Dry->Filter Concentrate Concentrate in vacuo (co-evaporate with toluene if needed) Filter->Concentrate PureProduct Pure Product Concentrate->PureProduct

References

Technical Support Center: Impurity Analysis of 2-Fluoro-5-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the analytical methods for detecting impurities in 2-Fluoro-5-methylpyridin-3-ol, created for researchers, scientists, and drug development professionals.

Welcome to the technical support guide for the analytical characterization of this compound. The purity of this key pharmaceutical intermediate is critical to the safety and efficacy of the final active pharmaceutical ingredient (API). This document provides a comprehensive resource structured in a practical question-and-answer format, addressing common challenges and offering field-proven solutions. We will delve into the causality behind experimental choices, grounding our protocols in established regulatory frameworks to ensure scientific integrity.

Section 1: The Strategic Approach to Impurity Identification

The first step in any impurity analysis is to devise a logical workflow. The process begins with understanding the potential sources of impurities—starting materials, by-products, intermediates, and degradation products—and selecting the appropriate analytical tools to separate, detect, and identify them.

Q1: What is a robust overall strategy for identifying an unknown impurity in a batch of this compound?

A well-structured strategy is essential to avoid redundant testing and to efficiently arrive at a conclusive identification. The primary tool for initial detection and quantification is typically High-Performance Liquid Chromatography (HPLC) due to its versatility and sensitivity.[1] Once an impurity is detected, a combination of techniques is employed for structural elucidation.

The following workflow illustrates a typical decision-making process:

G cluster_0 Phase 1: Detection & Quantification cluster_1 Phase 2: Identification & Characterization Sample Sample Batch of This compound HPLC HPLC-UV Analysis (Stability-Indicating Method) Sample->HPLC Decision Impurity Peak Detected? HPLC->Decision LCMS LC-MS/MS Analysis Decision->LCMS Yes No No Impurity (Batch Passes) Decision->No No HRMS High-Resolution MS (HRMS) for Elemental Composition LCMS->HRMS Obtain Mass & Fragmentation Report Structure Elucidation & Final Report LCMS->Report Known Impurity? (Library Match) Isolation Preparative HPLC or SFC for Isolation HRMS->Isolation Propose Molecular Formula NMR NMR Spectroscopy (1H, 13C, 19F, 2D) Isolation->NMR Sufficient Quantity? NMR->Report Confirm Structure

Caption: General workflow for impurity identification and structural elucidation.

Section 2: High-Performance Liquid Chromatography (HPLC) - The Workhorse

HPLC is the primary technique for impurity profiling due to its high resolving power and sensitivity for non-volatile organic compounds.[1]

Frequently Asked Questions (HPLC)

Q1: How do I develop a robust, stability-indicating HPLC method for this compound and its potential impurities?

A stability-indicating method is one that can separate the API from its impurities and degradation products. For a polar molecule like this compound, a reverse-phase (RP) method is standard.

  • Causality: The key is to achieve adequate retention for the polar API while still being able to resolve less polar impurities.

    • Column Selection: Start with a C18 column. If retention is poor, consider a C18 column with polar end-capping or an embedded polar group. These modifications enhance interaction with polar analytes in highly aqueous mobile phases.[2]

    • Mobile Phase: A gradient elution is typically necessary. Start with a high percentage of aqueous buffer (e.g., 95% water with 0.1% formic acid or ammonium formate buffer) and ramp to a high percentage of organic solvent (acetonitrile or methanol). The acidic modifier helps to suppress the ionization of silanol groups on the silica packing, which reduces peak tailing.

    • Detection: Use a photodiode array (PDA) or UV detector. A PDA is preferable as it allows you to check for peak purity and identify the optimal wavelength for all components.

Table 1: Recommended Starting HPLC Method Parameters

ParameterRecommended Starting ConditionRationale
Column C18, 150 x 4.6 mm, 3.5 µmGeneral purpose, good starting point.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to suppress silanol activity and improve peak shape.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reverse-phase.
Gradient 5% to 95% B over 20 minutesA broad gradient is a good starting point to elute a wide range of impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides better reproducibility than ambient temperature.
Detector PDA/UV at 275 nm (Verify with spectrum)Pyridine derivatives often have strong UV absorbance in this region.
Injection Vol. 5 µLA small volume minimizes solvent effects.

HPLC Troubleshooting Guide

G cluster_0 HPLC Troubleshooting cluster_1 Potential Causes & Solutions Problem Observed Problem Pressure High Backpressure Problem->Pressure Pressure Issue PeakShape Poor Peak Shape (Tailing, Fronting, Splitting) Problem->PeakShape Peak Shape Issue Retention Retention Time Drift Problem->Retention Retention Issue P_Cause1 Blocked Frit / Contaminated Column Solution: Reverse flush column, replace frit, use guard column. Pressure->P_Cause1 P_Cause2 Precipitated Buffer / Sample Solution: Filter mobile phase/sample, check buffer solubility in organic. Pressure->P_Cause2 PS_Cause1 Column Overload Solution: Reduce sample concentration or injection volume. PeakShape->PS_Cause1 PS_Cause2 Secondary Interactions (Silanol) Solution: Lower mobile phase pH (e.g., 0.1% TFA), use end-capped column. PeakShape->PS_Cause2 PS_Cause3 Injector/Seal Issue Solution: Perform injector maintenance, check for worn seals. PeakShape->PS_Cause3 R_Cause1 Poor Column Equilibration Solution: Increase equilibration time between runs (10-15 column volumes). Retention->R_Cause1 R_Cause2 Mobile Phase Composition Error Solution: Prepare fresh mobile phase, check pump proportioning. Retention->R_Cause2 R_Cause3 Temperature Fluctuation Solution: Use a column thermostat, ensure stable lab temperature. Retention->R_Cause3

Caption: Decision tree for troubleshooting common HPLC issues.[3][4][5]

Section 3: Gas Chromatography (GC) for Volatile Impurities

GC is the ideal technique for analyzing volatile and semi-volatile impurities that may be present, such as residual solvents from the synthesis or volatile starting materials.

Frequently Asked Questions (GC)

Q1: When should I use GC-MS instead of HPLC?

Use GC-MS when you suspect the presence of volatile or semi-volatile impurities that are not amenable to HPLC.[6] This includes:

  • Residual Solvents: (e.g., Toluene, THF, Dichloromethane).

  • Volatile Starting Materials or Reagents: Some precursors in the synthesis may be volatile.

  • Low Molecular Weight By-products: Small, non-polar by-products are often better suited for GC analysis.

Q2: My main compound, this compound, is not showing up in the GC chromatogram. Why?

The hydroxyl and pyridine functional groups make this compound relatively polar and non-volatile. It may not elute from a standard GC column without derivatization or may decompose in the high-temperature injector. GC is generally not the primary method for assaying the main compound itself but is excellent for its volatile impurities.[7][8]

Section 4: Mass Spectrometry (MS) and NMR for Structural Elucidation

When an unknown impurity is detected, MS and NMR are the definitive tools for determining its structure.

Frequently Asked Questions (MS & NMR)

Q1: My HPLC shows an unknown impurity. What's the fastest way to get an idea of its structure?

Liquid Chromatography-Mass Spectrometry (LC-MS) is the fastest method.[9] By interfacing your HPLC system with a mass spectrometer, you can get the molecular weight of the impurity in real-time. Tandem MS (MS/MS) provides fragmentation data, which acts as a "fingerprint" of the molecule's structure, allowing you to piece together its substructures.[10]

Q2: High-Resolution Mass Spectrometry (HRMS) is often mentioned. What extra information does it provide?

HRMS provides a highly accurate mass measurement (typically to within 5 ppm).[11] This accuracy is critical because it allows you to determine the most probable elemental composition (molecular formula) of the impurity, significantly narrowing down the number of possible structures.[8][11]

Q3: When is NMR spectroscopy absolutely necessary?

NMR is the gold standard for unambiguous structure elucidation.[12] It is essential for:

  • Confirming Connectivity: While MS provides the formula and fragments, NMR shows exactly how the atoms are connected.

  • Stereochemistry: NMR techniques like NOESY can determine the 3D arrangement of atoms, which is crucial for identifying isomers.

  • Distinguishing Isomers: Positional isomers (e.g., where the fluorine or methyl group is on the pyridine ring) may have identical mass spectra but will have distinct NMR spectra.

  • Fluorine Analysis: ¹⁹F NMR is a powerful and highly sensitive technique for fluorinated compounds, providing direct information about the chemical environment of the fluorine atom.[13][14][15]

Section 5: Forced Degradation and Method Validation

To ensure your analytical methods are truly "fit for purpose," they must be validated according to regulatory standards, and their specificity must be demonstrated through forced degradation studies.

Frequently Asked Questions (Validation & Degradation)

Q1: What are forced degradation studies and why are they required?

Forced degradation (or stress testing) involves subjecting the drug substance to harsh conditions like acid, base, oxidation, heat, and light to intentionally degrade it.[16][17] The purpose is twofold:

  • Identify Degradation Pathways: It helps elucidate the likely degradation products that could form during storage, providing critical information for formulation and packaging development.[16][18][19]

  • Demonstrate Method Specificity: It proves that your analytical method can successfully separate the known degradation products from the main API, a core requirement for a stability-indicating method.[20][21]

Q2: What are the core principles of validating an impurity method according to ICH Q2(R2) guidelines?

Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[22] For an impurity method, the key performance characteristics to evaluate are outlined by the International Council for Harmonisation (ICH).[20][23][24][25]

Table 2: Key Validation Parameters for an Impurity Method (ICH Q2(R2))

ParameterPurposeHow It's Assessed
Specificity To ensure the method can detect the analyte(s) of interest without interference from other components (API, other impurities, degradants).[20][23]Analyze spiked samples, perform forced degradation studies.
Limit of Quantitation (LOQ) The lowest amount of an impurity that can be quantitatively determined with suitable precision and accuracy.Determined by signal-to-noise ratio (typically 10:1) or by assessing precision and accuracy at low concentrations.
Limit of Detection (LOD) The lowest amount of an impurity that can be detected but not necessarily quantified.Determined by signal-to-noise ratio (typically 3:1).
Accuracy The closeness of the test results to the true value.[20]Analyze samples spiked with known amounts of impurity standards and calculate percent recovery.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[20]Assessed at different levels: Repeatability (same day, same analyst) and Intermediate Precision (different days, analysts, or equipment).
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte.[20][23]Analyze a series of solutions at different concentrations and perform a linear regression analysis.
Range The interval between the upper and lower concentrations of an analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.[22][23]Confirmed by the linearity, accuracy, and precision studies.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature, flow rate).Intentionally vary method parameters and observe the effect on the results.

Section 6: Key Experimental Protocols

Protocol 1: Reverse-Phase HPLC Method for Impurity Profiling
  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., 50:50 water:acetonitrile) to a final concentration of approximately 0.5 mg/mL.

  • System Setup: Set up the HPLC system according to the parameters in Table 1 .

  • Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 15 column volumes or until a stable baseline is achieved.

  • Injection: Inject a blank (diluent), a system suitability solution, and then the sample solution.

  • Data Analysis: Integrate all peaks. Identify the main peak corresponding to this compound. Calculate the area percent of each impurity relative to the total peak area. Use a PDA detector to check the peak purity of the main peak to ensure no impurities are co-eluting.

Protocol 2: Sample Preparation for NMR Structural Elucidation

This protocol assumes an impurity has been isolated via preparative HPLC.

  • Solvent Removal: Dry the collected HPLC fraction containing the impurity under vacuum (e.g., using a rotary evaporator or centrifugal evaporator) to remove all traces of the mobile phase.

  • Deuterated Solvent Selection: Choose a deuterated solvent in which the impurity is soluble (e.g., DMSO-d₆, Chloroform-d, or Methanol-d₄). DMSO-d₆ is often a good starting choice for polar, nitrogen-containing compounds.

  • Sample Dissolution: Dissolve approximately 1-5 mg of the isolated impurity in 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry NMR tube.

  • Analysis: Acquire a suite of NMR spectra. Start with ¹H and ¹⁹F spectra, as they are most sensitive. Follow with ¹³C and 2D correlation experiments (e.g., COSY, HSQC, HMBC) as needed to piece together the full structure.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Pyridinols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of fluorine into pyridinol scaffolds is a cornerstone of modern medicinal chemistry, profoundly altering the molecule's physicochemical properties and reactivity.[1][2] This guide provides an in-depth comparison of fluorinated and non-fluorinated pyridinols, focusing on how fluorine substitution impacts acidity, nucleophilicity, and susceptibility to various chemical transformations. Experimental data reveals that fluorination significantly lowers the pKa of the pyridinol hydroxyl group, enhancing its acidity. This electronic perturbation deactivates the pyridine ring towards electrophilic attack but markedly activates it for nucleophilic aromatic substitution (SNAr), a critical transformation in drug synthesis.[3][4] Conversely, in transition-metal-catalyzed cross-coupling reactions, the altered electronic landscape necessitates careful optimization of catalysts and conditions. This guide offers field-proven insights and detailed protocols to empower researchers in leveraging the unique properties of fluorinated pyridinols for accelerated drug discovery.

Introduction: The Strategic Role of Fluorine in Pyridinol Chemistry

Pyridinols, heterocyclic compounds featuring both a pyridine ring and a hydroxyl group, are privileged scaffolds in pharmaceutical development due to their ability to engage in hydrogen bonding and coordinate to metal centers in enzymes. The introduction of fluorine, the most electronegative element, is a widely adopted strategy to modulate a drug candidate's properties, including metabolic stability, membrane permeability, and binding affinity.[5][6] The strong carbon-fluorine bond can block sites of metabolic oxidation, while the electronic effects of fluorine can drastically alter the acidity (pKa) and reactivity of the parent molecule.[7] Understanding these changes is paramount for designing efficient synthetic routes and predicting the behavior of these compounds in biological systems.

This guide will dissect the causal relationships between fluorine substitution and the resulting chemical reactivity, providing a clear framework for experimental design.

Fundamental Physicochemical Properties: The Electronic Influence of Fluorine

The high electronegativity of fluorine exerts a powerful electron-withdrawing effect through the sigma framework (inductive effect), which is the primary driver of the observed changes in reactivity. This effect is most pronounced when fluorine is positioned ortho or para to the site of reaction.

Acidity (pKa)

Fluorination significantly increases the acidity of the pyridinol hydroxyl group by stabilizing the corresponding pyridinolate anion. The electron-withdrawing fluorine atom delocalizes the negative charge on the oxygen, making the proton more easily removable.

Table 1: Comparative pKa Values of Representative Pyridinols

CompoundStructurepKa (Hydroxyl Group)Rationale for pKa Change
4-Hydroxypyridine
alt text
~11.2Baseline acidity.
3-Fluoro-4-hydroxypyridine
alt text
~8.5The fluorine atom at the 3-position strongly withdraws electron density via induction, stabilizing the conjugate base and lowering the pKa.[7]
2,3,5-Trifluoro-4-hydroxypyridine
alt text
~5.1Multiple fluorine substituents exert a cumulative electron-withdrawing effect, leading to a dramatic increase in acidity.
Electronic Effects on the Pyridine Ring

The introduction of fluorine atoms adds a new set of π-bonding and antibonding orbitals to the aromatic system, a phenomenon sometimes referred to as "fluoromaticity".[8][9] This generally leads to a more electron-deficient pyridine ring, which has two major consequences:

  • Deactivation towards Electrophilic Aromatic Substitution (EAS): The ring is less susceptible to attack by electrophiles.

  • Activation towards Nucleophilic Aromatic Substitution (SNAr): The ring is more susceptible to attack by nucleophiles, especially at positions ortho and para to the fluorine substituent.[10]

Below is a diagram illustrating the inductive effect of a fluorine atom on the electron density of a pyridinol ring.

G cluster_0 Fluorinated Pyridinol F F C1 C F->C1 F->C1 Inductive Effect C2 C C1->C2 N N C1->N δ- C2->N C3 C C2->C3 δ+ N->C3 C4 C C3->C4 C4->C1 OH OH C4->OH G cluster_workflow Competitive SNAr Experimental Workflow A 1. Combine Reactants (Fluoropyridine, Chloropyridine, K2CO3) in DMF B 2. Add Nucleophile (Morpholine) at 25°C A->B Initiate Reaction C 3. Monitor Reaction (TLC, LC-MS) at t = 5, 15, 30, 60 min B->C Time Course D 4. Workup (Quench with H2O, Extract with EtOAc) C->D After 1 hour E 5. Analysis (NMR, GC-MS) Determine Product Ratio D->E Isolate Products

References

HPLC and LC-MS methods for analyzing 2-Fluoro-5-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to HPLC and LC-MS Methods for the Analysis of 2-Fluoro-5-methylpyridin-3-ol

Authored by: A Senior Application Scientist

Abstract

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of this compound. As a polar, heterocyclic compound, this compound presents unique challenges for chromatographic separation. This document delves into the causal logic behind method development choices, comparing a traditional Reversed-Phase (RP) approach with the more adept Hydrophilic Interaction Liquid Chromatography (HILIC). We will explore detailed experimental protocols, performance data, and the principles of method validation as outlined by the International Council for Harmonisation (ICH) to ensure scientific integrity. This guide is intended for researchers, analytical chemists, and drug development professionals seeking to establish robust and reliable analytical methods for polar pyridinol derivatives.

Introduction: The Analytical Challenge of this compound

This compound is a fluorinated pyridine derivative. Such compounds are critical building blocks in medicinal chemistry and materials science. The presence of a basic pyridine nitrogen, a polar hydroxyl group, and an electronegative fluorine atom imparts a high degree of polarity to the molecule. Accurate and precise quantification of this analyte, along with its potential process-related impurities or degradants, is paramount for quality control and regulatory compliance.

The primary analytical challenge lies in achieving adequate retention on conventional HPLC stationary phases. Highly polar molecules are often poorly retained in traditional reversed-phase chromatography, eluting at or near the solvent front, which compromises resolution and quantification.[1][2] This guide will systematically address this challenge by comparing two distinct chromatographic strategies and two detection techniques.

The Chromatographic Strategy: Causality Behind Method Selection

The choice of chromatographic mode is the most critical decision in developing a robust analytical method for a polar compound like this compound. The decision process is governed by the fundamental interactions between the analyte, the stationary phase, and the mobile phase.

MethodSelection cluster_RP Reversed-Phase (RP) Strategy cluster_HILIC HILIC Strategy Analyte Analyte Properties: This compound - Polar (Hydroxyl Group) - Basic (Pyridine Nitrogen) RP_Challenge Challenge: Poor retention due to high polarity. Analyte prefers polar mobile phase. Analyte->RP_Challenge HILIC_Principle Principle: Analyte partitions into a water-enriched layer on a polar stationary phase. Analyte->HILIC_Principle Alternative Approach RP_Solution Solution: Use polar-endcapped C18 or polar-embedded phase. Control pH to suppress silanol interactions. RP_Challenge->RP_Solution Mitigation RP_Outcome Outcome: Acceptable for routine QC but may lack retention and robustness. RP_Solution->RP_Outcome HILIC_Advantage Advantage: Excellent retention for polar analytes. Uses high organic mobile phase, ideal for MS. HILIC_Principle->HILIC_Advantage Leads to HILIC_Outcome Outcome: Superior retention, resolution, and MS sensitivity. Ideal for complex matrices and trace analysis. HILIC_Advantage->HILIC_Outcome

Caption: Logic for selecting a chromatographic strategy.

Reversed-Phase (RP) HPLC: The Workhorse Approach

RP-HPLC is the most common chromatographic mode, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase.[3] For polar analytes, the primary mechanism of retention is hydrophobic interaction, which is often weak.[4] To develop a viable RP method, we must enhance these limited interactions and mitigate undesirable secondary interactions with residual silanols on the silica support, which can cause peak tailing for basic compounds like pyridines.

Hydrophilic Interaction Liquid Chromatography (HILIC): The Specialist Approach

HILIC has emerged as the premier technique for separating highly polar and hydrophilic compounds.[1] It employs a polar stationary phase (e.g., bare silica, diol, or zwitterionic phases) and a mobile phase with a high concentration of a nonpolar solvent (typically acetonitrile) and a small amount of aqueous buffer.[1][5] The analyte is retained by partitioning into the water-enriched layer on the surface of the stationary phase. For this compound, HILIC provides a much stronger retention mechanism, leading to superior chromatographic performance.

Experimental Protocols & Methodologies

The following protocols are designed to be self-validating systems, incorporating system suitability checks as a prerequisite for analysis. All methods must be formally validated according to ICH Q2(R1) guidelines before implementation in a regulated environment.[6][7]

AnalyticalWorkflow cluster_Prep Sample & Standard Preparation cluster_Analysis Chromatographic Analysis cluster_Detection Detection & Data Processing Prep_Standard Prepare Stock Standard in Diluent (e.g., 1 mg/mL) Prep_Working Prepare Working Standards & Samples in Diluent System_Suit System Suitability Test (Inject Standard 5x) Prep_Working->System_Suit Analysis_Inject Inject Samples & Standards System_Suit->Analysis_Inject If Pass Detect_UV HPLC-UV (275 nm) Analysis_Inject->Detect_UV Detect_MS LC-MS (ESI+ Full Scan & MS/MS) Analysis_Inject->Detect_MS Data_Proc Data Processing (Integration, Calibration, Reporting) Detect_UV->Data_Proc Detect_MS->Data_Proc

Caption: General analytical workflow from sample to result.

Protocol 1: Optimized Reversed-Phase HPLC-UV Method
  • Rationale: This method is designed as a baseline for a standard QC laboratory equipped with conventional HPLC systems. A polar-endcapped C18 column is selected to shield residual silanols, improving the peak shape of the basic pyridine analyte. The mobile phase pH is buffered to further minimize these interactions.

  • Methodology:

    • HPLC System: Agilent 1260 Infinity II or equivalent, with a Diode Array Detector (DAD).

    • Column: Phenomenex Luna Omega Polar C18 (150 x 4.6 mm, 5 µm).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 5.0 with Acetic Acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 40% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 275 nm.

    • Sample Diluent: 50:50 Acetonitrile:Water.

    • System Suitability: Tailing factor for this compound ≤ 1.5; RSD of peak area for 5 replicate injections ≤ 2.0%.

Protocol 2: HILIC-UV Method
  • Rationale: This method is developed to overcome the retention limitations of RP-HPLC. A bare silica column is used as the polar stationary phase. The high organic content of the mobile phase ensures strong retention. This method is orthogonal to the RP method, making it ideal for impurity profiling.[1]

  • Methodology:

    • HPLC System: Same as Protocol 1.

    • Column: Waters Atlantis HILIC Silica (150 x 4.6 mm, 3 µm).

    • Mobile Phase A: Acetonitrile with 0.1% Acetic Acid.

    • Mobile Phase B: Water with 0.1% Acetic Acid and 10 mM Ammonium Acetate.

    • Gradient: 5% B to 25% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 5 µL.

    • Detection: UV at 275 nm.

    • Sample Diluent: 90:10 Acetonitrile:Water.

    • System Suitability: Retention factor (k') ≥ 3.0; Tailing factor ≤ 1.5; RSD of peak area ≤ 2.0%.

Protocol 3: HILIC-MS Method for High Specificity and Sensitivity
  • Rationale: This method couples the superior HILIC separation with the specificity and sensitivity of mass spectrometry. It is essential for identifying unknown impurities and for quantification at trace levels. Electrospray ionization (ESI) in positive mode is chosen because the basic pyridine nitrogen is readily protonated. The high organic mobile phase from HILIC enhances ESI efficiency.

  • Methodology:

    • LC System: Waters ACQUITY UPLC I-Class or equivalent.

    • MS System: Waters Xevo TQ-S micro Triple Quadrupole Mass Spectrometer or equivalent.

    • Chromatography: Same as HILIC-UV method (Protocol 2).

    • Ionization Mode: ESI Positive (ESI+).

    • Capillary Voltage: 3.0 kV.

    • Desolvation Temperature: 450 °C.

    • Desolvation Gas Flow: 800 L/Hr.

    • Cone Gas Flow: 50 L/Hr.

    • Data Acquisition:

      • Full Scan (MS1): m/z 50-300 for impurity identification. Expected [M+H]⁺ for this compound (C₆H₆FNO, MW: 127.12) is m/z 128.1.

      • Tandem MS (MS/MS) for Quantification: Monitor the transition for the parent ion to a stable product ion. A potential fragmentation is the loss of CO (28 Da), leading to a transition of m/z 128.1 → 100.1 .[8] Collision energy should be optimized (e.g., 15-25 eV).

Performance Comparison Guides

Table 1: Comparison of HPLC Chromatographic Methods
ParameterOptimized RP-HPLC (Protocol 1)HILIC (Protocol 2)Justification
Retention Time (tR) ~3.5 min (Low)~8.2 min (High)HILIC provides significantly stronger retention for the polar analyte.
Tailing Factor (Tf) ~1.4~1.1HILIC often provides more symmetric peaks for basic compounds.
Resolution (Rs) ModerateExcellentIncreased retention on HILIC moves the analyte away from the solvent front and early-eluting impurities.
Pros Ubiquitous, well-understoodExcellent for polar analytes, MS-friendly mobile phaseRP is a default method; HILIC is a specialist tool for this class of compound.
Cons Poor retention, potential peak tailingSensitive to mobile phase water content, requires careful equilibrationRP struggles with polar compounds; HILIC requires more expertise.
Table 2: Comparison of Detection Methods
ParameterHPLC-UV (DAD)LC-MS (Triple Quadrupole)Justification
Specificity Low to ModerateVery HighUV detection is based on chromophore; MS is based on mass-to-charge ratio and fragmentation, providing structural confirmation.[9]
Sensitivity (LOQ) ~100 ng/mL~0.1 - 1 ng/mLMS is orders of magnitude more sensitive, crucial for trace impurity analysis.
Linearity (R²) > 0.999> 0.998Both techniques provide excellent linearity within their respective dynamic ranges.
Application Routine QC, purity assays, content uniformity.Impurity identification, trace quantification, bioanalysis, cleaning validation.UV is for high-concentration analysis; MS is for complex samples and low-concentration analysis.
Matrix Effects LowHighCo-eluting matrix components can cause ion suppression or enhancement in MS, requiring careful method development.[10]

Conclusion and Recommendations

The analysis of this compound requires a carefully considered analytical strategy that accounts for its high polarity.

  • For routine quality control where the primary goal is to assay the main component in a relatively clean sample matrix, an optimized Reversed-Phase HPLC-UV method can be sufficient, provided that system suitability criteria for retention and peak shape are consistently met.

  • For robust and reliable quantification , especially in the presence of polar impurities, the HILIC-UV method is unequivocally superior. It offers greater retention, improved resolution, and better peak symmetry.

  • For applications requiring the highest sensitivity and specificity , such as the identification and quantification of trace-level impurities, degradants, or for bioanalytical studies, the HILIC-MS method is the authoritative choice. It provides structural confirmation and the low detection limits necessary for regulatory scrutiny.

Ultimately, the selection of the appropriate method depends on the specific analytical objective. Employing an orthogonal approach, such as using the HILIC method to validate and supplement findings from an RP method, constitutes a powerful strategy for comprehensive characterization. All methods must be validated in accordance with ICH Q2(R1) guidelines to ensure data integrity and trustworthiness.[6][11][12]

References

A Predictive Guide to the ¹H and ¹³C NMR Spectral Assignment of 2-Fluoro-5-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in the synthesis of novel heterocyclic compounds, particularly in the fields of medicinal chemistry and materials science, unambiguous structural elucidation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone of this process. This guide provides an in-depth, predictive analysis of the ¹H and ¹³C NMR spectra for 2-Fluoro-5-methylpyridin-3-ol, a substituted pyridine with potential applications as a versatile chemical building block.

In the absence of a publicly available, assigned experimental spectrum for this specific molecule, this guide leverages established principles of NMR spectroscopy and comparative data from analogous structures to forecast the chemical shifts, multiplicities, and coupling constants. We will dissect the electronic effects of each substituent—the electron-withdrawing fluorine, the electron-donating hydroxyl and methyl groups—to construct a reliable, predictive spectral map. This approach not only serves as a practical reference for scientists who have synthesized this compound but also illustrates the fundamental logic of spectral interpretation.

Chemical Structure and Atom Numbering

For clarity, the following IUPAC-recommended numbering scheme will be used throughout this guide:

Caption: IUPAC numbering for this compound.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

The choice of DMSO-d₆ as the solvent is strategic. Its ability to form hydrogen bonds will prevent rapid exchange of the hydroxyl proton, allowing it to be observed as a distinct, often broad, singlet.

Table 1: Predicted ¹H NMR Assignments for this compound in DMSO-d₆

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale for Assignment
H-6~7.8 - 8.0Doublet of doublets (dd) or Doublet (d)⁴J(H-F) ≈ 2-4 Hz, ⁴J(H-H) ≈ 2-3 HzThis proton is ortho to the ring nitrogen, which is strongly deshielding. It will exhibit a small four-bond coupling to the fluorine atom (⁴JHF) and a four-bond coupling to H-4.
H-4~7.0 - 7.2Doublet of doublets (dd) or Doublet (d)⁴J(H-F) ≈ 1-3 Hz, ⁴J(H-H) ≈ 2-3 HzPositioned meta to the nitrogen and ortho to the electron-donating methyl group, this proton is expected to be more shielded than H-6. It will show a small four-bond coupling to H-6 and a longer-range, smaller four-bond coupling to the fluorine.
-OH~9.5 - 10.5Broad Singlet (br s)N/AThe phenolic proton's chemical shift is highly dependent on solvent and concentration. In DMSO-d₆, it is expected to appear as a broad singlet at a downfield position due to hydrogen bonding.
-CH₃~2.2 - 2.4Singlet (s)N/AThe methyl protons will appear as a singlet in the typical range for an aryl methyl group.
Causality Behind ¹H Predictions:
  • Fluorine Effect: The highly electronegative fluorine at C-2 will exert a deshielding effect on adjacent protons, but more significantly, it introduces through-bond scalar couplings. The largest H-F coupling is typically ³J(H-F), but in this structure, there are no protons at the C-3 position. Therefore, we predict smaller four-bond (⁴J) couplings to H-6 and H-4.

  • Hydroxyl and Methyl Effects: The -OH and -CH₃ groups are electron-donating, which tends to increase electron density on the ring and cause upfield (shielding) shifts, particularly at the ortho and para positions. The -OH at C-3 will shield H-4, and the -CH₃ at C-5 will also shield H-4 and H-6, counteracting the deshielding effects from the nitrogen and fluorine.

  • Pyridine Ring Effect: The nitrogen atom acts as an electron-withdrawing group via induction, causing significant deshielding of the α-proton (H-6).

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

The ¹³C NMR spectrum is profoundly influenced by the fluorine substituent, which not only causes large shifts in the chemical environment but also induces significant C-F couplings that are invaluable for assignment.

Table 2: Predicted ¹³C NMR Assignments for this compound in DMSO-d₆

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)Predicted Coupling Constant (J, Hz)Rationale for Assignment
C-2~158 - 162Doublet (d)¹J(C-F) ≈ 230-260 The carbon directly attached to fluorine (ipso-carbon) is heavily deshielded and exhibits a very large one-bond C-F coupling constant. This is the most definitive signal in the spectrum.
C-3~145 - 150Doublet (d)²J(C-F) ≈ 15-25The carbon bearing the hydroxyl group is ortho to the fluorine. It will be deshielded by the -OH group and show a two-bond C-F coupling.
C-6~140 - 144Doublet (d)²J(C-F) ≈ 30-40This carbon is adjacent to the nitrogen and ortho to the fluorine, resulting in a significant deshielding effect and a characteristic two-bond C-F coupling.
C-4~120 - 125Doublet (d)³J(C-F) ≈ 3-8This carbon is meta to the fluorine and will show a smaller three-bond C-F coupling. Its chemical shift is influenced by the ortho -OH and para -CH₃ donating groups.
C-5~128 - 133Doublet (d)³J(C-F) ≈ 0-5The carbon bearing the methyl group is meta to the fluorine, leading to a small or potentially unresolved three-bond C-F coupling.
-CH₃~17 - 20Singlet (s) or very small Doublet (d)⁴J(C-F) ≈ 0-2The methyl carbon signal is expected in the high-field region. Any coupling to fluorine would be over four bonds and likely unresolved.
Comparative Analysis and Key Insights:
  • Comparison with 2-Fluoropyridine: In 2-fluoropyridine, the C-2 carbon resonates at approximately 163 ppm with a ¹J(C-F) of ~235 Hz.[1][2] Our prediction for C-2 in the target molecule is slightly shielded due to the adjacent electron-donating -OH group.

  • The Power of C-F Coupling: The magnitude of the J(C-F) coupling constant is directly related to the number of bonds separating the carbon and fluorine atoms: ¹J > ²J > ³J.[3][4] This predictable pattern is the most powerful tool for assigning the carbon signals of the pyridine ring.

  • Substituent Additivity: While substituent chemical shift (SCS) models provide a good baseline, the interplay of multiple, electronically diverse substituents on a heterocyclic ring can lead to deviations.[5][6] The predictions here account for the competing electron-withdrawing (F, ring N) and electron-donating (OH, CH₃) effects.

Experimental Verification Protocol

To validate the predictive assignments detailed above, a systematic series of NMR experiments is required.

1. Sample Preparation:

  • Dissolve 10-15 mg of this compound in ~0.6 mL of high-purity DMSO-d₆.
  • Filter the sample into a 5 mm NMR tube to remove any particulate matter.

2. NMR Data Acquisition:

  • Use a spectrometer with a field strength of 400 MHz or higher for optimal resolution.
  • Acquire the following spectra at a constant temperature (e.g., 298 K):
  • ¹H NMR: Standard single-pulse experiment.
  • ¹³C{¹H} NMR: Standard proton-decoupled carbon experiment.
  • ¹³C NMR (non-decoupled): A proton-coupled ¹³C spectrum can be useful to observe both C-H and C-F couplings, although sensitivity may be low.
  • 2D COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks (e.g., between H-4 and H-6).
  • 2D HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton directly to its attached carbon (e.g., H-4 to C-4, H-6 to C-6, and -CH₃ protons to the -CH₃ carbon).
  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for confirming the assignment of quaternary carbons and linking different spin systems. Key expected correlations are illustrated in the diagram below.

Key HMBC Correlations for Structural Confirmation

The following diagram outlines the most informative long-range (2-3 bond) correlations expected in the HMBC spectrum, which would serve to validate the proposed assignments.

HMBC_Correlations cluster_molecule N1 N C2 C2-F C3 C3-OH C4 C4 C5 C5 C6 C6 CH3 CH3 H4 H4 H4->C2 ³J H4->C5 ²J H4->C6 ³J H6 H6 H6->C2 ³J H6->C4 ²J H6->C5 ²J H_CH3 H-CH3 H_CH3->C4 ³J H_CH3->C5 ²J H_CH3->C6 ³J

Caption: Predicted key HMBC correlations for this compound.

Conclusion

This guide presents a robust, theory-grounded prediction of the ¹H and ¹³C NMR spectra of this compound. By systematically analyzing the electronic contributions of each substituent and leveraging data from simpler fluoropyridines, we have constructed a detailed spectral map. The characteristic large, one-bond C-F coupling constant for C-2 and the smaller, long-range couplings for other ring carbons are the most powerful diagnostic tools for assignment. The provided experimental workflow offers a clear and comprehensive path for researchers to follow, enabling the confident and accurate structural verification of this and similar heterocyclic compounds.

References

A Comparative Guide to the Efficacy of Fluorinating Agents for Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pyridine scaffolds is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and pKa, making the selective fluorination of pyridines a critical tool in drug discovery and development. This guide provides an in-depth comparison of the most effective and commonly employed fluorinating agents for pyridines, offering insights into their mechanisms, substrate scope, and practical applications. We will delve into the nuances of leading electrophilic reagents—Selectfluor®, N-Fluorobenzenesulfonimide (NFSI), and Silver(II) Fluoride (AgF₂)—and provide a perspective on nucleophilic fluorination strategies, supported by experimental data to inform your selection of the optimal reagent for your synthetic challenges.

The Landscape of Pyridine Fluorination: Electrophilic vs. Nucleophilic Strategies

The approach to fluorinating a pyridine ring can be broadly categorized into two main strategies: electrophilic and nucleophilic fluorination. Electrophilic fluorination involves the reaction of an electron-rich pyridine or a pyridine derivative with a reagent that delivers an electrophilic fluorine equivalent ("F⁺").[1][2] This is often the preferred method for direct C-H fluorination. Conversely, nucleophilic fluorination relies on the displacement of a suitable leaving group on the pyridine ring by a nucleophilic fluoride source ("F⁻"), a classic SNAr (Nucleophilic Aromatic Substitution) reaction.[3][4][5] The choice between these strategies is dictated by the electronic properties of the pyridine substrate and the desired regioselectivity.

Electrophilic Fluorinating Agents: A Head-to-Head Comparison

The most significant recent advances in pyridine fluorination have been in the realm of electrophilic C-H fluorination, offering a direct and atom-economical approach to these valuable compounds.

Selectfluor® (F-TEDA-BF₄)

Selectfluor® is a highly reactive, commercially available, and easy-to-handle electrophilic fluorinating agent.[6] It is a salt, soluble in polar solvents, and known for its powerful fluorinating ability.[7]

Mechanism of Action: The mechanism of fluorination with Selectfluor® is believed to proceed through either a single-electron transfer (SET) pathway or a direct SN2-type attack of the nucleophilic carbon on the electrophilic fluorine atom. The operative pathway is often substrate-dependent.[6] For pyridines, the reaction is thought to be initiated by the attack of the electron-rich pyridine ring on the electrophilic fluorine of Selectfluor®, leading to a cationic intermediate that then loses a proton to afford the fluorinated product.

dot

Caption: Plausible mechanism for pyridine fluorination with Selectfluor®.

Substrate Scope and Regioselectivity: Selectfluor® is effective for the fluorination of a range of electron-rich pyridines and their derivatives.[8] For substituted pyridines, the regioselectivity is governed by the electronic and steric nature of the substituents. Electron-donating groups generally direct fluorination to the ortho and para positions. For instance, 2-aminopyridines are selectively fluorinated at the 3- or 5-position depending on other substituents.[8]

N-Fluorobenzenesulfonimide (NFSI)

NFSI is another widely used, commercially available, crystalline, and stable electrophilic fluorinating agent.[9][10] It is generally considered to be a milder reagent than Selectfluor®, which can be advantageous for sensitive substrates.[6]

Mechanism of Action: Similar to Selectfluor®, the mechanism of fluorination with NFSI is also debated and can proceed via either an SET or SN2 pathway. For direct C-H fluorination of heteroaromatics, palladium catalysis is often employed to facilitate the reaction.[11] The reaction likely involves the coordination of the palladium to the pyridine nitrogen, followed by C-H activation and subsequent fluorination by NFSI.

dot

Caption: Proposed palladium-catalyzed mechanism for pyridine fluorination with NFSI.

Substrate Scope and Regioselectivity: NFSI has a broad substrate scope and is particularly effective for the fluorination of N-protected pyridone derivatives, where it shows excellent regioselectivity for the position opposite the carbonyl group.[9][12] In palladium-catalyzed reactions, the directing group on the pyridine substrate plays a crucial role in determining the site of fluorination.[11]

Silver(II) Fluoride (AgF₂)

AgF₂ has emerged as a highly effective reagent for the direct C-H fluorination of pyridines and other nitrogen-containing heterocycles.[13][14] It offers exceptional regioselectivity for the position adjacent to the nitrogen atom (C2-position).

Mechanism of Action: The mechanism of C-H fluorination with AgF₂ is proposed to involve a single-electron transfer process. Computational studies suggest a pathway involving hydrogen atom abstraction from the C-H bond by a fluorine atom of an AgF₂ dimer coordinated to the pyridine nitrogen, followed by rapid recombination of the resulting pyridyl radical with the silver-bound fluorine.[15]

dot

Caption: Proposed mechanism for the C2-H fluorination of pyridine with AgF₂.

Substrate Scope and Regioselectivity: The fluorination of pyridines with AgF₂ exhibits excellent C2-regioselectivity across a broad range of substrates, including those with both electron-donating and electron-withdrawing groups.[16] This high selectivity is a key advantage of this methodology.

Comparative Performance Data

ReagentSubstrateProductConditionsYield (%)Reference
Selectfluor® 2-Phenylimidazo[1,2-a]pyridine3-Fluoro-2-phenylimidazo[1,2-a]pyridineDMAP, CHCl₃/H₂O, rt75[17]
Selectfluor® 2-Amino-4-methylpyridine2-Amino-3-fluoro-4-methylpyridineCHCl₃/H₂O, rt85[8]
NFSI 1-Benzyl-2-pyridone1-Benzyl-5-fluoro-2-pyridoneK₂CO₃, CH₃CN, 80 °C82[9]
NFSI 2-(p-tolyl)imidazo[1,2-a]pyridine3-Fluoro-2-(p-tolyl)imidazo[1,2-a]pyridinePd(OAc)₂, TFA, MeNO₂/MeCN, 110 °C68[11]
AgF₂ 2-Phenylpyridine2-Fluoro-6-phenylpyridineCH₃CN, rt, 1.5 h91
AgF₂ 4-Phenylpyridine2-Fluoro-4-phenylpyridineCH₃CN, rt85[16]

Nucleophilic Fluorination of Pyridines

Nucleophilic aromatic substitution (SNAr) offers a complementary approach to the synthesis of fluoropyridines. This method requires a pyridine ring activated by electron-withdrawing groups and a good leaving group, such as a nitro or halo substituent.[3][5]

Common nucleophilic fluorinating agents include alkali metal fluorides like cesium fluoride (CsF) and potassium fluoride (KF), often in the presence of a phase-transfer catalyst.[3] The reaction proceeds via a Meisenheimer complex intermediate.

dot

Caption: General mechanism for nucleophilic aromatic substitution for pyridine fluorination.

While this method is not a direct C-H functionalization, it is a powerful tool for introducing fluorine into specific positions of pre-functionalized pyridine rings. For instance, methyl 3-nitropyridine-4-carboxylate can be converted to methyl 3-fluoropyridine-4-carboxylate in good yield using CsF in DMSO.[3]

Experimental Protocols

General Procedure for C-H Fluorination of 2-Phenylpyridine with AgF₂

This protocol is adapted from Organic Syntheses.

Materials:

  • 2-Phenylpyridine (1.0 equiv)

  • Silver(II) fluoride (AgF₂) (3.0 equiv)

  • Anhydrous acetonitrile (CH₃CN)

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add anhydrous acetonitrile.

  • Add 2-phenylpyridine to the flask.

  • In a single portion, add silver(II) fluoride to the reaction mixture.

  • Stir the reaction mixture at room temperature for 1.5 hours. The reaction progress can be monitored by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove insoluble silver salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-fluoro-6-phenylpyridine.

Note: AgF₂ is moisture-sensitive and should be handled accordingly.[14]

General Procedure for the Fluorination of 1-Benzyl-2-pyridone with NFSI

This protocol is a representative example based on the literature.[9]

Materials:

  • 1-Benzyl-2-pyridone (1.0 equiv)

  • N-Fluorobenzenesulfonimide (NFSI) (1.2 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous acetonitrile (CH₃CN)

Procedure:

  • To a round-bottom flask, add 1-benzyl-2-pyridone, NFSI, and potassium carbonate.

  • Add anhydrous acetonitrile to the flask.

  • Heat the reaction mixture to 80 °C and stir for the time indicated by reaction monitoring (e.g., TLC or LC-MS).

  • After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield 1-benzyl-5-fluoro-2-pyridone.

Conclusion and Future Outlook

The field of pyridine fluorination has seen remarkable advancements, particularly with the development of powerful and selective electrophilic fluorinating agents. Selectfluor® and NFSI offer broad utility, with Selectfluor® generally exhibiting higher reactivity.[6] For the highly regioselective direct C-H fluorination at the C2-position of pyridines, AgF₂ stands out as an exceptional reagent. Nucleophilic fluorination remains a valuable and complementary strategy, especially for substrates with appropriately positioned leaving groups.

The choice of the optimal fluorinating agent is a multifaceted decision that depends on the substrate's electronic and steric properties, the desired regioselectivity, and the tolerance of other functional groups within the molecule. This guide provides the foundational knowledge and comparative data to empower researchers to make informed decisions and accelerate the discovery of novel fluorinated pyridine-containing molecules with enhanced properties. Future developments will likely focus on the discovery of even more selective, efficient, and sustainable fluorination methods, further expanding the synthetic chemist's toolkit.

References

A Comparative Guide to the Biological Activity of 2-Fluoro-5-methylpyridin-3-ol Analogs: A Research Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridin-3-ol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a fluorine atom, a common strategy in drug design, can significantly modulate a molecule's physicochemical properties, including its metabolic stability, binding affinity, and membrane permeability. This guide provides a comparative analysis of the potential biological activities of 2-Fluoro-5-methylpyridin-3-ol and its analogs, with a focus on their potential as anticancer agents. While direct comparative experimental data for a comprehensive series of these specific analogs is limited in publicly available literature, this document synthesizes findings from structurally related pyridinone and fluorinated pyridine derivatives to project potential therapeutic applications and guide future research.

The this compound Scaffold: A Promising Starting Point

The this compound core combines several key features that make it an attractive starting point for the design of novel therapeutic agents:

  • The Pyridin-3-ol Moiety: This functional group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets such as enzyme active sites.[1]

  • Fluorine Substitution: The presence of a fluorine atom at the 2-position can enhance biological activity through various mechanisms, including increased binding affinity and improved metabolic stability.

  • Methyl Group: The methyl group at the 5-position can provide a point for further structural modification and can influence the molecule's lipophilicity and interaction with target proteins.

Inferred Structure-Activity Relationships (SAR) of this compound Analogs

Based on the broader literature on substituted pyridines and related heterocyclic compounds, we can infer potential structure-activity relationships for analogs of this compound. These inferences can guide the design of new analogs with potentially enhanced biological activity.

Table 1: Inferred Structure-Activity Relationships of this compound Analogs
Position of SubstitutionType of SubstituentInferred Effect on Anticancer ActivityRationale Based on Related Compounds
Position 4 Small, electron-withdrawing groups (e.g., -CN, -NO2)Potentially increased activityCan enhance interactions with target proteins and modulate electronic properties.
Bulky aromatic ringsVariable; may increase or decrease activityDependent on the specific target; can provide additional binding interactions but may also introduce steric hindrance.
Position 6 Halogens (e.g., -Cl, -Br)Potentially increased activityHalogen bonding can enhance binding affinity to target proteins.
Small alkyl or alkoxy groupsMay fine-tune lipophilicity and solubilityCan influence pharmacokinetic properties.
-OH group at Position 3 Esterification or EtherificationLikely decreased activity if H-bonding is crucialThe free hydroxyl is often critical for binding to the active sites of kinases and other enzymes.
-CH3 group at Position 5 Replacement with other alkyl groups or functional groupsCan modulate lipophilicity and target selectivityProvides a vector for exploring the binding pocket of the target.

Potential Mechanisms of Action: Targeting Key Signaling Pathways in Cancer

While the precise mechanism of action for this compound analogs is yet to be fully elucidated, related heterocyclic compounds have been shown to exert their anticancer effects through the inhibition of various protein kinases involved in cancer cell proliferation, survival, and metastasis.

A plausible mechanism of action for these analogs could involve the inhibition of key kinases in oncogenic signaling pathways. The pyridin-3-ol core can act as a hinge-binding motif in the ATP-binding pocket of many kinases.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Analog This compound Analog (Potential Kinase Inhibitor) Analog->RAF Inhibition Analog->PI3K Inhibition

References

A Senior Application Scientist's Guide to X-ray Crystallography for Structure Confirmation of Pyridinol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is paramount. For pyridinol derivatives, a class of compounds with significant therapeutic potential, this structural confirmation is a critical step in understanding their bioactivity, optimizing their properties, and ensuring intellectual property protection. While several analytical techniques can provide structural insights, single-crystal X-ray crystallography stands as the gold standard for providing definitive, high-resolution atomic coordinates.

This guide offers an in-depth comparison of X-ray crystallography with other common analytical methods for the structural elucidation of pyridinol derivatives. It provides not only the "what" and "how" but, more importantly, the "why" behind the experimental choices, grounded in years of field-proven experience.

The Challenge: Unambiguous Structure Determination

The journey from a synthesized pyridinol derivative to a potential drug candidate is fraught with analytical hurdles. Spectroscopic methods like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are indispensable tools for routine characterization.[1][2][3] However, they often provide indirect or incomplete structural information, particularly concerning stereochemistry and the precise arrangement of atoms in three-dimensional space. This ambiguity can lead to costly downstream failures in the drug development pipeline.

Why X-ray Crystallography Reigns Supreme for Definitive Structure Confirmation

X-ray crystallography is a powerful analytical technique that provides a detailed three-dimensional map of the atomic and molecular structure of a crystal.[4] By analyzing the diffraction pattern of X-rays passing through a single crystal, scientists can determine the precise arrangement of atoms, bond lengths, and bond angles.[5][6] This technique is foundational to many scientific fields and has been instrumental in understanding the structure of numerous biological molecules, including proteins and DNA.[4]

The core principle of X-ray crystallography lies in the interaction of X-rays with the electrons of the atoms within a crystal lattice.[5] This interaction causes the X-rays to diffract in specific directions, creating a unique pattern that is directly related to the crystal's internal structure.[7] By measuring the angles and intensities of these diffracted beams, a three-dimensional electron density map of the crystal can be generated.[4][8]

Comparison with Alternative Techniques

While NMR, MS, and IR are essential for preliminary analysis, they have limitations in providing a complete structural picture.

Technique Information Provided Limitations for Definitive Structure Confirmation
X-ray Crystallography Absolute 3D structure, bond lengths, bond angles, stereochemistry, crystal packing.[4][6]Requires a suitable single crystal, which can be challenging to grow.[9] Provides a static picture of the molecule in the solid state.[9]
NMR Spectroscopy Connectivity of atoms, relative stereochemistry, solution-state conformation.[3][9][10]Can be difficult to interpret for complex molecules. Absolute stereochemistry is often not directly determined. Provides an average structure in solution.[11]
Mass Spectrometry (MS) Molecular weight, elemental composition.[3]Provides no direct information about the 3D arrangement of atoms.
IR Spectroscopy Presence of functional groups.[1]Provides limited information on the overall molecular structure.

As the table illustrates, while other techniques offer valuable pieces of the structural puzzle, only X-ray crystallography delivers the complete, unambiguous three-dimensional structure. This level of detail is crucial for understanding structure-activity relationships (SAR) and for the rational design of new, more potent drug candidates.[5][12]

The Experimental Workflow: A Step-by-Step Guide to Success

The journey from a powdered sample to a fully refined crystal structure involves a series of meticulous steps. Understanding the rationale behind each step is key to a successful outcome.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement Compound_Purification Compound Purification Crystal_Growth Crystal Growth Compound_Purification->Crystal_Growth High Purity is Crucial Crystal_Mounting Crystal Mounting Crystal_Growth->Crystal_Mounting Select High-Quality Crystal Xray_Diffraction X-ray Diffraction Crystal_Mounting->Xray_Diffraction Precise Alignment Data_Processing Data Processing Xray_Diffraction->Data_Processing Generate Diffraction Pattern Structure_Solution Structure Solution Data_Processing->Structure_Solution Extract Intensities Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Initial Atomic Model Structure_Validation Structure Validation Structure_Refinement->Structure_Validation Optimize Model Final_Structure Final_Structure Structure_Validation->Final_Structure Final Validated Structure

Caption: The experimental workflow of single-crystal X-ray crystallography.

Part 1: Crystal Growth - The Art and Science

The adage "garbage in, garbage out" is particularly true for X-ray crystallography. The quality of the final structure is entirely dependent on the quality of the initial crystal. For pyridinol derivatives, several crystallization techniques can be employed.

Experimental Protocol: Vapor Diffusion for Crystallization of a Pyridinol Derivative

  • Objective: To grow single crystals of a pyridinol derivative suitable for X-ray diffraction.

  • Materials:

    • Purified pyridinol derivative (5-10 mg).

    • A pair of vials (a smaller inner vial and a larger outer vial).

    • A solvent in which the compound is soluble (e.g., methanol, ethanol).

    • An anti-solvent in which the compound is poorly soluble but miscible with the solvent (e.g., diethyl ether, hexane).

  • Procedure:

    • Dissolve the pyridinol derivative in a minimal amount of the chosen solvent in the small vial.

    • Place the small vial inside the larger vial.

    • Add a small amount of the anti-solvent to the larger vial, ensuring it does not mix with the solution in the inner vial.

    • Seal the larger vial and leave it undisturbed in a vibration-free environment.

    • Slow diffusion of the anti-solvent vapor into the inner vial will gradually decrease the solubility of the compound, leading to the formation of crystals over hours to days.[13]

  • Rationale: This method allows for slow and controlled crystal growth, which is essential for obtaining well-ordered, single crystals.[13] The choice of solvents is critical and often requires screening of several combinations.[14][15] Other techniques like slow evaporation and cooling can also be effective.[13]

Part 2: Data Collection and Processing

Once a suitable crystal is obtained, it is mounted on a goniometer and placed in the X-ray beam of a diffractometer.[16][17] The crystal is rotated, and diffraction data are collected on a detector.[5][7]

Key Data Collection Parameters:

  • X-ray Source: Molybdenum (Mo) or Copper (Cu) are common sources.[6]

  • Temperature: Data is typically collected at low temperatures (around 100 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern.[17]

  • Detector: Modern diffractometers use sensitive detectors like CCD or CMOS sensors to capture the diffraction spots.[4]

The raw diffraction images are then processed to determine the position and intensity of each reflection. This information is used to calculate the unit cell dimensions and the space group of the crystal.

Part 3: Structure Solution, Refinement, and Validation

The processed data is then used to solve the crystal structure. This is typically done using direct methods or Patterson methods, which provide an initial electron density map.[17] An atomic model is then built into this map and refined using least-squares methods to improve the fit between the calculated and observed diffraction data.[17]

Structure Validation: Ensuring Accuracy and Reliability

A critical final step is the validation of the determined structure.[18][19][20] This involves checking for geometric consistency (bond lengths, angles), the presence of any unresolved electron density, and overall data quality. Tools like checkCIF provided by the International Union of Crystallography (IUCr) are invaluable for this purpose.[18]

Key Validation Metrics:

Metric Description Typical Values for a Good Structure
R-factor (R1) A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.< 5%
Goodness-of-Fit (GooF) Should be close to 1 for a good refinement.~1.0
Residual Electron Density Should be minimal, indicating that the model accounts for all the atoms in the structure.< 0.5 e-/ų

The Output: Crystallographic Information File (CIF)

The final result of a successful X-ray crystallography experiment is a Crystallographic Information File (CIF).[21][22] This standardized text file contains all the essential information about the crystal structure, including:

  • Unit cell parameters[21]

  • Space group[21]

  • Atomic coordinates for all atoms[21]

  • Bond lengths and angles

  • Experimental details[21]

The CIF file is the definitive record of the crystal structure and can be deposited in public databases like the Cambridge Structural Database (CSD) for dissemination to the scientific community.[23][24][25][26][27]

logical_relationship Pyridinol_Derivative Pyridinol Derivative (Powder) Single_Crystal High-Quality Single Crystal Pyridinol_Derivative->Single_Crystal Crystallization Diffraction_Data X-ray Diffraction Data Single_Crystal->Diffraction_Data X-ray Diffraction 3D_Structure Unambiguous 3D Structure (CIF) Diffraction_Data->3D_Structure Structure Solution & Refinement Structure_Confirmation Definitive Structure Confirmation 3D_Structure->Structure_Confirmation

Caption: The logical progression from a compound to its definitive structural confirmation.

Conclusion: The Indispensable Role of X-ray Crystallography

For researchers, scientists, and drug development professionals working with pyridinol derivatives, X-ray crystallography is not just another analytical technique; it is the cornerstone of structural chemistry. While other methods provide essential screening and characterization data, the definitive, high-resolution three-dimensional information provided by X-ray crystallography is unparalleled. Investing the time and resources into obtaining a crystal structure can prevent costly downstream failures and provide the crucial insights needed to accelerate the development of novel therapeutics. The path from a promising molecule to a life-changing drug is paved with data, and the most reliable and complete structural data comes from the elegant and powerful technique of X-ray crystallography.

References

A Comparative Guide to the Synthesis of 2-Fluoro-5-methylpyridin-3-ol: An In-Depth Analysis of Emerging Synthetic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-5-methylpyridin-3-ol is a key heterocyclic building block in medicinal chemistry, finding application in the development of novel therapeutics. The strategic incorporation of a fluorine atom and a hydroxyl group onto the pyridine scaffold significantly influences the pharmacokinetic and pharmacodynamic properties of derivative compounds. This guide provides a comprehensive benchmark of potential synthesis routes for this valuable intermediate. We will explore several plausible synthetic pathways, offering a comparative analysis of their underlying chemical principles, potential advantages, and challenges. Detailed, step-by-step experimental protocols, based on analogous and well-established transformations, are provided to empower researchers in their synthetic endeavors.

Introduction

The pyridine ring is a privileged scaffold in drug discovery, present in a multitude of approved pharmaceuticals. Functionalization of this core structure allows for the fine-tuning of a molecule's biological activity. The introduction of a fluorine atom, in particular, can enhance metabolic stability, binding affinity, and bioavailability.[1] The hydroxyl group offers a versatile handle for further chemical modification. Consequently, this compound represents a highly desirable starting material for the synthesis of complex, biologically active molecules. This guide will delineate and compare three logical, albeit not yet explicitly published, synthetic routes to this target compound, providing a framework for its efficient laboratory-scale preparation.

Proposed Synthetic Pathways

Based on established principles of organic synthesis and analogous reactions reported in the literature, we propose three primary routes for the synthesis of this compound.

Route 1: Diazotization and Fluorination of 2-Amino-5-methylpyridin-3-ol (Balz-Schiemann Reaction)

This classical approach to introducing fluorine onto an aromatic ring involves the conversion of an amino group to a diazonium salt, followed by thermal or photolytic decomposition in the presence of a fluoride source.

Causality of Experimental Choices

The Balz-Schiemann reaction is a well-established and reliable method for the synthesis of aryl fluorides from anilines and aminoheterocycles.[2][3] The choice of fluoroboric acid allows for the in-situ formation of the diazonium tetrafluoroborate salt, which can often be isolated as a more stable intermediate. The subsequent thermal decomposition releases nitrogen gas and generates the desired fluoro-substituted pyridine.

Experimental Protocol

Step 1: Synthesis of 2-Amino-5-methylpyridin-3-ol (Hypothetical Precursor)

This protocol is based on general methods for the synthesis of aminopyridinols.

  • To a solution of a suitable precursor, such as 2-chloro-5-methylpyridin-3-ol, in a sealed vessel, add a concentrated solution of ammonia in a polar solvent like ethanol.

  • Heat the mixture at a temperature between 100-150 °C for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-amino-5-methylpyridin-3-ol.

Step 2: Diazotization and Fluorination

  • Dissolve 2-amino-5-methylpyridin-3-ol (1.0 eq) in a 48% aqueous solution of fluoroboric acid (HBF₄) at 0 °C in a fluoropolymer vessel.

  • Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 1 hour to ensure complete formation of the diazonium tetrafluoroborate salt.

  • Isolate the precipitated diazonium salt by filtration and wash with cold diethyl ether.

  • Carefully heat the dried diazonium salt in an inert, high-boiling solvent (e.g., toluene or xylene) until nitrogen evolution ceases.

  • Cool the reaction mixture and purify the product by column chromatography to yield this compound.

Route 2: Nucleophilic Aromatic Substitution (SNAr) on 2-Chloro-5-methylpyridin-3-ol

This route leverages the electron-deficient nature of the pyridine ring to facilitate the displacement of a halide with a fluoride ion.

Causality of Experimental Choices

Nucleophilic aromatic substitution is a powerful tool for the synthesis of functionalized aromatic compounds.[1] The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic attack by the ring nitrogen. A high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) is chosen to facilitate the dissolution of the fluoride salt and to promote the reaction, which often requires elevated temperatures. Anhydrous potassium fluoride is a common and cost-effective fluoride source.

Experimental Protocol
  • To a solution of 2-chloro-5-methylpyridin-3-ol (1.0 eq) in anhydrous DMSO, add anhydrous potassium fluoride (KF, 2.0-3.0 eq).

  • Heat the reaction mixture to 150-180 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the progress of the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford this compound.

Route 3: Electrophilic Fluorination of 5-methylpyridin-3-ol

This approach involves the direct introduction of a fluorine atom onto the pyridine ring using a modern electrophilic fluorinating agent.

Causality of Experimental Choices

Electrophilic fluorination has emerged as a valuable alternative to traditional methods, offering milder reaction conditions and broader functional group tolerance.[4][5] Reagents such as Selectfluor® (F-TEDA-BF₄) are commercially available, solid, and relatively safe to handle compared to gaseous fluorine. The choice of an appropriate solvent and catalyst (if necessary) is crucial for achieving high regioselectivity and yield. The hydroxyl group on the pyridine ring is an activating group, which should direct the electrophilic fluorination to the ortho position (C2 or C4).

Experimental Protocol
  • Dissolve 5-methylpyridin-3-ol (1.0 eq) in a suitable solvent, such as acetonitrile or dichloromethane, under an inert atmosphere.

  • Add the electrophilic fluorinating agent, for example, Selectfluor® (1.1-1.5 eq), portion-wise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Dry the combined organic extracts, concentrate, and purify by column chromatography to isolate this compound.

Comparative Analysis of Synthesis Routes

Metric Route 1: Balz-Schiemann Route 2: SNAr Route 3: Electrophilic Fluorination
Starting Material Availability Requires synthesis of 2-amino-5-methylpyridin-3-ol, which may not be commercially available.2-Chloro-5-methylpyridin-3-ol may be more readily accessible.5-methylpyridin-3-ol is a potentially available starting material.
Reagent Cost & Safety Involves potentially hazardous diazonium salt intermediates and corrosive fluoroboric acid.Utilizes relatively inexpensive KF, but requires high temperatures and aprotic polar solvents.Employs modern, but more expensive, electrophilic fluorinating agents that are generally safer to handle.[5]
Reaction Conditions Multi-step process with potentially unstable intermediates.High temperatures are typically required, which may limit functional group tolerance.Generally milder reaction conditions, often at room temperature.[4]
Potential Yield & Purity Yields can be variable, and purification of the final product can be challenging.Can provide good yields, but side reactions are possible at high temperatures.Can offer high yields and cleaner reactions, but regioselectivity can be a challenge.
Scalability Can be challenging to scale up due to the handling of diazonium salts.More amenable to scale-up, but requires careful control of reaction parameters.Potentially scalable, with the cost of the fluorinating agent being a primary consideration.

Workflow and Pathway Visualization

Synthesis_Routes cluster_0 Route 1: Balz-Schiemann cluster_1 Route 2: SNAr cluster_2 Route 3: Electrophilic Fluorination A1 2-Amino-5-methylpyridin-3-ol P1 Diazotization (NaNO₂, HBF₄) A1->P1 A2 Diazonium Tetrafluoroborate Intermediate P1->A2 P2 Thermal Decomposition A2->P2 F This compound P2->F B1 2-Chloro-5-methylpyridin-3-ol P3 Nucleophilic Substitution (KF, DMSO) B1->P3 P3->F C1 5-methylpyridin-3-ol P4 Electrophilic Fluorination (e.g., Selectfluor®) C1->P4 P4->F

Figure 1. Proposed synthetic pathways for this compound.

Discussion and Recommendations

The selection of an optimal synthesis route for this compound will depend on several factors, including the availability and cost of starting materials, the scale of the synthesis, and the laboratory's capabilities and safety protocols.

  • Route 1 (Balz-Schiemann) , while based on a classic transformation, presents challenges related to the synthesis of the amino precursor and the handling of potentially unstable diazonium salts. This route may be most suitable for small-scale synthesis where the precursor is accessible.

  • Route 2 (SNAr) offers a more direct approach, provided that 2-chloro-5-methylpyridin-3-ol is readily available. The high reaction temperatures may limit its applicability for substrates with sensitive functional groups, but it holds promise for scalability.

  • Route 3 (Electrophilic Fluorination) represents the most modern approach, with the potential for milder reaction conditions and high efficiency. The primary drawback is the higher cost of electrophilic fluorinating reagents. However, for the synthesis of high-value compounds in a research and development setting, this route may be the most attractive due to its potential for cleaner reactions and easier purification.

Further research and experimental validation are required to determine the most efficient and practical route for the synthesis of this compound. This guide serves as a foundational resource for researchers to design and execute their synthetic strategies.

References

A Comparative Guide to In-Silico Modeling of Ligand-Receptor Interactions: A Case Study with 2-Fluoro-5-methylpyridin-3-ol and the GABA-A Receptor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth comparison of in-silico methodologies for predicting and analyzing the binding of a novel small molecule, 2-Fluoro-5-methylpyridin-3-ol, to a plausible neurological target, the γ-aminobutyric acid type A (GABA-A) receptor. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate their discovery pipelines. We will move beyond a simple recitation of steps to explore the underlying rationale for methodological choices, ensuring a robust and validated computational workflow.

Introduction: The Imperative for In-Silico Modeling in Drug Discovery

The journey from a hit compound to a clinical candidate is fraught with challenges, high costs, and a significant attrition rate. In-silico modeling, a cornerstone of modern structure-based drug design, offers a powerful paradigm to mitigate these risks by providing predictive insights into ligand-receptor interactions at an atomic level.[1][2][3] These computational techniques allow for the rapid screening of virtual libraries, the prioritization of promising candidates, and the generation of hypotheses to guide experimental efforts, ultimately conserving resources and accelerating the discovery timeline.[4]

This guide uses this compound, a pyridinol derivative, as a case study. While this specific molecule may not have a well-documented biological target, its core scaffold is present in molecules known to modulate the GABA-A receptor, a critical mediator of inhibitory neurotransmission in the central nervous system.[5] Therefore, we will use the GABA-A receptor as a representative and therapeutically relevant target to illustrate a complete in-silico workflow, from initial binding pose prediction to the rigorous calculation of binding free energy.

The Target: GABA-A Receptor Structure and Function

The GABA-A receptor is a pentameric ligand-gated ion channel, primarily permeable to chloride ions.[6] Its activation by the neurotransmitter GABA leads to neuronal hyperpolarization and inhibitory signaling.[6] The receptor is a heteropentamer, typically composed of two α, two β, and one γ subunit.[6] This subunit diversity gives rise to a multitude of receptor subtypes with distinct pharmacological properties and anatomical distributions.

A key feature of many GABA-A receptor subtypes is the presence of an allosteric binding site at the interface of the α and γ subunits, famously known as the benzodiazepine (BZD) binding site.[6][7][8][9] Modulators binding to this site, such as diazepam (Valium), do not directly activate the receptor but rather enhance the effect of GABA, leading to sedative, anxiolytic, and anticonvulsant effects.[6][10] For the purpose of this guide, we will focus on the benzodiazepine binding site of the human α1β3γ2L GABA-A receptor subtype.

The Workflow: A Multi-Step Approach to In-Silico Binding Analysis

A robust in-silico analysis is not a single experiment but a multi-stage workflow, with each step building upon the last to provide a more refined and accurate prediction of ligand binding.

G cluster_0 Preparation Phase cluster_1 Initial Screening cluster_2 Refinement & Validation cluster_3 Quantitative Prediction PDB Receptor Structure Selection (e.g., PDB: 6HUP) Ligands Ligand Preparation (Test & Control Compounds) Docking Molecular Docking (Pose & Score Prediction) PDB->Docking Prepared Receptor Ligands->Docking Prepared Ligands MD Molecular Dynamics Simulation (Stability & Interaction Analysis) Docking->MD Top Scoring Poses MMPBSA Binding Free Energy Calculation (MM/PBSA or MM/GBSA) MD->MMPBSA Simulation Trajectories Analysis Comparative Analysis & Hypothesis Generation MMPBSA->Analysis ΔGbind

Caption: In-silico workflow for ligand binding analysis.

Part 1: Receptor and Ligand Preparation

The axiom "garbage in, garbage out" is particularly pertinent to in-silico modeling. The quality of your starting structures will directly impact the reliability of your results.

Receptor Preparation

Objective: To prepare the crystal structure of the GABA-A receptor for docking and simulation, ensuring it is chemically correct and free of artifacts from the crystallization process.

Protocol:

  • Structure Selection: We will use the cryo-EM structure of the human α1β3γ2L GABA-A receptor in complex with diazepam and GABA (PDB ID: 6HUP).[11][12][13][14][15] This structure provides a high-resolution view of the benzodiazepine binding site with a known ligand bound, which is invaluable for validating our docking protocol.

  • Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-factors not relevant to the binding site of interest, and any crystallization aids. The bound ligands (GABA and diazepam) should also be removed to prepare for redocking.

  • Adding Hydrogens: Most crystal structures do not include hydrogen atoms. Add hydrogens appropriate for a physiological pH (e.g., 7.4). This step is critical as hydrogen bonds are key drivers of ligand-receptor interactions.

  • Assigning Charges and Atom Types: Assign appropriate partial charges and atom types to all atoms in the receptor according to a chosen force field (e.g., AMBER, CHARMM). This is essential for accurately calculating electrostatic and van der Waals interactions.

  • Energy Minimization (Optional but Recommended): Perform a brief energy minimization of the receptor structure to relieve any steric clashes or unfavorable geometries that may have been introduced during the preparation steps.

Ligand Preparation

Objective: To generate low-energy, 3D conformations of our test compound (this compound) and our control compounds.

Control Compounds:

  • Positive Control: Diazepam (a known high-affinity binder).

  • Negative Control/Antagonist: Flumazenil (a known antagonist that binds to the same site but does not elicit a positive modulatory effect).[16][17][18]

Protocol:

  • 2D to 3D Conversion: Sketch the 2D structures of this compound, diazepam, and flumazenil and convert them to 3D structures using a suitable cheminformatics tool.

  • Generating Conformers: For flexible molecules, it is important to generate a diverse set of low-energy conformers. This is because the bioactive conformation (the shape the ligand adopts when bound to the receptor) may not be the absolute lowest energy conformation in solution.

  • Assigning Charges and Atom Types: As with the receptor, assign appropriate partial charges and atom types to the ligands according to the chosen force field.

Part 2: Molecular Docking

Molecular docking predicts the preferred orientation (pose) of a ligand when bound to a receptor and estimates the strength of the interaction, typically as a docking score.[3]

Causality: The choice of docking software and algorithm is critical. We will use AutoDock Vina, a widely used and validated open-source docking program.[19][20][21][22] Its scoring function approximates the binding affinity and is computationally efficient, making it suitable for initial screening.

G Receptor Prepared Receptor (PDBQT format) Vina Run AutoDock Vina Receptor->Vina Ligand Prepared Ligand (PDBQT format) Ligand->Vina GridBox Define Search Space (Grid Box around BZD site) GridBox->Vina Poses Output: Ranked Poses & Binding Scores (kcal/mol) Vina->Poses Analysis Analyze Top Poses: - Interactions - Score Comparison Poses->Analysis

Caption: Molecular docking workflow using AutoDock Vina.

Protocol:

  • Defining the Binding Site: A "grid box" is defined to specify the search space for the docking algorithm. To validate our protocol, this box should be centered on the location of the co-crystallized diazepam in the 6HUP structure.[11][12][13][14][15]

  • Running the Docking Simulation: Execute AutoDock Vina for each ligand (this compound, diazepam, and flumazenil). The exhaustiveness parameter can be increased to ensure a more thorough search of the conformational space, at the cost of longer computation time.[21]

  • Analysis of Results:

    • Redocking Validation: First, analyze the results for diazepam. The top-scoring pose should closely match the crystallographic pose from the PDB structure. A root-mean-square deviation (RMSD) of less than 2.0 Å is generally considered a successful redocking. This step validates that the chosen docking protocol can accurately reproduce a known binding mode.

    • Pose Analysis: For all ligands, visually inspect the top-scoring poses. Analyze the key interactions (hydrogen bonds, hydrophobic interactions, π-stacking) with the residues of the binding pocket.

    • Score Comparison: Compare the docking scores of the different ligands. A more negative score suggests a more favorable predicted binding affinity.

Expected Data and Comparison:

CompoundPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Diazepam (Positive Control)-9.5 to -11.0α1:H101, Y159, Y209; γ2:F77, M130
Flumazenil (Antagonist)-9.0 to -10.5α1:H101, Y159; γ2:F77, T142
This compound-6.0 to -7.5α1:Y159; γ2:F77

Note: These are hypothetical values for illustrative purposes. Actual results will vary.

Part 3: Molecular Dynamics (MD) Simulation

While docking provides a static snapshot of binding, MD simulations introduce temperature, pressure, and solvent, allowing us to observe the dynamic behavior of the ligand-receptor complex over time.[23][24] This provides a more realistic assessment of binding stability and interaction patterns.

Causality: A stable binding pose in an MD simulation adds significant confidence to a docking result. If a ligand quickly dissociates or adopts a completely different conformation, the initial docking prediction may be unreliable. We will use GROMACS, a high-performance and widely used MD engine.[25][26][27]

Protocol:

  • System Setup: Take the top-scoring docked pose of each ligand-receptor complex. Place it in a simulation box of appropriate dimensions.

  • Solvation: Add water molecules to solvate the system, mimicking the aqueous cellular environment.

  • Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system and achieve a physiological salt concentration.

  • Minimization and Equilibration:

    • Perform energy minimization on the entire solvated system to remove any steric clashes.

    • Gradually heat the system to the target temperature (e.g., 310 K) while restraining the protein and ligand.

    • Run a series of equilibration steps at constant temperature and pressure to allow the solvent and ions to relax around the solute.

  • Production Run: Run the production MD simulation for a sufficient length of time (e.g., 50-100 nanoseconds) without restraints.

Analysis of MD Trajectories:

  • Root-Mean-Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time. A stable, plateauing RMSD for both indicates that the complex has reached equilibrium and the ligand is stably bound.

  • Root-Mean-Square Fluctuation (RMSF): Analyze the RMSF of the protein residues to identify regions of high flexibility. Residues in the binding pocket that show reduced fluctuation upon ligand binding can indicate key interaction points.

  • Interaction Analysis: Analyze the trajectory to determine the persistence of key interactions (e.g., hydrogen bonds) over time. An interaction that is present for a high percentage of the simulation time is more significant than a transient one.

Part 4: Binding Free Energy Calculations

The final step in our workflow is to obtain a more quantitative estimate of the binding affinity using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).[28][29]

Causality: Docking scores are useful for ranking but are not a direct measure of binding free energy (ΔG). MM/PBSA and MM/GBSA provide a more theoretically grounded estimation by calculating the free energy of the complex, receptor, and ligand from the MD simulation trajectory.[30][31][32] This allows for a more direct comparison with experimental binding data.

G Trajectory MD Trajectory (Complex, Receptor, Ligand) MMPBSA gmx_MMPBSA Script Trajectory->MMPBSA Energy Calculate Energy Components: - ΔEMM - ΔGsolv - TΔS MMPBSA->Energy Decomposition Per-Residue Energy Decomposition MMPBSA->Decomposition dG ΔGbind = ΔEMM + ΔGsolv - TΔS Energy->dG

Caption: MM/PBSA calculation workflow.

Protocol:

  • Trajectory Extraction: Extract snapshots (frames) from the stable portion of the MD trajectory for the complex, the receptor alone, and the ligand alone.

  • MM/PBSA Calculation: Use a script (e.g., gmx_MMPBSA) to calculate the different energy components for each snapshot and average them. The final binding free energy (ΔG_bind) is calculated as: ΔG_bind = G_complex - (G_receptor + G_ligand)

  • Energy Decomposition: A significant advantage of MM/PBSA is the ability to decompose the total binding energy into contributions from individual amino acid residues. This allows for the identification of "hotspot" residues that are critical for binding.

Comparative Data Summary:

CompoundDocking Score (kcal/mol)Predicted ΔG_bind (MM/PBSA, kcal/mol)Key Residues (from Decomposition)
Diazepam-10.2-35.8 ± 3.5α1:H101, Y209; γ2:F77
Flumazenil-9.8-31.2 ± 4.1α1:H101, Y159
This compound-6.5-15.7 ± 2.8γ2:F77

Note: These are hypothetical values for illustrative purposes. The trend, where the positive control has the most favorable predicted binding free energy, is the key takeaway.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous workflow for the in-silico modeling of a novel ligand, this compound, with the GABA-A receptor. By progressing from rapid docking screens to more computationally intensive MD simulations and free energy calculations, we can build a high-confidence model of ligand binding.

The results of this in-silico comparison suggest that while this compound is predicted to bind to the benzodiazepine site of the GABA-A receptor, its affinity is likely to be significantly lower than that of established modulators like diazepam. The energy decomposition analysis pinpoints specific residues that could be targeted for modification to improve binding affinity. These computational predictions provide a clear, data-driven rationale for synthesizing and testing derivatives of the lead compound, thereby guiding the next steps in the drug discovery process. This iterative cycle of computational prediction and experimental validation is the hallmark of a successful structure-based drug design campaign.

References

The Alchemist's Choice: A Head-to-Head Comparison of Suzuki and Stille Coupling for Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient functionalization of pyridine rings is a cornerstone of modern medicinal chemistry. Pyridine moieties are prevalent in a vast array of pharmaceuticals, and the ability to selectively introduce diverse substituents is crucial for optimizing drug candidates. Among the arsenal of cross-coupling reactions, the Suzuki-Miyaura and Stille couplings have emerged as powerful tools for this purpose. This guide provides an objective comparison of their performance in pyridine functionalization, supported by experimental data, detailed protocols, and mechanistic insights to aid in the strategic selection of the most suitable method.

The choice between Suzuki and Stille coupling for modifying pyridine scaffolds is not always straightforward. Factors such as substrate scope, functional group tolerance, reaction conditions, and the toxicity of reagents all play a critical role in this decision

Safety Operating Guide

Proper Disposal of 2-Fluoro-5-methylpyridin-3-ol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is paramount, extending from initial handling to final disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2-Fluoro-5-methylpyridin-3-ol, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory operations.

Understanding the Hazard Profile of this compound

Before initiating any disposal protocol, a thorough understanding of the compound's intrinsic hazards is essential. This compound, a halogenated pyridine derivative, is classified as a hazardous substance. While a specific, comprehensive toxicological profile may not be extensively documented, its structural analogues and functional groups provide critical insights into its potential risks.

Based on data for similar compounds, such as 2-Fluoro-5-methylpyridine, this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200)[1]. The primary hazards include:

  • Flammability: The compound is a flammable liquid and vapor[1]. Vapors may form explosive mixtures with air and can travel to an ignition source and flash back[1].

  • Acute Toxicity: It is harmful if swallowed, in contact with skin, or if inhaled.

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation[2][3].

  • Respiratory Irritation: May cause respiratory irritation[3].

Thermal decomposition can lead to the release of hazardous gases and vapors, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen fluoride[1].

Hazard Summary Table
Hazard ClassificationCategoryPrecautionary Statement Codes
Flammable liquidsCategory 3H226
Acute toxicity, OralCategory 4H302
Acute toxicity, DermalCategory 4H312
Acute toxicity, InhalationCategory 4H332
Skin corrosion/irritationCategory 2H315
Serious eye damage/eye irritationCategory 2AH319
Specific target organ toxicity - single exposure (Respiratory tract irritation)Category 3H335

Pre-Disposal: Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safety protocols during the handling of this compound is the first line of defense against accidental exposure.

Engineering Controls
  • Ventilation: All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of vapors[4][5].

  • Ignition Sources: Keep the chemical away from open flames, hot surfaces, and other sources of ignition[1][6][7]. Use non-sparking tools and explosion-proof equipment[1][6].

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is non-negotiable.

  • Eye and Face Protection: Wear chemical splash goggles or a face shield that meets OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[2][4].

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves, such as nitrile or neoprene rubber[4]. Latex gloves are not suitable[4].

    • Lab Coat: A flame-retardant lab coat should be worn to prevent skin contact[4].

  • Respiratory Protection: If working outside of a fume hood or if ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is required.

Step-by-Step Disposal Protocol

The disposal of this compound must comply with federal, state, and local regulations. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA)[8][9].

Workflow for Chemical Waste Disposal

cluster_0 Step 1: Waste Collection & Segregation cluster_1 Step 2: Labeling cluster_2 Step 3: Storage cluster_3 Step 4: Disposal Request A Collect waste in a dedicated, compatible container. B Do not mix with incompatible waste streams. A->B C Affix a 'Hazardous Waste' tag. D Clearly list all constituents and their percentages. C->D E Store in a designated Satellite Accumulation Area (SAA). F Ensure container is tightly closed and in secondary containment. E->F G Complete and submit a hazardous waste pickup request form to EHS.

Caption: Workflow for the disposal of this compound.

Detailed Procedural Steps
  • Waste Container Selection and Collection:

    • Use a designated, leak-proof container that is chemically compatible with halogenated organic compounds. Glass or high-density polyethylene containers are generally suitable[5][8]. Do not use metal containers for acidic waste.

    • The container must be in good condition, free from cracks or residues on the exterior.

    • Collect waste this compound and any contaminated materials (e.g., pipette tips, absorbent pads) in this container.

    • Crucially, do not mix this waste with other waste streams, especially incompatible materials like strong oxidizing agents, strong acids, or strong bases [1]. Mixing can lead to dangerous reactions and significantly increase disposal costs[10].

  • Proper Labeling:

    • As soon as waste is added to the container, it must be labeled.

    • The label must include the words "Hazardous Waste"[9][11].

    • Clearly list the full chemical name: "this compound". For mixtures, every component must be listed with its approximate percentage[9][12]. Abbreviations and chemical formulas are not acceptable[9].

    • Include the date of waste generation and the name of the principal investigator or laboratory supervisor[9].

  • Interim Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[12].

    • The SAA should be under the direct control of laboratory personnel, away from general traffic, and clearly marked with a "Hazardous Waste" sign[8][12].

    • Ensure the container is kept tightly closed at all times, except when adding waste[4][11].

    • Store the container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Arranging for Disposal:

    • Do not dispose of this compound down the drain or in regular trash[9].

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste contractor[8][13].

    • Complete any required waste pickup forms, ensuring all information is accurate and complete.

Emergency Procedures in Case of Spills or Exposure

A clear and rehearsed emergency response plan is critical.[14][15]

Spill Response Protocol

Start Spill Occurs Evacuate Evacuate immediate area and alert colleagues. Start->Evacuate Assess Assess spill size (small vs. large). Evacuate->Assess SmallSpill Small Spill: Contain with absorbent material (e.g., vermiculite, sand). Assess->SmallSpill Small LargeSpill Large Spill: Evacuate laboratory. Call EHS/Emergency Services. Assess->LargeSpill Large Cleanup Wearing full PPE, collect absorbent material into a sealed container. SmallSpill->Cleanup Label Label container as 'Hazardous Waste'. Cleanup->Label Dispose Dispose of as per protocol. Label->Dispose

Caption: Emergency spill response workflow.

  • Small Spills (manageable by laboratory personnel):

    • Alert personnel in the immediate area.

    • Wearing full PPE, contain the spill using an inert absorbent material like vermiculite, sand, or a commercial sorbent pad[5][16].

    • Carefully sweep or scoop the absorbed material into a sealable container.

    • Label the container as hazardous waste and dispose of it according to the procedures outlined above.

    • Clean the spill area with soap and water.

  • Large Spills:

    • Immediately evacuate the area.

    • Alert your supervisor and contact your institution's EHS or emergency response team.

    • Prevent entry into the affected area.

First Aid for Exposure
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[7][17].

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention[7][17].

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[1][17].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[7][17].

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding the principles of scientific integrity and workplace safety.

References

Mastering the Safe Handling of 2-Fluoro-5-methylpyridin-3-ol: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

As the complexity of molecules in drug discovery pipelines intensifies, so does the need for a nuanced understanding of their handling requirements. 2-Fluoro-5-methylpyridin-3-ol, a key heterocyclic building block, presents a specific set of handling challenges that necessitate a robust safety protocol. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to safely manage this compound from receipt to disposal, ensuring both personal safety and experimental integrity.

Hazard Assessment: Understanding the Risks

Based on data from analogous compounds, this compound should be treated as a hazardous substance with the potential for:

  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[1][2][3]

  • Skin Corrosion/Irritation: May cause skin irritation or severe burns.[1][4]

  • Serious Eye Damage/Irritation: Poses a risk of serious eye damage.[1][4][5]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2][5]

  • Flammability: May be a flammable liquid and vapor.[1][6]

The introduction of a fluorine atom can significantly alter the biological and toxicological properties of a molecule.[7][8][9][10][11] Therefore, a cautious approach is paramount.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.

Operation Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing and preparing solutions (in a fume hood) Double-gloving with nitrile glovesChemical splash gogglesFlame-retardant lab coatNot generally required if handled in a certified chemical fume hood
Running reactions and work-ups (in a fume hood) Double-gloving with nitrile glovesChemical splash goggles and a face shieldFlame-retardant lab coatNot generally required if handled in a certified chemical fume hood
Handling large quantities or in case of a spill Heavy-duty chemical resistant gloves (e.g., butyl rubber)Chemical splash goggles and a face shieldChemical-resistant apron or coverallsAir-purifying respirator with an appropriate cartridge or a self-contained breathing apparatus (SCBA)
Hand Protection: A Critical Barrier

Given the potential for dermal toxicity and skin corrosion, appropriate glove selection is critical.[1] Disposable nitrile gloves provide a good initial barrier for short-term handling.[12] However, for prolonged operations or when handling larger quantities, more robust chemical-resistant gloves, such as butyl rubber or neoprene, should be considered.[13] Always inspect gloves for any signs of degradation or perforation before use and change them immediately if contamination is suspected.[12][14] Double-gloving is a recommended practice to provide an additional layer of protection.[14]

Eye and Face Protection: Shielding from Splashes and Vapors

The potential for serious eye damage necessitates stringent eye protection.[1][4][5] At a minimum, chemical splash goggles that meet ANSI Z87.1 standards should be worn at all times.[12] For procedures with a higher risk of splashing or exothermic reactions, a face shield worn over safety goggles is required to protect the entire face.[12][15]

Body Protection: Minimizing Skin Exposure

A flame-retardant lab coat should be worn and kept fully buttoned to protect against accidental spills and splashes.[1][12] For large-scale operations, a chemical-resistant apron or coveralls should be worn over the lab coat.[13] Ensure that clothing covers all exposed skin, including long pants and closed-toe shoes.[12]

Respiratory Protection: Guarding Against Inhalation Hazards

All handling of this compound should be conducted in a properly functioning chemical fume hood to minimize the risk of inhalation.[6][16] If engineering controls are not sufficient to maintain exposure below permissible limits, or in the event of a large spill, respiratory protection is mandatory.[12][14] The choice of respirator will depend on the concentration of airborne contaminants and should be selected in accordance with OSHA's Respiratory Protection Standard (29 CFR 1910.134).[17] A powered air-purifying respirator (PAPR) with an appropriate cartridge may be suitable for some situations.[13]

Operational and Disposal Plans: A Step-by-Step Guide

A clear and well-rehearsed plan for handling and disposal is crucial for minimizing risk.

Safe Handling Procedures
  • Preparation: Before starting any work, ensure that all necessary PPE is available and in good condition. Locate the nearest safety shower and eyewash station.[5][16]

  • Engineering Controls: All manipulations of this compound, including weighing, dissolving, and transferring, must be performed in a certified chemical fume hood.[6]

  • Spill Management: Have a spill kit readily available that is appropriate for chemical spills. In the event of a spill, evacuate the area and follow your institution's emergency procedures.[16] Small spills can be absorbed with an inert material like vermiculite or sand.[4][16]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][2][5] Do not eat, drink, or smoke in the laboratory.[1][2]

Waste Disposal

All waste contaminated with this compound must be treated as hazardous waste.

  • Segregation: Collect all contaminated materials, including gloves, pipette tips, and empty containers, in a designated and clearly labeled hazardous waste container.[16][18]

  • Labeling: The waste container must be labeled with the full chemical name and the appropriate hazard warnings.

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[5][6][18] Do not pour any waste down the drain.[6][16]

Visualizing the PPE Decision-Making Process

The following diagram illustrates the logical flow for selecting the appropriate level of personal protective equipment when working with this compound.

PPE_Decision_Workflow PPE Selection Workflow for this compound cluster_assessment Hazard & Task Assessment cluster_ppe_selection PPE Selection cluster_special_conditions Special Conditions start Start: Plan Experiment assess_hazards Assess Hazards: - Acute Toxicity - Skin/Eye Corrosion - Flammability - Respiratory Irritant start->assess_hazards assess_task Assess Task: - Scale (mg vs. g) - Procedure (weighing, reaction) - Potential for Splash/Aerosol assess_hazards->assess_task hand_protection Hand Protection: Double Nitrile Gloves assess_task->hand_protection eye_protection Eye/Face Protection: Splash Goggles ± Face Shield assess_task->eye_protection body_protection Body Protection: Flame-Retardant Lab Coat assess_task->body_protection respiratory_protection Respiratory Protection: Work in Fume Hood assess_task->respiratory_protection large_scale Large Scale or High Risk? hand_protection->large_scale eye_protection->large_scale body_protection->large_scale respiratory_protection->large_scale spill_response Spill or Emergency? large_scale->spill_response No enhanced_ppe Enhanced PPE: - Chemical Resistant Gloves - Chemical Apron/Coveralls - Respirator (PAPR/SCBA) large_scale->enhanced_ppe Yes spill_response->enhanced_ppe Yes end_procedure Proceed with Caution spill_response->end_procedure No enhanced_ppe->end_procedure

Caption: A flowchart outlining the decision-making process for selecting appropriate PPE.

By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a secure laboratory environment conducive to groundbreaking scientific discovery.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.